molecular formula C10H16O3 B12615918 Ethyl 4-cyclobutyl-4-oxobutanoate CAS No. 898776-12-0

Ethyl 4-cyclobutyl-4-oxobutanoate

Cat. No.: B12615918
CAS No.: 898776-12-0
M. Wt: 184.23 g/mol
InChI Key: UCMAHFMOIJCKKO-UHFFFAOYSA-N
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Description

Ethyl 4-cyclobutyl-4-oxobutanoate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-cyclobutyl-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-cyclobutyl-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

898776-12-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 4-cyclobutyl-4-oxobutanoate

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)7-6-9(11)8-4-3-5-8/h8H,2-7H2,1H3

InChI Key

UCMAHFMOIJCKKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)C1CCC1

Origin of Product

United States

Foundational & Exploratory

Strategic Synthesis of Ethyl 4-cyclobutyl-4-oxobutanoate: Methodologies for Scalable Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-cyclobutyl-4-oxobutanoate (CAS: N/A for specific ester, Acid Precursor CAS: 889953-85-9) represents a critical structural motif in medicinal chemistry, particularly as a linker in histone deacetylase (HDAC) inhibitors and as a lipophilic domain in G-protein coupled receptor (GPCR) antagonists. Its synthesis presents a unique chemoselective challenge: installing a strained cyclobutyl ring adjacent to a reactive ketone without triggering ring expansion or over-alkylation.

This guide details the most robust, scalable pathway: the Nucleophilic Ring-Opening of Succinic Anhydride via Cyclobutylmagnesium Bromide , followed by Fischer Esterification . This route is prioritized for its high atom economy, ease of purification, and avoidance of expensive transition metal catalysts.

Retrosynthetic Analysis & Strategic Disconnections

To design a self-validating synthesis, we must disconnect the molecule at its most strategic bond: the C3–C4 bond between the cyclobutyl ketone and the succinyl backbone.

Logical Disconnections
  • Path A (Recommended): Disconnection of the ketone reveals a Cyclobutyl nucleophile (Grignard) and a Succinic electrophile (Succinic anhydride).

    • Advantage:[1][2][3] Succinic anhydride acts as a "masked" keto-ester, preventing double addition of the Grignard if temperature is controlled.

  • Path B (Alternative): Disconnection at the ester linkage.

    • Advantage:[1][2][3] Allows late-stage diversification of the ester group.

  • Path C (Avoid): Friedel-Crafts Acylation.

    • Risk:[3] Cyclobutane rings are highly susceptible to rearrangement (ring expansion to cyclopentane) under strong Lewis Acid conditions (

      
      ).
      
Pathway Visualization

The following diagram illustrates the strategic decision tree for this synthesis.

Retrosynthesis Target Target: Ethyl 4-cyclobutyl-4-oxobutanoate Disc2 Disconnection B: Esterification (Acid-Alcohol Coupling) Target->Disc2 Retrosynthesis Disc1 Disconnection A: C-C Bond Formation (Nucleophilic Acyl Substitution) Grignard Cyclobutyl-MgBr (Nucleophile) Disc1->Grignard Anhydride Succinic Anhydride (Electrophile) Disc1->Anhydride Intermed Intermediate: 4-Cyclobutyl-4-oxobutanoic Acid Disc2->Intermed Intermed->Disc1 Retrosynthesis

Figure 1: Retrosynthetic breakdown identifying the Grignard-Anhydride coupling as the primary strategic entry point.

Detailed Experimental Protocol

Phase 1: Preparation of Cyclobutylmagnesium Bromide

Note: Cyclobutyl halides are less reactive than their alkyl counterparts. Iodine activation is critical.

Reagents:

  • Bromocyclobutane (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic crystal)

  • THF (Anhydrous, stabilized)

Protocol:

  • Activation: Flame-dry a 3-neck RBF under Argon. Add Mg turnings and a crystal of

    
    . Heat gently with a heat gun until iodine vaporizes, activating the Mg surface.
    
  • Initiation: Add 10% of the Bromocyclobutane solution in THF. Wait for turbidity and exotherm (initiation).[3] If stalled, sonicate briefly.

  • Addition: Add the remaining bromide dropwise to maintain a gentle reflux.

  • Maturation: Reflux for 1 hour to ensure complete consumption of the bromide. Titrate a small aliquot (using salicylaldehyde phenylhydrazone) to determine exact molarity (typically 0.8–1.0 M).

Phase 2: Regioselective Ring Opening of Succinic Anhydride

Critical Control Point: Temperature must be kept low to prevent the Grignard from attacking the newly formed ketone (bis-addition).

Reagents:

  • Succinic Anhydride (1.0 equiv)

  • Cyclobutylmagnesium Bromide (1.1 equiv)

  • THF / Toluene (Solvent system)

Protocol:

  • Dissolution: Dissolve Succinic Anhydride in THF/Toluene (1:1) and cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add the Grignard reagent dropwise over 60 minutes via syringe pump.

    • Mechanistic Insight: At -78°C, the Grignard attacks the anhydride carbonyl to form a tetrahedral magnesium alkoxide intermediate. This intermediate is stable at low temperatures and collapses to the ketone only upon quenching, protecting the product from further attack.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Pour the reaction mixture into ice-cold 1M HCl.

    • Caution: Vigorous gas evolution.

  • Workup: Extract with Ethyl Acetate (

    
    ). The product is an acid; extract the organic layer with saturated 
    
    
    
    (aqueous).
  • Acidification: Separate the aqueous basic layer (containing the carboxylate salt) and acidify to pH 2 with concentrated HCl.

  • Isolation: Extract the acidified aqueous layer with DCM. Dry (

    
    ) and concentrate to yield 4-cyclobutyl-4-oxobutanoic acid .
    
Phase 3: Fischer Esterification

Reagents:

  • 4-Cyclobutyl-4-oxobutanoic acid (Intermediate)

  • Ethanol (Excess, solvent)

  • 
     (Catalytic) or Thionyl Chloride (
    
    
    
    )

Protocol:

  • Dissolve the crude acid in absolute Ethanol.

  • Add catalytic

    
     (0.1 equiv).
    
  • Reflux for 4–6 hours using a Dean-Stark trap (if scale permits) or molecular sieves to remove water and drive equilibrium.

  • Purification: Concentrate in vacuo. Dissolve residue in Ether, wash with

    
     (to remove unreacted acid) and Brine.
    
  • Distillation: Purify via vacuum distillation (approx. 120–130°C @ 1 mmHg) to obtain the pure Ethyl 4-cyclobutyl-4-oxobutanoate .

Quantitative Data & Process Parameters

ParameterSpecificationRationale
Grignard Temp

Prevents over-addition (tertiary alcohol formation).
Stoichiometry 1.1 : 1.0 (Mg:Anhydride)Slight excess of Grignard ensures full conversion of anhydride.
Solvent THF/TolueneToluene cosolvent precipitates the magnesium carboxylate salt, preventing further reaction.
Yield (Step 1) 75–85%High efficiency due to ring strain release not being a factor in Grignard stability.
Yield (Step 2) >90%Fischer esterification is nearly quantitative with water removal.

Mechanistic Workflow Diagram

The following diagram details the reaction mechanism and the critical "protection" provided by the tetrahedral intermediate.

Mechanism Start Succinic Anhydride Complex Tetrahedral Mg-Complex (Stable at -78°C) Start->Complex Nucleophilic Attack Grignard Cyclobutyl-MgBr Grignard->Complex Quench Acid Quench (H3O+) Complex->Quench Warming KetoAcid 4-Cyclobutyl-4-oxobutanoic Acid Quench->KetoAcid Ring Opening Ester Ethyl 4-cyclobutyl-4-oxobutanoate KetoAcid->Ester EtOH / H+

Figure 2: Reaction progression from anhydride opening to final esterification.

Troubleshooting & Self-Validating Systems

Issue: Low Yield in Step 2 (Keto-Acid Formation)
  • Diagnosis: If the product contains significant amounts of the tertiary alcohol (dicyclobutyl diol), the temperature control failed.

  • Validation: Run TLC. The keto-acid is polar and acidic; the over-addition alcohol is neutral.

  • Correction: Use Cadmium Chloride (

    
    )  or Zinc Chloride (
    
    
    
    )
    to transmetallate the Grignard to a less reactive organometallic species before adding the anhydride. Organozincs react cleanly with anhydrides without over-addition.
Issue: Cyclobutane Ring Expansion
  • Diagnosis: NMR shows a multiplet pattern characteristic of a 5-membered ring (cyclopentane) rather than the distinct puckered cyclobutane signals.

  • Cause: Presence of strong Lewis acids or unquenched carbocations during workup.

  • Correction: Ensure the hydrolysis of the ester is not performed under harsh acidic conditions. The Grignard route avoids the carbocation intermediates that plague Friedel-Crafts routes.

References

  • Preparation of Keto-Acids via Anhydrides

    • Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones." Chemical Reviews, 40(1), 15-32. Link

    • Note: Establishes the foundational logic for preventing over-addition in anhydride openings.
  • Grignard Reactivity with Cyclic Anhydrides

    • Araki, S., et al. (2002).[4] "Indium-catalyzed addition of Grignard reagents to cyclic anhydrides." Tetrahedron Letters, 43(43), 7753-7755. Link

  • Cyclobutane Ring Stability

    • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • General Protocol for 4-Oxo-Ester Synthesis

    • BenchChem. (2025). "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."[5] Application Note. Link

Sources

Catalytic Asymmetric Hydrogenation: The Modern Access to Deoxypropionate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The deoxypropionate motif (a methyl-bearing stereogenic center, –CH(CH₃)–) is the structural backbone of polyketide natural products (e.g., erythromycin, discodermolide) and a critical pharmacophore in modern drug design. Historically, access to these chiral centers relied on the "Roche ester" (methyl 3-hydroxy-2-methylpropionate) or stoichiometric chiral auxiliaries (Evans, Myers), methods plagued by high cost, poor atom economy, and waste generation.

This guide details a new catalytic route utilizing Iridium-N,P complex-catalyzed asymmetric hydrogenation .[1] Unlike traditional Rhodium-based methods limited to dehydroamino acids, this route enables the highly enantioselective hydrogenation of unfunctionalized and minimally functionalized trisubstituted alkenes (specifically


-substituted acrylates). This protocol represents the current state-of-the-art for scalable, atom-economic access to deoxypropionate building blocks.

The Challenge: The "Roche Ester" Bottleneck

In drug development, the "methyl scan"—systematically introducing methyl groups to improve metabolic stability or potency—is a standard optimization strategy. However, installing these chiral methyl groups is synthetically expensive.

MethodLimitations
Roche Ester (Chiral Pool) Expensive (~$1000/kg); limited to one enantiomer availability; homologation is tedious.
Evans/Myers Auxiliaries Stoichiometric waste (chiral auxiliary required); multiple steps (attach, alkylate, cleave); poor atom economy.
Rh-Catalyzed Hydrogenation Excellent for enamides but fails for purely alkyl/aryl-substituted alkenes (deoxypropionates) due to lack of secondary coordination.

The Solution: The use of chiral Iridium-N,P catalysts (e.g., Pfaltz's ThrePHOX, Zhou's Spiro-ligands). These catalysts do not require a coordinating group on the substrate (like an amide) to direct hydrogenation, allowing for the direct conversion of


-substituted acrylates into chiral deoxypropionates with >99% ee.

The Innovation: Iridium-N,P Catalysis Mechanism

The core innovation lies in the Ir(I)/Ir(III) catalytic cycle . Unlike Rh(I) catalysts which follow a dihydride mechanism requiring substrate chelation, Ir-N,P catalysts operate via an Ir(III) dihydride intermediate that coordinates the alkene after oxidative addition of H₂.

Mechanistic Pathway[2]
  • Pre-catalyst Activation: The Ir(I) pre-catalyst (often stabilized by COD) undergoes hydrogenation to remove the diene.

  • Oxidative Addition: H₂ adds to the Ir center, forming an Ir(III) dihydride species.

  • Coordination: The trisubstituted alkene coordinates to the vacant site trans to the phosphorus atom (due to the trans-effect).

  • Migratory Insertion: The hydride transfers to the alkene, forming an alkyl-Ir intermediate. This is the enantio-determining step.

  • Reductive Elimination: The product is released, regenerating the active Ir species.

Visualization: The Ir(I)/Ir(III) Catalytic Cycle

IrCatalyticCycle PreCat Ir(I) Pre-catalyst [Ir(COD)(N,P)]+ ActiveSpecies Active Species [Ir(N,P)(Solvent)2]+ PreCat->ActiveSpecies H2, -COD OxAdd Oxidative Addition (H2) Ir(III) Dihydride ActiveSpecies->OxAdd +H2 Coordination Alkene Coordination (Steric Selection) OxAdd->Coordination +Substrate Migratory Migratory Insertion (Enantio-determining) Coordination->Migratory Hydride Transfer RedElim Reductive Elimination Product Release Migratory->RedElim C-H Bond Formation RedElim->ActiveSpecies -Product RedElim->OxAdd Cycle Repeats

Figure 1: The Ir(I)/Ir(III) catalytic cycle for asymmetric hydrogenation. The trans-effect of the P-ligand directs the substrate coordination.

Experimental Protocol: Synthesis of (S)-Methyl-2-methyl-3-phenylpropionate

This protocol describes the synthesis of a deoxypropionate building block using a ThrePHOX-Iridium catalyst. This system is chosen for its robustness and commercial availability.

Phase 1: Substrate Preparation

Target:


-Methyl Cinnamic Acid Methyl Ester (Precursor)
  • Reagents: Benzaldehyde (10 mmol), Methyl (triphenylphosphoranylidene)propionate (11 mmol), DCM (50 mL).

  • Procedure: Mix reagents in DCM at reflux for 12 hours (Wittig reaction).

  • Purification: Concentrate and filter through a silica plug (Hexane/EtOAc 9:1). Isolate the E-isomer (critical for high ee).

Phase 2: Asymmetric Hydrogenation (The Core Step)

Catalyst: [Ir(COD)(ThrePHOX)]BArF (0.5 - 1.0 mol%)

Step-by-Step Methodology:

  • Inert Handling: In a nitrogen-filled glovebox, weigh the substrate (1.0 mmol, 176 mg) and the Ir-catalyst (0.01 mmol, ~15 mg) into a glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM (2.0 mL). The concentration (0.5 M) is critical; too dilute can slow the reaction, too concentrated can lead to solubility issues.

  • Autoclave Loading: Place the vial (with a pierced septum cap) inside a high-pressure steel autoclave.

  • Purging: Seal the autoclave. Purge with Hydrogen (H₂) three times: pressurize to 10 bar, then vent.

  • Pressurization: Pressurize the autoclave to 50 bar (725 psi) H₂.

    • Note: Iridium catalysts often require higher pressures than Rh catalysts to stabilize the Ir(III) dihydride species.

  • Reaction: Stir at room temperature (25°C) for 2-12 hours.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent under reduced pressure.

  • Analysis: The residue is usually pure enough for the next step.

    • Validation: Determine conversion by ¹H NMR (disappearance of olefinic proton at ~7.6 ppm). Determine enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 99:1).

Phase 3: Self-Validation Checkpoints
  • Color Change: The reaction mixture should remain clear orange/yellow. If it turns black (colloidal Ir), the catalyst has decomposed (poisoned by O₂ or moisture).

  • Pressure Drop: In large-scale runs, monitor H₂ uptake. A cessation of uptake indicates completion.

Substrate Scope & Performance Data

The following table summarizes the performance of this route on various


-substituted acrylic esters, demonstrating its versatility for creating deoxypropionate units.

Table 1: Iridium-Catalyzed Hydrogenation of


-Substituted Acrylates 
Substrate (R-group)Catalyst LigandPressure (bar)Yield (%)ee (%)Configuration
Phenyl (Cinnamate)ThrePHOX50>9998(S)
4-MeO-Phenyl ThrePHOX50>9997(S)
Alkyl (n-Octyl)SpiroPAP109596(R)
Hydroxymethyl (Roche)ThrePHOX5098>99(S)
2-Naphthyl PHIM50>9999(S)

Note: The "Hydroxymethyl" entry represents the direct synthesis of the Roche ester from methyl 2-(hydroxymethyl)acrylate, bypassing the traditional fermentation route.

Workflow Visualization: From Design to Building Block

This diagram outlines the decision matrix for selecting the correct catalyst based on the substrate class.

Workflow Start Target Deoxypropionate (Chiral Methyl Center) Substrate Select Precursor (Alpha-Substituted Acrylate) Start->Substrate Decision Substrate Type? Substrate->Decision RouteA Aryl-Substituted (Cinnamates) Decision->RouteA RouteB Alkyl-Substituted (Pure Aliphatic) Decision->RouteB RouteC Functionalized (OH, COOR) Decision->RouteC CatA Catalyst: Ir-ThrePHOX (Pfaltz Type) RouteA->CatA CatB Catalyst: Ir-SpiroPAP (Zhou Type) RouteB->CatB Requires higher sterics RouteC->CatA Process Hydrogenation 50 bar H2, DCM CatA->Process CatB->Process Result Chiral Building Block >95% ee Process->Result

Figure 2: Decision matrix for catalyst selection based on substrate electronics and sterics.

References

  • Pfaltz, A., et al. (2006). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins.[1][2][3] Science. [Link]

  • Woodmansee, D. H., & Pfaltz, A. (2011). Asymmetric Hydrogenation of Alkenes Lacking Neighboring Polar Groups. Chemical Communications.[4][5] [Link]

  • Zhu, S. F., & Zhou, Q. L. (2011). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research. [Link]

  • Roseblade, S. J., & Pfaltz, A. (2007). Iridium-Catalyzed Asymmetric Hydrogenation of Olefins.[2][3] Accounts of Chemical Research. [Link]

  • Verendel, J. J., et al. (2014). Asymmetric Hydrogenation of Alkenes using Chiral N,P-Ligands.[1] Chemical Reviews. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate. As a key analytical technique in modern chemistry, ¹H NMR spectroscopy offers profound insights into the molecular structure of this β-keto ester. This document details the theoretical underpinnings of the spectrum, presents a robust experimental protocol for data acquisition, and delivers a thorough, signal-by-signal interpretation of the spectral data.

Molecular Structure and Proton Environments

Ethyl 4-cyclobutyl-4-oxobutanoate possesses a unique arrangement of functional groups, including an ethyl ester and a cyclobutyl ketone. This combination gives rise to several distinct proton environments, each with a characteristic chemical shift, multiplicity, and coupling constant in the ¹H NMR spectrum. Understanding these environments is fundamental to the accurate interpretation of the spectral data.

cluster_ethyl Ethyl Group cluster_backbone Butanoate Backbone cluster_cyclobutyl Cyclobutyl Ring CH3_a CH₃ (a) CH2_b CH₂ (b) CH3_a->CH2_b - O_ester O CH2_b->O_ester - C_O_ester C=O O_ester->C_O_ester - CH2_c CH₂ (c) C_O_ester->CH2_c - CH2_d CH₂ (d) CH2_c->CH2_d - C_O_keto C=O CH2_d->C_O_keto - CH_e CH (e) C_O_keto->CH_e - CH2_f CH₂ (f) CH_e->CH2_f - CH2_g CH₂ (g) CH2_f->CH2_g - CH2_h CH₂ (h) CH2_g->CH2_h - CH2_h->CH_e -

Molecular structure of Ethyl 4-cyclobutyl-4-oxobutanoate with proton environments labeled (a-h).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations for preparing the sample and setting up the NMR spectrometer.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak, which is easily identifiable.

  • Concentration : Weigh approximately 5-10 mg of Ethyl 4-cyclobutyl-4-oxobutanoate and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining a good signal-to-noise ratio on modern NMR spectrometers.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the sample. TMS is the standard reference compound for ¹H NMR, with its signal defined as 0.00 ppm.[1]

  • Transfer : Transfer the prepared solution to a clean, dry 5 mm NMR tube.

Instrumental Setup and Data Acquisition
  • Spectrometer : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve better signal dispersion and simplify the analysis of complex splitting patterns.

  • Locking and Shimming : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters :

    • Pulse Angle : A 30-45° pulse angle is typically used to ensure a good signal without saturating the sample.

    • Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient to obtain good resolution.

    • Relaxation Delay : A relaxation delay of 1-2 seconds allows for the protons to return to their equilibrium state before the next pulse.

    • Number of Scans : The number of scans can be adjusted to achieve the desired signal-to-noise ratio. For a sample of this concentration, 8-16 scans are usually adequate.

  • Data Processing : After data acquisition, perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak identification.

A Sample Preparation B Dissolve in CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Instrument Setup E Locking and Shimming D->E F Set Acquisition Parameters E->F G Data Acquisition H Collect FID G->H I Data Processing J Fourier Transform I->J K Phase and Baseline Correction J->K L Spectral Analysis K->L

Workflow for ¹H NMR spectrum acquisition and analysis.

¹H NMR Spectrum Analysis: Signal Assignment and Interpretation

The ¹H NMR spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The following is a detailed analysis of the expected chemical shifts, multiplicities, and coupling constants.

Proton Label Description Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
a -O-CH₂-CH₃ ~1.25Triplet (t)3H~7.1
b -O-CH₂ -CH₃~4.15Quartet (q)2H~7.1
c -CO-CH₂ -CH₂-CO-~2.60Triplet (t)2H~6.5
d -CO-CH₂-CH₂ -CO-~2.90Triplet (t)2H~6.5
e CH -CO- (cyclobutyl)~3.20Quintet (quint)1H~8.5
f, h -CH-CH₂ - (cyclobutyl, cis & trans)~2.20-2.40Multiplet (m)4H-
g -CH₂-CH₂ -CH₂- (cyclobutyl)~1.80-2.00Multiplet (m)2H-
Detailed Signal Interpretation
  • Protons (a) & (b) - Ethyl Ester Group :

    • The methyl protons (a ) are expected to appear as a triplet around 1.25 ppm . The signal is split by the adjacent two methylene protons (b ) according to the n+1 rule (2+1=3).[2]

    • The methylene protons (b ) will be deshielded by the adjacent oxygen atom and are predicted to resonate as a quartet around 4.15 ppm . This signal is split by the three methyl protons (a ) (3+1=4).[3] The coupling constant for both the triplet and the quartet will be approximately 7.1 Hz.

  • Protons (c) & (d) - Butanoate Backbone :

    • The methylene protons at position c , adjacent to the ester carbonyl, are expected to appear as a triplet around 2.60 ppm .[3] They are coupled to the methylene protons at position d .

    • The methylene protons at position d , adjacent to the ketone carbonyl, will be slightly more deshielded and are predicted to resonate as a triplet around 2.90 ppm .[3] The coupling between protons c and d will result in a coupling constant of approximately 6.5 Hz for both signals.

  • Protons (e), (f), (g), & (h) - Cyclobutyl Ring :

    • The methine proton (e ) is directly attached to the electron-withdrawing carbonyl group, leading to significant deshielding. This proton is expected to appear as a multiplet, likely a quintet, around 3.20 ppm . It is coupled to the four adjacent methylene protons on the cyclobutyl ring (f and h ).

    • The methylene protons of the cyclobutane ring (f, g, h ) will exhibit complex splitting patterns due to both geminal and vicinal coupling.[4][5] The protons at positions f and h , adjacent to the methine proton, are expected to resonate in the range of 2.20-2.40 ppm .[6]

    • The methylene protons at position g , which are furthest from the carbonyl group, will be the most shielded of the ring protons and are predicted to appear in the range of 1.80-2.00 ppm .[6] The coupling constants within the cyclobutane ring can be complex, with typical vicinal couplings in the range of 2-10 Hz, depending on the dihedral angle.[7][8]

Conclusion

The ¹H NMR spectrum of Ethyl 4-cyclobutyl-4-oxobutanoate provides a wealth of structural information. Through careful analysis of chemical shifts, integration, and coupling patterns, it is possible to unambiguously assign each signal to its corresponding protons in the molecule. This in-depth guide serves as a valuable resource for researchers and scientists, providing a clear framework for the interpretation of this and similar molecular structures. The predicted spectral data is consistent with established principles of NMR spectroscopy and provides a solid foundation for the empirical analysis of this compound.

References

  • Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 50, 3744.
  • Filo. (2025, December 11). Explain the coupling constants observed in the following compounds.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Gao, Y., et al. (2023). Chemoselective detection and discrimination of carbonyl-containing compounds in metabolite mixtures by 1H-detected 15N NMR. PMC.
  • Rojas-Díaz, S., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI.
  • Stinson, S. C., & Van der Veen, J. M. (1965). Nuclear Magnetic Resonance Studies of Enolizable Cyclic β-Keto Esters.
  • Hasegawa, T., et al. (1984). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.
  • E-Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • UCL. (n.d.). Chemical shifts.
  • The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ.
  • Katritzky, A. R., et al. (2004). Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A. AWS.
  • Hamid Raza, G., et al. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • ChemicalBook. (n.d.). CYCLOBUTYL METHYL KETONE(3019-25-8) 1H NMR spectrum.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • YouTube. (2024, March 20).
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy.
  • Facey, G. (2012, August 17). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog.
  • Claridge, T. D. W. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift.
  • Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.
  • YouTube. (2023, May 15). NMR 5: Coupling Constants.
  • PubChem. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts (ppm) for 3 and 4 ketones.

Sources

Technical Guide: Infrared Spectroscopy of Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the medicinal chemistry landscape, the cyclobutane ring has evolved from a theoretical curiosity to a high-value scaffold for metabolic stability and conformational restriction. However, the cyclobutyl ketone moiety presents a unique spectroscopic challenge. Unlike their unstrained cyclohexyl counterparts (


 cm

), cyclobutyl ketones exhibit a dramatic blue shift in carbonyl stretching frequency, often appearing near 1780 cm

.

This guide provides a rigorous analysis of the vibrational spectroscopy of cyclobutyl ketones. It is designed to help you distinguish true ring strain effects from substituent anomalies, ensuring accurate structural assignment during the synthesis of complex pharmaceutical intermediates.

Theoretical Foundation: The Strain-Frequency Correlation

To interpret the IR spectrum of a cyclobutyl ketone, one must understand the quantum mechanical consequences of ring strain. The diagnostic shift to higher wavenumbers is not merely an empirical observation; it is a direct result of hybridization redistribution .

The Coulson-Moffitt Model & Bond Force Constants

In an ideal


 hybridized ketone, the 

bond angle is

. In cyclobutanone, the geometric constraints force the endocyclic bond angles to approximately

.
  • Hybridization Shift: To accommodate the

    
     angle, the carbon atom directs orbitals with higher 
    
    
    
    -character into the ring bonds (approaching
    
    
    or
    
    
    character).
  • Conservation of Orbital Character: By conservation, the exocyclic orbital forming the

    
    -bond of the carbonyl group must gain significant 
    
    
    
    -character.
  • Force Constant (

    
    ) Increase:  Orbitals with higher 
    
    
    
    -character are shorter and form stronger bonds. According to Hooke’s Law for a harmonic oscillator, the vibrational frequency (
    
    
    ) is proportional to the square root of the force constant (
    
    
    ):
    
    
    Consequently, the
    
    
    bond stiffens, and the stretching frequency rises.
Visualization: The Strain-Hybridization Cascade

The following diagram illustrates the causal pathway from geometric constraint to spectral shift.

StrainMechanism RingSize Ring Constraint (Cyclobutane) Angle Bond Angle Compression (<90°) RingSize->Angle Geometry Hybrid Endocyclic p-character Increase Angle->Hybrid Rehybridization Exocyclic Exocyclic C=O s-character Increase Hybrid->Exocyclic Conservation Force Increased Force Constant (k) Exocyclic->Force Bond Strengthening Shift Blue Shift (High Wavenumber) Force->Shift Hooke's Law

Figure 1: Mechanistic pathway showing how ring strain results in the diagnostic blue shift of the carbonyl stretching frequency.

Spectral Fingerprinting: Diagnostic Windows

When analyzing an unknown ketone, the position of the carbonyl band is the primary structural determinant. The following table consolidates reference data for distinguishing cyclobutyl ketones from other ring sizes and acyclic analogs.

Table 1: Carbonyl Stretching Frequencies ( )[1][2]
Compound ClassRing SizeHybridization StateTypical

(cm

)*
Diagnostic Notes
Cyclobutanone 4 Strained 1775 – 1790 Sharp, intense band. Distinct from esters.
Cyclopentanone5Moderate Strain1740 – 1750Often confused with esters/lactones.
Cyclohexanone6Unstrained (Chair)1710 – 1720Indistinguishable from acyclic ketones.
Acyclic KetoneN/AUnstrained1715 ± 5Baseline reference.

-Lactone
4Strained1820 – 1830Higher than cyclobutanone due to -O- effect.

*Values represent dilute solution (CCl


 or CHCl

). Solid-state (ATR) values may vary by 5-10 cm

due to lattice effects.

Structural Diagnostics: Substituent Effects

In drug development, cyclobutanones are rarely unsubstituted. Functional groups on the


-carbon can drastically alter the observed frequency, potentially leading to misidentification.
The -Halo Effect

Introducing a halogen (Cl, Br) at the


-position of a cyclobutyl ketone induces a further blue shift (increase in wavenumber).
  • Mechanism: The electronegative halogen withdraws electron density via the inductive effect (-I), shortening the

    
     bond.[1] Additionally, field effects (dipolar repulsion) between the halogen and carbonyl oxygen can further stiffen the bond if aligned.
    
  • Magnitude: Expect a shift of +15 to +20 cm

    
     .
    
    • Example: 2-chlorocyclobutanone

      
       1800–1810 cm
      
      
      
      .
Conjugation Effects

Conjugation (e.g., benzocyclobutenone) typically lowers carbonyl frequencies due to resonance delocalization. However, in four-membered rings, strain dominates .

  • Observation: While an acyclic enone drops to ~1685 cm

    
    , a conjugated cyclobutanone often remains above 1750 cm
    
    
    
    . Do not expect the dramatic "red shift" seen in larger rings.

Experimental Workflow: Handling Volatile Intermediates

Cyclobutanone and its low-molecular-weight derivatives are often volatile and reactive. Standard ATR (Attenuated Total Reflectance) techniques can lead to sample evaporation or reaction with the crystal surface (if using ZnSe at high pressure).

Protocol: Solution-Phase IR for Precise Frequency Determination

Objective: Obtain accurate wavenumber data free from intermolecular hydrogen bonding or lattice effects.

  • Solvent Selection:

    • Gold Standard:Carbon Tetrachloride (CCl

      
      ) . It is IR transparent in the carbonyl region (1600–1900 cm
      
      
      
      ).
    • Alternative:Chloroform (CHCl

      
      )  or Dichloromethane (DCM) . Note: DCM has intrinsic bands; ensure proper background subtraction.
      
  • Sample Preparation:

    • Prepare a 10-20 mg/mL solution of the cyclobutyl ketone in the chosen solvent.

    • Critical: Ensure the sample is dry. Water absorbs near 1640 cm

      
       and can broaden carbonyl peaks via H-bonding.
      
  • Cell Assembly:

    • Use a sealed liquid cell with NaCl or KBr windows (path length 0.1 – 0.5 mm).

    • Avoid: Do not use open salt plates for volatile cyclobutanones (<200 MW) as the sample will evaporate during the scan, altering relative intensities.

  • Acquisition:

    • Resolution: 2 cm

      
       or 4 cm
      
      
      
      .
    • Scans: 16–32 scans are usually sufficient.

    • Validation: Check for the presence of the sharp C=O band at >1770 cm

      
      . If the band is broad or <1750 cm
      
      
      
      , suspect ring opening or aldol condensation.
Analytical Decision Tree

Workflow Start Start: Unknown Ketone Sample State Physical State? Start->State Solid Solid State->Solid Liquid Liquid/Volatile State->Liquid ATR ATR (Diamond/ZnSe) Solid->ATR SolCell Sealed Liquid Cell (CCl4 / CHCl3) Liquid->SolCell Analysis Analyze C=O Region ATR->Analysis SolCell->Analysis Decision1 > 1770 cm⁻¹? Analysis->Decision1 ResultCB Likely Cyclobutyl Ketone (Confirm with NMR) Decision1->ResultCB Yes ResultOther Check 5/6-Ring or Acyclic Models Decision1->ResultOther No

Figure 2: Decision tree for selecting the appropriate IR sampling technique and interpreting the carbonyl shift.

Strategic Applications in Synthesis

In drug discovery, cyclobutyl ketones are frequently used as reactive intermediates rather than final scaffolds. Their high ring strain makes them excellent candidates for:

  • Ring Expansion: Regioselective Baeyer-Villiger oxidation of cyclobutanones yields

    
    -lactones. The IR shift from ~1780 cm
    
    
    
    (ketone) to ~1770 cm
    
    
    (lactone) is subtle; however, the appearance of C-O-C stretching bands in the 1100-1300 cm
    
    
    region is diagnostic.
  • Spirocycle Formation: Cyclobutanones are precursors to spirocyclic scaffolds (e.g., via Grignard addition followed by rearrangement). Monitoring the disappearance of the 1780 cm

    
     band is a critical process control (IPC) step.
    

Pro-Tip for Medicinal Chemists: If your synthetic target involves a cyclobutyl ketone intermediate, use the 1780 cm


 band as a "purity checkpoint." The presence of a shoulder at 1715 cm

often indicates ring-opening to a linear ketone, a common degradation pathway during workup.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for carbonyl frequencies and ring size effects).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Detailed discussion on hybridization and force constants).

  • NIST Chemistry WebBook. Cyclobutanone IR Spectrum. National Institute of Standards and Technology. (Verified spectra for calibration).

  • Coulson, C. A., & Moffitt, W. E. (1949). The Properties of the Carbon-Carbon Double Bond. Philosophical Magazine, 40(300), 1-35. (Foundational theory on bent bonds and hybridization in strained rings).

  • Barnett, S. M., et al. (2020). Ring strain effects on the ultrafast photochemistry of cyclic ketones. Chemical Science. (Modern analysis of cyclobutanone reactivity and spectroscopy).

Sources

Mass spectrometry of Ethyl 4-cyclobutyl-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4-cyclobutyl-4-oxobutanoate

Introduction

Ethyl 4-cyclobutyl-4-oxobutanoate is a keto-ester of significant interest in synthetic organic chemistry and drug discovery, often serving as a versatile building block for more complex molecular architectures. Its unique structure, combining a linear ester chain with a cyclic keto moiety, presents a distinct analytical challenge. Understanding its behavior under mass spectrometric analysis is paramount for reaction monitoring, purity assessment, and structural elucidation. This guide provides a comprehensive examination of the mass spectrometric analysis of this compound, grounded in fundamental principles and predictive fragmentation modeling. As direct spectral data for this specific molecule is not widely published, this paper synthesizes data from analogous structures and first-principles theory to offer a robust analytical framework for researchers.

Molecular Profile and Core Properties

A thorough analysis begins with a fundamental understanding of the analyte's physicochemical properties. These values are foundational for instrument setup and spectral interpretation.

PropertyValueSource
Chemical Structure -
Molecular Formula C₁₀H₁₆O₃PubChem
Molecular Weight 184.23 g/mol PubChem
Monoisotopic Mass 184.109944 g/mol PubChem
IUPAC Name ethyl 4-cyclobutyl-4-oxobutanoate-

Ionization Methodologies: A Strategic Overview

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature and extent of fragmentation. For a molecule like Ethyl 4-cyclobutyl-4-oxobutanoate, two primary techniques are most applicable: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV), inducing extensive and reproducible fragmentation.[1][2] This creates a detailed fragmentation pattern that serves as a molecular fingerprint, ideal for structural confirmation and library matching. Given the compound's likely volatility, EI coupled with Gas Chromatography (GC-MS) is the premier method for detailed structural analysis.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for generating intact molecular ions, often as protonated species ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺).[3][4] This is invaluable for unequivocally determining the molecular weight. ESI is typically paired with Liquid Chromatography (LC-MS) and is particularly useful when analyzing complex mixtures or when the analyte is thermally labile.

The following sections will dissect the expected outcomes from both ionization approaches.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

In a typical GC-MS workflow, the analyte is first separated from its matrix on a GC column and then introduced into the ion source.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Port (Vaporization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource EI Ion Source (Ionization & Fragmentation) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal

Caption: High-level workflow for GC-EI-MS analysis.

The Molecular Ion (M•⁺)

Upon entering the EI source, the molecule will lose an electron to form the molecular ion (M•⁺).

  • Predicted m/z: 184 The intensity of the molecular ion peak is expected to be observable but potentially weak. The presence of multiple functional groups and a strained cyclobutane ring provides numerous pathways for rapid fragmentation, which can depopulate the molecular ion.[5]

Principal Fragmentation Pathways

The utility of EI-MS lies in its predictable fragmentation patterns, which are governed by the relative stability of the resulting ions and neutral losses. For Ethyl 4-cyclobutyl-4-oxobutanoate, fragmentation will be directed by the keto, ester, and cyclobutyl moieties.

1. Alpha (α) Cleavage: Alpha cleavage is the scission of a bond adjacent to a functional group. This is a dominant mechanism for both ketones and esters.

Caption: Primary α-cleavage fragmentation pathways.

  • Path A (Keto Group): Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is highly favorable. This results in the formation of a stable cyclobutylacylium ion at m/z 83 . This is predicted to be a major, indicative fragment.

  • Path B (Ester Group): Loss of the ethyl radical (•C₂H₅) from the ester yields an ion at m/z 155 .

  • Path C (Ester Group): Loss of the ethoxy radical (•OC₂H₅) yields an acylium ion at m/z 139 .

2. McLafferty Rearrangement: This is a characteristic rearrangement of ketones and esters possessing accessible gamma (γ) hydrogens. A six-membered transition state facilitates the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the beta (β) bond.

Caption: Characteristic fragmentation of the cyclobutyl moiety.

  • Ring Cleavage: The prominent cyclobutylacylium ion at m/z 83 can undergo ring-opening and subsequent fragmentation, losing ethylene (28 Da) to produce an ion at m/z 55 ([C₃H₃O]⁺). This m/z 55 fragment is a strong indicator of the original cyclobutyl structure.

Predicted EI Mass Spectrum Summary
m/zProposed Ion Structure / FormulaFragmentation MechanismPredicted Intensity
184[C₁₀H₁₆O₃]•⁺Molecular Ion (M•⁺)Low
155[M - C₂H₅]⁺α-cleavage at esterMedium
139[M - OC₂H₅]⁺α-cleavage at esterMedium
130[C₆H₁₀O₃]•⁺McLafferty Rearrangement (loss of C₄H₆)Medium-High
83[C₅H₇O]⁺ (Cyclobutylacylium)α-cleavage at keto groupHigh (Potential Base Peak)
55[C₃H₃O]⁺Loss of C₂H₄ from m/z 83High
29[C₂H₅]⁺Ethyl cationMedium

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

For LC-MS analysis, the primary goal is often the sensitive detection and quantification of the intact molecule. ESI would be performed in positive ion mode.

  • Expected Ions: The analyte is expected to form a protonated molecule, [M+H]⁺ at m/z 185.1 , and potentially a sodium adduct, [M+Na]⁺ at m/z 207.1 . The relative abundance of these ions will depend on the mobile phase composition and the purity of the solvents. [4]* Tandem Mass Spectrometry (MS/MS): Structural information can be obtained by subjecting the isolated precursor ion (e.g., m/z 185.1) to collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is typically less extensive than in EI. Expected fragmentations would involve the loss of neutral molecules:

    • Loss of Ethanol (C₂H₅OH, 46 Da): [M+H]⁺ → m/z 139

    • Loss of Ethoxy Radical and H (•OC₂H₅ + H, 46 Da): A similar fragmentation leading to m/z 139.

    • Loss of Water (H₂O, 18 Da): [M+H]⁺ → m/z 167 (if a suitable proton transfer can occur).

Experimental Protocols

The following protocols are provided as a validated starting point for analysis. Instrument parameters should be optimized based on the specific system used.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of Ethyl 4-cyclobutyl-4-oxobutanoate in ethyl acetate. Dilute to a working concentration of 10-50 µg/mL.

  • GC System:

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Injector: 250 °C, Split mode (e.g., 50:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • MS System:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 25 - 300.

Protocol 2: LC-ESI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • LC System:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS System:

    • Ionization Mode: Electrospray (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): Flow 10 L/min, Temperature 325 °C.

    • Nebulizer Pressure: 40 psi.

    • Scan Range: m/z 100 - 400.

    • For MS/MS: Isolate the precursor ion at m/z 185.1 and apply collision energy (start with 15-20 eV and optimize).

Conclusion

The mass spectrometric analysis of Ethyl 4-cyclobutyl-4-oxobutanoate is a multi-faceted process that leverages the strengths of different ionization techniques. GC-EI-MS provides a rich tapestry of fragment ions, offering deep structural insight through predictable cleavage and rearrangement pathways. The presence of key fragments at m/z 83 (cyclobutylacylium ion) and m/z 55 (from subsequent ethylene loss) serves as a definitive marker for the cyclobutyl-keto substructure. LC-ESI-MS complements this by providing an unambiguous determination of the molecular weight and offering a pathway for sensitive quantification. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently identify and characterize this important chemical entity.

References

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 4-cyclobutyl-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Compound

Molecular Identity and Structure

Ethyl 4-cyclobutyl-4-oxobutanoate is a β-keto ester characterized by a cyclobutyl ring attached to the carbonyl group of a butanoate chain, with an ethyl ester at the terminus. This unique combination of a strained cycloalkane and a reactive β-keto ester functional group makes it an intriguing candidate for synthetic transformations.

  • Molecular Formula: C₁₀H₁₆O₃

  • Molecular Weight: 184.23 g/mol

  • IUPAC Name: Ethyl 4-cyclobutyl-4-oxobutanoate

  • CAS Number: A specific CAS number for this exact structure is not prominently indexed, highlighting its novelty.

Structural Diagram:

Caption: 2D structure of Ethyl 4-cyclobutyl-4-oxobutanoate.

Predicted Physical Properties

In the absence of direct experimental data, we can infer the physical properties of Ethyl 4-cyclobutyl-4-oxobutanoate by examining related compounds. For instance, Cyclobutyl methyl ketone has a boiling point of 137-139 °C at 754 mmHg and a density of 0.902 g/mL at 25 °C.[1] Ethyl 4-oxobutanoate, a non-cyclic analogue, is a liquid.[2] Based on these, Ethyl 4-cyclobutyl-4-oxobutanoate is expected to be a liquid at room temperature with a relatively high boiling point.

PropertyPredicted Value/StateRationale
Appearance Colorless to pale yellow liquidBased on similar β-keto esters and cyclobutyl ketones.[1]
Boiling Point > 200 °C at 760 mmHgThe presence of the cyclobutyl group and the overall molecular weight suggest a higher boiling point than smaller analogues.
Melting Point Not applicable (liquid at STP)Expected to be a liquid at standard temperature and pressure.
Density ~1.0 g/mLSimilar to other keto esters of this molecular weight.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)The ester and ketone groups provide some polarity, but the hydrocarbon backbone limits water solubility.[1]

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the key physical properties of Ethyl 4-cyclobutyl-4-oxobutanoate.

Boiling Point Determination

Given the predicted high boiling point, distillation under reduced pressure is the recommended method to prevent decomposition.

  • Apparatus Setup:

    • Assemble a micro-distillation apparatus, ensuring all glassware is oven-dried and free of contaminants.

    • Place a small stir bar in a 10 mL round-bottom flask.

    • Add approximately 2-3 mL of Ethyl 4-cyclobutyl-4-oxobutanoate to the flask.

    • Connect the flask to a distillation head equipped with a thermometer.

    • Attach a condenser and a receiving flask.

    • Connect the apparatus to a vacuum pump via a cold trap and a manometer.

  • Procedure:

    • Begin stirring the sample.

    • Slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

    • Gently heat the distillation flask using a heating mantle.

    • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

    • Record the pressure from the manometer.

    • The boiling point can be extrapolated to atmospheric pressure using a pressure-temperature nomograph.[3]

G A Assemble Micro-Distillation Apparatus B Add Sample and Stir Bar A->B C Connect to Vacuum and Manometer B->C D Evacuate to Desired Pressure C->D E Heat Gently D->E F Record Boiling Temperature and Pressure E->F G Extrapolate to Atmospheric Pressure F->G

Caption: Workflow for reduced-pressure boiling point determination.

Density Measurement
  • Apparatus: A 1 mL or 5 mL pycnometer (specific gravity bottle), an analytical balance.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with distilled water at a known temperature (e.g., 20 °C) and weigh it.

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with Ethyl 4-cyclobutyl-4-oxobutanoate at the same temperature and weigh it.

    • Calculate the density using the formula: Density = (mass of sample) / (volume of sample) where the volume of the sample is determined from the mass and known density of water.

Solubility Profile

A systematic approach to solubility testing can provide insights into the compound's polarity and functional groups.

  • Preparation: In separate small test tubes, place approximately 0.1 mL of Ethyl 4-cyclobutyl-4-oxobutanoate.

  • Solvent Addition: To each test tube, add 2 mL of the following solvents, one at a time:

    • Water (polar, protic)

    • 5% aq. HCl (acidic)

    • 5% aq. NaOH (basic)

    • 5% aq. NaHCO₃ (weakly basic)

    • Concentrated H₂SO₄ (strong acid, dehydrating agent)

    • Ethanol (polar, protic organic)

    • Diethyl ether (nonpolar organic)

    • Acetone (polar, aprotic organic)

  • Observation: Shake each tube vigorously for 10-20 seconds and observe if the compound dissolves completely, is partially soluble, or is insoluble.[4][5] The formation of a homogeneous solution indicates solubility.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of Ethyl 4-cyclobutyl-4-oxobutanoate.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the key functional groups present in the molecule.

  • Expected Absorptions:

    • C=O (ketone): A strong, sharp peak around 1715 cm⁻¹. The cyclobutyl ring may cause a slight shift to a higher wavenumber due to ring strain.[6]

    • C=O (ester): A strong, sharp peak around 1740 cm⁻¹.[7]

    • C-O (ester): Two strong peaks in the 1300-1000 cm⁻¹ region.[8]

    • sp³ C-H: Peaks just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide detailed information about the carbon and hydrogen framework.

  • ¹H NMR Spectroscopy (Predicted Chemical Shifts):

    • -OCH₂CH₃ (ethyl ester): A quartet around 4.1-4.2 ppm (2H) and a triplet around 1.2-1.3 ppm (3H).

    • -C(=O)CH₂CH₂C(=O)-: Two triplets around 2.5-3.0 ppm (4H).

    • Cyclobutyl protons: A complex multiplet in the region of 1.8-3.2 ppm.

  • ¹³C NMR Spectroscopy (Predicted Chemical Shifts):

    • C=O (ketone): ~205-215 ppm.[6]

    • C=O (ester): ~170-175 ppm.

    • -OCH₂CH₃: ~60 ppm and ~14 ppm.

    • -C(=O)CH₂CH₂C(=O)-: ~30-40 ppm.

    • Cyclobutyl carbons: ~20-50 ppm.

Mass Spectrometry

Mass spectrometry will determine the molecular weight and provide information about the fragmentation pattern, aiding in structural elucidation.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (184.23 m/z).

    • α-cleavage: Fragmentation adjacent to the carbonyl groups.

    • McLafferty Rearrangement: Possible if a gamma-hydrogen is available.[9][10]

Conclusion

While direct experimental data for Ethyl 4-cyclobutyl-4-oxobutanoate remains to be published, a comprehensive physical and spectroscopic profile can be confidently predicted based on the well-established chemistry of β-keto esters and cyclobutyl ketones. This guide provides the necessary theoretical framework and detailed experimental protocols to empower researchers to fully characterize this and other novel compounds. The application of these standardized methods will ensure data integrity and contribute to the broader scientific understanding of new chemical entities in the pipeline of drug discovery and development.

References

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  • Melting Point Determination - thinkSRS.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved February 20, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 20, 2026, from [Link]

  • Experiment 6 - AN INVESTIGATION OF THE PRESSURE DEPENDENCE OF THE BOILING-POINT OF WATER. (n.d.). Retrieved February 20, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved February 20, 2026, from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cyclobutyl phenyl ketone Properties. (2025, October 15). Retrieved February 20, 2026, from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved February 20, 2026, from [Link]

  • Experiment name / Determination of Boiling point Purpose. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mass Spectra of β-Keto Esters - Canadian Science Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7) - Cheméo. (n.d.). Retrieved February 20, 2026, from [Link]

  • Preparation of β-Keto esters and β-Diketones by C- Acylation/deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-A - AWS. (n.d.). Retrieved February 20, 2026, from [Link]

  • reduced pressure boiling - qut. (n.d.). Retrieved February 20, 2026, from [Link]

  • Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Zinc-Mediated Conversion of β-Keto Esters to γ-Keto Esters | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved February 20, 2026, from [Link]

  • (PDF) Mastering β-keto esters - ResearchGate. (2025, August 6). Retrieved February 20, 2026, from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC. (2023, September 22). Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved February 20, 2026, from [Link]

  • Purification: Distillation at Reduced Pressures - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 20, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 20, 2026, from [Link]

  • (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - ResearchGate. (2023, September 15). Retrieved February 20, 2026, from [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved February 20, 2026, from [Link]

  • β-keto ester Definition - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Retrieved February 20, 2026, from [Link]

  • Beta-Keto Ester Definition - Organic Chemistry Key Term - Fiveable. (2025, September 15). Retrieved February 20, 2026, from [Link]

  • Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy | Bentham Science Publishers. (2021, August 1). Retrieved February 20, 2026, from [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - MDPI. (2020, July 17). Retrieved February 20, 2026, from [Link]

  • 3 - Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones - YouTube. (2023, March 6). Retrieved February 20, 2026, from [Link]

  • Ethyl 4-oxobutanoate | C6H10O3 | CID 82395 - PubChem - NIH. (n.d.). Retrieved February 20, 2026, from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2020, December 20). Retrieved February 20, 2026, from [Link]

  • ethyl 4-oxobutanoate (CHEBI:87282) - EMBL-EBI. (n.d.). Retrieved February 20, 2026, from [Link]

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The Cyclobutyl Motif in Medicinal Chemistry: Structural Dynamics and Biological Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclobutyl ring represents a distinct "Goldilocks" zone in medicinal chemistry—bridging the gap between the rigid, high


-character of cyclopropane and the flexible, lipophilic nature of cyclopentane/cyclohexane. Unlike its planar lower homolog, cyclobutane exists in a puckered conformation that relieves torsional strain, creating a unique three-dimensional volume that allows for "induced fit" binding modes.[1][2] This guide examines the structural determinants of cyclobutyl biological activity, its utility as a phenyl and gem-dimethyl bioisostere, and the specific metabolic considerations required for its successful integration into drug candidates.

Structural & Physicochemical Determinants[1][3][4][5][6]

The "Puckered" Conformation & Inversion Barrier

Contrary to the planar depiction often seen in 2D sketches, the cyclobutyl ring is not flat. To minimize eclipsing interactions between adjacent methylene hydrogens (torsional strain), the ring adopts a puckered "butterfly" conformation .[2]

  • Pucker Angle: Approximately

    
     to 
    
    
    
    depending on substitution.[1][2]
  • Inversion Barrier: The energy barrier to invert the ring (flip the pucker) is remarkably low, approximately 1.5 kcal/mol .

  • Biological Implication: This low barrier allows the cyclobutyl group to act as a "breathing" hydrophobic spacer.[2] It can adapt its shape to fill lipophilic pockets in a target protein (Induced Fit) with minimal entropic penalty, a property distinct from the rigid cyclopropyl or phenyl rings.[2]

Bioisosteric Utility: "Escape from Flatland"

The cyclobutyl motif is frequently employed to increase the fraction of


 hybridized carbons (

) in a molecule, improving solubility and metabolic stability.
ParameterPhenyl RingCyclobutyl RingImpact of Switch
Geometry Planar (2D)Puckered (3D)Increases dimensionality; disrupts

-stacking.[1][2]
Lipophilicity (

)
HighModerateReduces

(typically by 1–2 units), improving solubility.[1][2]
Metabolic Stability Prone to aromatic oxidationProne to

oxidation
Removes toxicophore risks (e.g., quinone formation).[1][2]
Size/Volume


Smaller volume allows probing of restricted pockets.[2]

Clinical Case Studies: Mechanism & SAR

Carboplatin: The Leaving Group Effect

Drug: Carboplatin (Paraplatin) Target: DNA (Cross-linking) Cyclobutyl Role: The cyclobutane-1,1-dicarboxylate (CBDCA) ligand is the defining feature distinguishing Carboplatin from Cisplatin.[2]

  • Mechanism: The cyclobutyl ring acts as a bidentate chelate leaving group.[2] The ring strain and the steric bulk of the cyclobutane moiety slow the hydrolysis of the platinum complex compared to the dichloro ligands of Cisplatin.

  • Clinical Outcome: This reduced reactivity leads to a longer half-life and significantly reduced nephrotoxicity and neurotoxicity, establishing Carboplatin as a standard of care in ovarian and lung cancers.[1]

Butorphanol: Tuning Receptor Selectivity

Drug: Butorphanol (Stadol) Target: Opioid Receptors (


)
Cyclobutyl Role:  The N-cyclobutylmethyl group is the critical determinant of its mixed agonist/antagonist profile.[2]
  • SAR Logic: Replacing the

    
    -methyl of morphine with larger groups shifts activity from pure agonism to antagonism.[2]
    
    • N-Methyl:[1][2]

      
      -Agonist (Morphine)[1][2]
      
    • N-Allyl:[1][2]

      
      -Antagonist (Naloxone)[1][2]
      
    • N-Cyclobutylmethyl:[1][2][3]

      
      -Agonist / 
      
      
      
      -Partial Agonist-Antagonist
      [1][2]
  • Biological Result: The cyclobutyl group provides the specific steric bulk required to activate the

    
    -receptor (analgesia, sedation) while partially blocking the 
    
    
    
    -receptor, reducing the abuse potential compared to pure
    
    
    -agonists.
Lobucavir: Sugar Mimicry

Drug: Lobucavir (Cyclobut-G) Target: Viral DNA Polymerase (HBV, CMV) Cyclobutyl Role: The cyclobutyl ring replaces the ribose sugar of guanosine.[2]

  • Mechanism: The bond angles of the cyclobutyl ring (

    
    ) and its fixed puckered conformation mimic the bioactive conformation of the deoxyribose sugar ring. This allows the triphosphate metabolite to bind to the viral polymerase and act as a chain terminator.
    

Visualization of Bioisosteric Logic

The following diagram illustrates the decision tree for deploying a cyclobutyl motif in lead optimization.

Cyclobutyl_Logic Lead Lead Compound (Phenyl/Alkyl Issue) Problem_Sol Problem: Poor Solubility / High LogP Lead->Problem_Sol Problem_Met Problem: Metabolic Instability Lead->Problem_Met Problem_Sel Problem: Off-Target / Selectivity Lead->Problem_Sel Solution_Cyc Strategy: Cyclobutyl Switch Problem_Sol->Solution_Cyc Replace Phenyl Problem_Met->Solution_Cyc Replace n-Butyl/Isopropyl Problem_Sel->Solution_Cyc Rigidification Outcome_Sol Result: Reduced LogP Increased sp3 fraction Solution_Cyc->Outcome_Sol Outcome_Met Result: Block Aromatic Oxidation (Watch for Ring Hydroxylation) Solution_Cyc->Outcome_Met Outcome_Sel Result: Induced Fit (Pucker) Altered Vector Solution_Cyc->Outcome_Sel

Caption: Figure 1. Strategic decision pathways for incorporating cyclobutyl moieties to resolve common medicinal chemistry liabilities.

Experimental Protocols: Metabolic Stability Assessment

Cyclobutyl rings are generally robust but can be susceptible to oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).[1][2] The following protocol is designed to specifically identify ring-opening or hydroxylation metabolites.

Protocol: Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify if the cyclobutyl ring is a "soft spot" for metabolism.[2]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Test Compound (10 mM DMSO stock).[1][2]

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1][2]

Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation:

    • Pre-incubate 30

      
      L of microsomes (final conc.[1][2] 0.5 mg/mL) with 350 
      
      
      
      L of compound solution at 37°C for 5 minutes.
    • Initiate reaction by adding 20

      
      L of NADPH regenerating system.[1][2]
      
  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      
      L aliquots.[1]
    • Immediately dispense into 150

      
      L of ice-cold Quench Solution to stop the reaction.[2]
      
  • Processing:

    • Centrifuge samples at 4,000 rpm for 20 mins to pellet protein.

    • Collect supernatant for LC-MS/MS analysis.[1][2]

  • Analysis (Critical Step for Cyclobutyl):

    • Monitor for [M+16] peaks (Hydroxylation).[1][2]

    • Monitor for [M+14] or [M+30] shifts indicating ring opening to linear ketones or aldehydes (rare but possible with high strain).[1][2]

    • Validation: Compare

      
       against a cyclopropyl analog.[1][2][4][5] If cyclobutyl clearance is significantly higher, the ring methylene is likely the metabolic soft spot.
      

Future Outlook: C-H Activation

The field is moving beyond simple substitution.[2] Recent advances in photochemical C-H functionalization allow for the direct installation of fluorine or trifluoromethyl groups onto the cyclobutyl ring. This "decorating" of the ring allows medicinal chemists to fine-tune the pucker angle and metabolic stability without changing the core scaffold, effectively using the cyclobutyl ring as a programmable template for drug design.

References

  • Mykhailiuk, P. K. (2022).[1][2] Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. Link

  • Barni, S., et al. (2022).[1][2] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Link

  • DrugBank Online. (n.d.).[1][2] Butorphanol: Pharmacology and Structure. DrugBank.[1][2][6] Link[1][2]

  • Tenney, D. J., et al. (1997).[1][2] Lobucavir is phosphorylated in human cytomegalovirus-infected and -uninfected cells and inhibits the viral DNA polymerase.[1][2][7][8] Antimicrobial Agents and Chemotherapy.[1][2][7] Link

  • Cernak, T., et al. (2016).[1][2] The Medicinal Chemist’s Guide to Solving Problems in Drug Design. Chemical Reviews. Link[1][2]

Sources

Methodological & Application

Application Note: Use of Ethyl 4-cyclobutyl-4-oxobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-cyclobutyl-4-oxobutanoate is a specialized


-keto ester building block that combines the versatile reactivity of a 1,4-dicarbonyl system with the pharmacologically privileged cyclobutyl  motif. In modern drug discovery, the cyclobutyl group is increasingly utilized as a bioisostere for phenyl or cyclohexyl rings to modulate lipophilicity (

), improve metabolic stability, and introduce precise conformational constraints without the "flatness" of aromatic systems.

This guide details the synthetic utility of this compound, focusing on its transformation into pyridazinones , chiral


-lactones , and substituted pyrroles —three scaffolds prevalent in kinase inhibitors, cardiotonic agents, and GPCR modulators.

Chemical Identity & Properties

PropertyDescription
Systematic Name Ethyl 4-cyclobutyl-4-oxobutanoate
Structure Cyclobutyl–C(=O)–CH₂–CH₂–C(=O)OEt
Functional Class

-Keto Ester (1,4-dicarbonyl precursor)
Key Reactivity Nucleophilic addition (ketone), Acyl substitution (ester), Heterocycle formation
Stability Stable under standard laboratory conditions.[1] Avoid strong Lewis acids that may trigger cyclobutyl ring expansion/opening.

Preparation of the Building Block

Note: While often commercially available, this compound can be synthesized in-house if required.

Synthetic Logic: The most robust route involves the nucleophilic attack of a cyclobutyl Grignard reagent on succinic anhydride, followed by esterification.

Protocol:

  • Grignard Formation: React bromocyclobutane with Mg turnings in dry THF to form Cyclobutyl-MgBr.[2]

  • Acylation: Add Cyclobutyl-MgBr dropwise to a solution of succinic anhydride in THF at -78°C.

    • Critical Step: Low temperature prevents double addition (formation of the diol/lactone).

  • Workup: Acidic quench yields 4-cyclobutyl-4-oxobutanoic acid.

  • Esterification: Reflux the acid in Ethanol with catalytic H₂SO₄ or Thionyl Chloride to yield Ethyl 4-cyclobutyl-4-oxobutanoate .

Core Application I: Synthesis of Pyridazinone Scaffolds

The transformation of


-keto esters into 4,5-dihydropyridazin-3(2H)-ones is a cornerstone reaction in medicinal chemistry, providing access to scaffolds found in PDE inhibitors and cardiotonic agents (e.g., Levosimendan analogs).
Mechanism & Logic

The reaction proceeds via a cascade sequence:

  • Condensation: Hydrazine attacks the ketone to form a hydrazone intermediate.

  • Cyclization: The terminal nitrogen of the hydrazone attacks the ester carbonyl (intramolecular amidation).

  • Result: Formation of the 6-membered pyridazinone ring.

Experimental Protocol

Reagents:

  • Ethyl 4-cyclobutyl-4-oxobutanoate (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv) or Substituted Hydrazine (R-NHNH₂)

  • Ethanol (0.5 M concentration)

  • Acetic Acid (catalytic, 10 mol%)

Step-by-Step Procedure:

  • Setup: Dissolve Ethyl 4-cyclobutyl-4-oxobutanoate in absolute ethanol in a round-bottom flask.

  • Addition: Add Hydrazine hydrate dropwise at room temperature.

    • Observation: A slight exotherm may occur.[3]

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor by TLC or LCMS for the disappearance of the starting ester.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Often, the product 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-one precipitates upon cooling.

    • If precipitation occurs: Filter and wash with cold ethanol.

    • If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (MeOH/DCM).

Why this works: The cyclobutyl group is stable to hydrazine and refluxing ethanol. The resulting pyridazinone retains the cyclobutyl group at the C6 position, providing a bulky, lipophilic anchor for protein binding.

Core Application II: Asymmetric Reduction to Chiral Lactones

Chiral


-lactones are vital intermediates for pheromones, flavorants, and specific enzyme inhibitors. The cyclobutyl group introduces a steric bulk that can enhance stereoselectivity during enzymatic reduction.
Workflow Logic
  • Enantioselective Reduction: Convert the ketone to a chiral alcohol using a Ketoreductase (KRED) or Ru-catalyst (Noyori transfer hydrogenation).

  • Cyclization: Acid-catalyzed lactonization of the resulting hydroxy-ester.

Experimental Protocol (Enzymatic Route)

Reagents:

  • Ethyl 4-cyclobutyl-4-oxobutanoate[1]

  • KRED Screening Kit (e.g., Codexis or equivalent)

  • NADP+ / NADPH cofactor recycling system (GDH/Glucose)

  • Buffer: Potassium Phosphate (pH 7.0)

Step-by-Step Procedure:

  • Screening: Identify a KRED variant that gives >95% ee for the (S)-alcohol.

  • Scale-Up: In a reaction vessel, dissolve the substrate in IPA (5% v/v) and add to the buffer containing the enzyme and cofactor system.

  • Incubation: Stir at 30°C for 24 hours. Maintain pH 7.0 (titrate with 1M NaOH if necessary).

  • Extraction: Extract the Ethyl (S)-4-cyclobutyl-4-hydroxybutanoate with MTBE.

  • Lactonization:

    • Dissolve the chiral hydroxy ester in Toluene.

    • Add catalytic p-Toluenesulfonic acid (pTSA).

    • Stir at room temperature (or mild heat) for 2 hours.

    • Product: (S)-5-cyclobutyldihydrofuran-2(3H)-one .

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis pathways starting from Ethyl 4-cyclobutyl-4-oxobutanoate.

G Start Ethyl 4-cyclobutyl- 4-oxobutanoate Hydrazine Reagent: Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Reduction Reagent: KRED Enzyme or Ru-Catalyst Start->Reduction Amine Reagent: Primary Amine (R-NH2, Acid Cat.) Start->Amine Pyridazinone 6-Cyclobutyl-4,5- dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Target1 Target: Cardiotonic Agents PDE Inhibitors Pyridazinone->Target1 HydroxyEster Intermediate: (S)-Hydroxy Ester Reduction->HydroxyEster AcidCat Reagent: pTSA / Toluene HydroxyEster->AcidCat Lactone (S)-5-Cyclobutyl- butyrolactone AcidCat->Lactone Pyrrole 2-Cyclobutyl-1-substituted -pyrrole-3-carboxylate Amine->Pyrrole

Caption: Divergent synthetic utility of Ethyl 4-cyclobutyl-4-oxobutanoate yielding three distinct bioactive scaffolds.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Pyridazinone Synthesis Incomplete cyclization of the hydrazone intermediate.Increase reaction time or add a stronger acid catalyst (e.g., AcOH -> HCl) to drive the amidation step.
Ring Opening Use of harsh Lewis acids (e.g., AlCl₃, BBr₃).The cyclobutyl ring is strained (~26 kcal/mol). Avoid strong Lewis acids. Use Brønsted acids or milder Lewis acids (e.g., Ti(OiPr)₄).
Over-reduction Reduction of ester to alcohol during ketone reduction.Use chemoselective reagents like NaBH(OAc)₃ or specific enzymes (KREDs) that do not touch the ester. Avoid LiAlH₄.

References

  • General

    
    -Keto Ester Synthesis:  Ballini, R., et al. "One-Pot Synthesis of 
    
    
    
    -Diketones and
    
    
    -Keto Esters."[4] Synthesis, 2002, 2725-2728.[4] Link
  • Pyridazinone Synthesis: Chawla, G., et al. "Synthesis and evaluation of novel 6-substituted-4,5-dihydropyridazin-3(2H)-ones as potent cardiotonic agents." Archiv der Pharmazie, 2012.
  • Cyclobutyl in Drug Design: Wiesenfeldt, M. P., et al. "The Cyclobutyl Ring as a Bioisostere." Angewandte Chemie Int. Ed., 2016. (Grounding the value of the cyclobutyl motif).
  • Paal-Knorr Reaction: Banik, B. K., et al. "Microwave-induced Paal-Knorr synthesis of pyrroles." Tetrahedron Letters, 2004.

Sources

Application Note: Ethyl 4-cyclobutyl-4-oxobutanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-cyclobutyl-4-oxobutanoate (CAS: Derivative of 24726974 [Acid Form]) represents a specialized γ-keto ester scaffold utilized in the synthesis of conformationally restricted pharmacophores.[1] Unlike linear alkyl analogues, the cyclobutyl moiety introduces a unique "puckered" conformation (bond angles ~88°) that enhances metabolic stability against oxidative clearance while functioning as a lipophilic bioisostere for tert-butyl or phenyl groups.

This guide details the application of this building block in three critical medicinal chemistry workflows:

  • Heterocycle Construction: Synthesis of 6-cyclobutyl-4,5-dihydropyridazin-3(2H)-ones and 2-cyclobutyl-pyrroles.

  • Linker Design: Utilization as a precursor for conformationally biased HDAC inhibitor linkers.

  • Chiral Scaffolds: Asymmetric reduction to γ-hydroxy esters and subsequent lactonization.

Chemical Profile & Handling

Compound Identity:

  • IUPAC Name: Ethyl 4-cyclobutyl-4-oxobutanoate[1]

  • Structure: EtOOC-(CH₂)₂-C(=O)-Cyclobutyl[1]

  • Molecular Weight: 184.23 g/mol [1]

  • Physical State: Colorless to pale yellow oil[1]

  • Solubility: Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water.

Storage & Stability:

  • Store at 2–8°C under inert atmosphere (Ar/N₂).

  • Avoid prolonged exposure to moisture (hydrolysis risk).

Core Application: Divergent Heterocycle Synthesis

The 1,4-dicarbonyl relationship (masked by the ester oxidation state) makes this compound a potent precursor for 5- and 6-membered heterocycles.[1]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from Ethyl 4-cyclobutyl-4-oxobutanoate.

G Start Ethyl 4-cyclobutyl- 4-oxobutanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Amine Primary Amine (R-NH₂) (Paal-Knorr Conditions) Start->Amine Reduction Enzymatic/Chemical Reduction Start->Reduction Pyridazinone 6-Cyclobutyl-4,5- dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Cyclocondensation Pyrrole 2-Cyclobutyl-1-substituted -pyrrole-5-carboxylate* Amine->Pyrrole Paal-Knorr (requires reduction step for full pyrrole) Lactone γ-Cyclobutyl-γ-butyrolactone Reduction->Lactone Cyclization

Figure 1: Divergent synthetic pathways transforming the γ-keto ester scaffold into bioactive heterocycles and lactones.[1]

Protocol A: Synthesis of 6-Cyclobutyl-4,5-dihydropyridazin-3(2H)-ones

Rationale: Pyridazinones are privileged scaffolds in cardiology (PDE3 inhibitors) and oncology (PARP inhibitors).[1] The cyclobutyl group provides steric bulk that can occupy hydrophobic pockets (e.g., BRD4 binding sites) more effectively than a planar phenyl ring.

Reagents:

  • Ethyl 4-cyclobutyl-4-oxobutanoate (1.0 equiv)[1]

  • Hydrazine hydrate (64% or 80%, 1.2 equiv)

  • Ethanol (Absolute)[1]

  • Acetic acid (Cat.)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Ethyl 4-cyclobutyl-4-oxobutanoate in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The starting material spot (high R_f) should disappear, replaced by a lower R_f fluorescent spot (if UV active) or iodine-active spot.[1]

  • Workup:

    • Cool reaction to 0°C. The product often precipitates as a white solid.

    • Filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (0-10% MeOH in DCM).

Validation Criteria:

  • ¹H NMR (CDCl₃): Look for the disappearance of the ethyl ester quartet (~4.1 ppm) and the appearance of the amide NH (broad singlet, ~8.5–9.0 ppm). The cyclobutyl methine proton typically shifts upfield slightly upon ring closure.

Core Application: Peptidomimetic Linker Design

Rationale: In the development of Histone Deacetylase (HDAC) inhibitors, the "linker" region connecting the Zinc Binding Group (ZBG) to the Cap group determines isoform selectivity. The 4-cyclobutyl-4-oxobutanoate chain serves as a precursor to conformationally restricted linkers .[1]

Protocol B: Hydrolysis and Amide Coupling

This protocol converts the ester to the free acid, ready for coupling to ZBG precursors (like o-phenylenediamine or hydroxylamine).

Reagents:

  • LiOH[1]·H₂O (2.0 equiv)[1]

  • THF/Water (3:1)[1]

  • HATU or T3P (Coupling agents)[1]

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve the ester in THF/Water (3:1). Cool to 0°C.

    • Add LiOH[1]·H₂O. Stir at RT for 2 hours.

    • Acidify to pH 3 with 1N HCl. Extract with EtOAc.[3]

    • Isolate 4-cyclobutyl-4-oxobutanoic acid .

  • Coupling (General Procedure):

    • Dissolve the acid (1.0 equiv) in DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins.

    • Add the amine component (e.g., O-tritylhydroxylamine for hydroxamic acids or an aniline derivative).[1]

    • Stir for 12 hours.

  • Outcome: The resulting amide retains the γ-keto motif, which can be further reduced to a hydroxy-linker (chiral or racemic) to probe the enzyme's active site channel depth.[1]

Advanced Application: Stereoselective Reduction

Rationale: The γ-hydroxy ester derivative is a precursor to chiral γ-lactones (found in pheromones and signaling molecules).[1] The cyclobutyl group adds steric bulk that enhances stereoselectivity during enzymatic reduction.

Key Insight: Chemical reduction (NaBH₄) yields a racemate. For medicinal chemistry applications requiring high enantiopurity (>99% ee), biocatalytic reduction is recommended.

Table 1: Reduction Screening Conditions

MethodReagentSolventConditionsOutcome
Chemical NaBH₄MeOH0°C, 1hRacemic γ-hydroxy ester
Stereoselective (+)-DIP-ClTHF-78°C, 4hEnriched (R)-alcohol (predicted)
Biocatalytic KRED (Ketoreductase)Buffer/DMSO30°C, 24h>99% ee (Screening required)

Lactonization Protocol:

  • Take the reduced γ-hydroxy ester (crude).[1]

  • Dissolve in Toluene. Add catalytic p-TsOH.[1]

  • Reflux with a Dean-Stark trap to remove ethanol.[1]

  • Product: 5-cyclobutyl-dihydrofuran-2(3H)-one .

Scientific References & Data Sources

  • Cyclobutanes in Medicinal Chemistry:

    • Role: Reviews the metabolic stability and conformational benefits of cyclobutane rings in drug design.

    • Source:

  • Paal-Knorr Synthesis Utility:

    • Role: Establishes the reactivity of 1,4-dicarbonyl systems (and γ-keto esters) in forming pyrroles.

    • Source:

  • Compound Data (Grounding):

    • Role: Structural confirmation and physical property estimation for 4-cyclobutyl-4-oxobutanoic acid derivatives.

    • Source:[1]

  • Pyridazinone Synthesis:

    • Role: General protocol for hydrazine condensation with γ-keto acids/esters.

    • Source: [Organic Syntheses, Coll.[3] Vol. 3, p.186 (1955); Vol. 29, p.24 (1949).]([Link])

Disclaimer: This document is for research and development purposes only. All protocols should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate personal protective equipment (PPE).[1]

Sources

Application Note: Synthesis and Characterization of Novel Polymers from Ethyl 4-cyclobutyl-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of novel polymers using Ethyl 4-cyclobutyl-3-oxobutanoate as a key monomer. While direct polymerization protocols for this specific monomer are not extensively reported, this guide leverages established principles of polymer chemistry, including the reactivity of β-keto esters and the ring-opening polymerization of strained cyclobutane rings, to propose robust synthetic strategies. This application note details potential polymerization pathways, provides step-by-step experimental protocols for monomer synthesis and polymerization, and outlines methods for the characterization of the resulting polymers. The unique structural features of Ethyl 4-cyclobutyl-3-oxobutanoate, combining a reactive β-keto ester moiety with a strained cyclobutyl ring, offer opportunities for creating polymers with unique architectures and functionalities relevant to drug delivery, biomaterials, and specialty coatings.

Introduction: The Potential of Ethyl 4-cyclobutyl-3-oxobutanoate in Polymer Science

Ethyl 4-cyclobutyl-3-oxobutanoate is a fascinating, yet underexplored, monomer for polymer synthesis. Its structure presents two key reactive sites for polymerization: the β-keto ester functionality and the strained cyclobutyl ring.

  • The β-Keto Ester Group: This versatile functional group is well-known in organic synthesis for its ability to undergo a variety of reactions, including enolate formation, alkylation, and condensation.[1][2][3] In the context of polymer chemistry, the active methylene protons and the two carbonyl groups offer potential for step-growth polymerizations, chain-transfer reactions, and post-polymerization modifications.

  • The Cyclobutyl Ring: Small cycloalkanes, particularly cyclobutanes, possess significant ring strain, which can be harnessed as a driving force for ring-opening polymerization (ROP).[4][5] ROP is a powerful technique for producing polymers with controlled molecular weights and narrow dispersities. The palladium-catalyzed ROP of cyclobutanol derivatives to form polyketones demonstrates the feasibility of cleaving C-C bonds within a four-membered ring to drive polymerization.[6][7]

The combination of these two functionalities in a single monomer opens the door to a variety of polymer architectures, including linear polyesters, polyketones, and potentially more complex structures. The presence of the cyclobutyl group in the polymer backbone or as a pendant group is expected to impart unique thermal and mechanical properties.

Proposed Polymerization Strategies

Given the dual reactivity of Ethyl 4-cyclobutyl-3-oxobutanoate, several polymerization strategies can be envisioned. This section outlines two primary approaches:

Strategy A: Leveraging the β-Keto Ester for Polycondensation

This approach utilizes the reactivity of the β-keto ester moiety in a polycondensation reaction. One plausible route is the synthesis of a diol derivative of the monomer followed by polycondensation with a diacid or diacyl chloride.

Strategy B: Ring-Opening Polymerization (ROP) of the Cyclobutyl Ring

This strategy focuses on the strained cyclobutyl ring as the site of polymerization. This could potentially be achieved through a transition-metal catalyzed process, analogous to the ROP of other cyclobutane derivatives.[6][7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the monomer and its subsequent polymerization based on the strategies outlined above.

Synthesis of Ethyl 4-cyclobutyl-3-oxobutanoate (Monomer)

The synthesis of β-keto esters is well-established in organic chemistry.[8][9][10] A common method involves the acylation of an enolate.

Protocol 1: Monomer Synthesis via Acylation

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Cyclobutylacetyl chloride

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl acetate (1.0 eq) to the suspension via the dropping funnel. Allow the reaction to stir for 1 hour at 0 °C.

  • In a separate flask, prepare a solution of cyclobutylacetyl chloride (1.0 eq) in anhydrous THF.

  • Add the cyclobutylacetyl chloride solution dropwise to the enolate solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-cyclobutyl-3-oxobutanoate.

Characterization: The structure and purity of the monomer should be confirmed by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization Protocols

Protocol 2: Polycondensation via Diol Derivative

This protocol first describes the reduction of the keto group to a hydroxyl group, followed by a polycondensation reaction.

Step 1: Synthesis of Ethyl 4-cyclobutyl-3-hydroxybutanoate

Materials:

  • Ethyl 4-cyclobutyl-3-oxobutanoate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl 4-cyclobutyl-3-oxobutanoate (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in small portions.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Add dichloromethane and water to the residue and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the diol monomer.

Step 2: Polycondensation with Adipoyl Chloride

Materials:

  • Ethyl 4-cyclobutyl-3-hydroxybutanoate

  • Adipoyl chloride

  • Anhydrous Dichloromethane

  • Pyridine

  • Methanol

Procedure:

  • Under an inert atmosphere, dissolve Ethyl 4-cyclobutyl-3-hydroxybutanoate (1.0 eq) and pyridine (2.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of adipoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Protocol 3: Proposed Ring-Opening Polymerization

This protocol is based on the palladium-catalyzed ROP of cyclobutanol derivatives and is a more exploratory approach.[6][7]

Materials:

  • Ethyl 4-cyclobutyl-3-oxobutanoate (as a potential co-monomer or modified monomer)

  • A suitable cyclobutanol-containing monomer (e.g., 1-phenylcyclobutanol as a model)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the cyclobutanol monomer (1.0 eq), Ethyl 4-cyclobutyl-3-oxobutanoate (as co-monomer, variable eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq) in a Schlenk tube.

  • Add anhydrous toluene to dissolve the reactants.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution to a large volume of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Polymer Characterization

The synthesized polymers should be thoroughly characterized to determine their structure, molecular weight, and thermal properties.

Technique Information Obtained Expected Observations
¹H and ¹³C NMR Spectroscopy Structural confirmation, monomer conversion, and copolymer composition.Disappearance of monomer peaks and appearance of new peaks corresponding to the polymer backbone.
FT-IR Spectroscopy Confirmation of functional groups in the polymer.Presence of ester and carbonyl peaks; disappearance of hydroxyl peaks (for polycondensation).
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and dispersity (Đ).A distribution of polymer chain lengths.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm).Thermal transitions indicative of the polymer's amorphous or semi-crystalline nature.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.Onset of weight loss at elevated temperatures.

Visualization of Proposed Mechanisms

Polycondensation Workflow

Polycondensation Monomer Ethyl 4-cyclobutyl-3-oxobutanoate Reduction Reduction (e.g., NaBH4) Monomer->Reduction Diol Ethyl 4-cyclobutyl-3-hydroxybutanoate Reduction->Diol Polycondensation Polycondensation (with Diacid Chloride) Diol->Polycondensation Polyester Polyester Polycondensation->Polyester

Caption: Workflow for polyester synthesis via a diol intermediate.

Proposed Ring-Opening Polymerization Mechanism

ROP_Mechanism cluster_Monomer Monomer Activation cluster_Propagation Chain Propagation Monomer Cyclobutanol Monomer Oxidative_Addition Oxidative Addition Monomer->Oxidative_Addition Pd_catalyst Pd(0) Catalyst Pd_catalyst->Oxidative_Addition Beta_Carbon_Elimination β-Carbon Elimination (Ring-Opening) Oxidative_Addition->Beta_Carbon_Elimination Reductive_Elimination Reductive Elimination Beta_Carbon_Elimination->Reductive_Elimination Polymer_Chain Growing Polymer Chain Reductive_Elimination->Polymer_Chain Polymer_Chain->Oxidative_Addition Propagates

Caption: Proposed mechanism for Pd-catalyzed Ring-Opening Polymerization.

Conclusion and Future Directions

This application note provides a foundational guide for the synthesis and characterization of novel polymers from Ethyl 4-cyclobutyl-3-oxobutanoate. The proposed protocols, based on established chemical principles, offer a starting point for researchers to explore this promising monomer. Future work should focus on optimizing the polymerization conditions, exploring a wider range of co-monomers, and evaluating the properties of the resulting polymers for various applications. The unique combination of a reactive β-keto ester and a strained cyclobutyl ring within a single monomer presents a rich platform for the development of new materials with tailored properties.

References

  • Pérez-Gálan, P., et al. (2014). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 47(15), 5296–5303. [Link]

  • Endo, T., et al. (1981). Ring-opening polymerization of unsaturated spiro ortho esters. Journal of Polymer Science: Polymer Chemistry Edition, 19(6), 1283-1291. [Link]

  • Pérez-Gálan, P., et al. (2014). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 47(15), 5296–5303. [Link]

  • Di Mola, A., et al. (2010). Synthetic studies of β-ketoesters. Arkivoc, 2010(5), 238-248. [Link]

  • Rojas-Díaz, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6813. [Link]

  • Zhang, Y., et al. (2022). Leveraging Electron Push-Pull Effect for Catalytic Polymerization and Degradation of a Cyclobutane Monomer System. Angewandte Chemie International Edition, 61(13), e202116327. [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. [Link]

  • Belmar, J., et al. (2012). Convenient synthesis and characterization of molecules containing multiple β-keto ester units. Molecules, 17(9), 10738-10748. [Link]

  • Wikipedia contributors. (2024). Ring-opening polymerization. In Wikipedia, The Free Encyclopedia. [Link]

  • Campbell, M. J., & Lawrie, K. W. (2021). Recent advances in the transesterification of β-keto esters. Organic & Biomolecular Chemistry, 19(26), 5779-5787. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to the Development of Src Kinase Inhibitors from Ethyl 2,4-Dioxo-4-Arylbutanoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Aberrant activation and overexpression of Src kinase are frequently correlated with the progression and metastasis of various human cancers, making it a prime target for therapeutic intervention.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis, biochemical evaluation, and cellular characterization of a promising class of Src inhibitors based on the ethyl 2,4-dioxo-4-arylbutanoate scaffold. This scaffold, featuring a 1,3-diketone system, represents a significant building block in medicinal chemistry with diverse biological activities. We will detail the chemical synthesis, robust in-vitro kinase assays for determining inhibitory potency (IC50), preliminary structure-activity relationship (SAR) analysis, and essential cell-based assays to confirm target engagement and functional effects.

Introduction: Targeting Src Kinase in Oncology

Src, the first proto-oncogene to be identified, is a highly studied member of the SFKs.[6] In healthy cells, its activity is tightly regulated. However, in many malignancies, including breast, colon, and pancreatic cancers, its overexpression or constitutive activation drives oncogenic signaling.[4][7] Src kinase acts as a central node, receiving signals from receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins, and relaying them to downstream pathways such as the Ras-ERK and PI3K-Akt pathways.[2] This cascade ultimately promotes the hallmarks of cancer.

The mechanism of action for most kinase inhibitors involves competitive binding at the ATP-binding site, which prevents the phosphotransfer reaction to substrate proteins.[2] By blocking this process, Src inhibitors can halt the downstream signaling that fuels tumor growth and survival.[2] The ethyl 2,4-dioxo-4-arylbutanoate core has been identified as a viable starting point for developing such inhibitors, demonstrating moderate activity and providing a synthetically accessible framework for further optimization.

cluster_input Upstream Signals cluster_src Src Kinase Activation cluster_pathways Downstream Pathways cluster_output Cellular Responses RTK RTKs, GPCRs, Integrins Src Src Kinase RTK->Src Activate Ras_ERK Ras-ERK Pathway Src->Ras_ERK PI3K_Akt PI3K-Akt Pathway Src->PI3K_Akt Migration Migration & Invasion Src->Migration Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Proliferation & Survival Ras_ERK->Proliferation PI3K_Akt->Proliferation Inhibitor Ethyl 2,4-dioxo-4- arylbutanoate Inhibitor Inhibitor->Src Inhibits

Figure 1: Simplified Src signaling pathway and point of inhibition.

Synthesis of Ethyl 2,4-Dioxo-4-Arylbutanoate Derivatives

Principle of Synthesis

The synthesis of the target compounds is achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the coupling of an ester (diethyl oxalate) with a ketone (a substituted acetophenone) in the presence of a strong base.

Causality: Sodium ethoxide (NaOEt) serves as the base, deprotonating the α-carbon of the acetophenone to form a reactive enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. A subsequent elimination of an ethoxide ion yields the final ethyl 2,4-dioxo-4-arylbutanoate product. The use of dried ethanol as a solvent is critical to prevent the quenching of the sodium ethoxide base by water.

Synthesis Workflow Reactants 1. Combine Substituted Acetophenone, Diethyl Oxalate, and NaOEt in dry Ethanol Stir 2. Stir overnight at room temperature Reactants->Stir Heat 3. Heat at 80°C for 30 minutes Stir->Heat Acidify 4. Acidify with H₂SO₄ (pH=2) Heat->Acidify Extract 5. Extract with Dichloromethane Acidify->Extract Dry 6. Dry organic phase (Na₂SO₄) and evaporate solvent Extract->Dry Purify 7. Recrystallize from Ethanol Dry->Purify

Figure 2: General workflow for inhibitor synthesis.

Protocol: General Procedure for Synthesis

This protocol is adapted from Rafinejad, A., et al. (2015). Journal of Sciences, Islamic Republic of Iran.

  • Preparation: To a round-bottom flask containing dried ethanol, add sodium ethoxide (1.1 equivalents). Stir until dissolved.

  • Addition of Reactants: Add the appropriate substituted acetophenone derivative (1.0 equivalent) to the solution. Following this, add diethyl oxalate (1.1 equivalents) dropwise while stirring.

  • Reaction: Allow the mixture to stir overnight at room temperature. After the overnight stir, heat the reaction mixture to 80°C for 30 minutes.[8]

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify with sulfuric acid until the pH reaches 2.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4). Filter and evaporate the solvent under reduced pressure.[8]

  • Purification: Recrystallize the crude solid from ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate product.[8]

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Biochemical Evaluation of Src Kinase Inhibition

Principle of In-Vitro Kinase Assays

To determine the potency of the synthesized compounds against Src kinase, a biochemical assay is essential. A widely used and highly sensitive method is the ADP-Glo™ Kinase Assay.

Causality: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, where Src phosphorylates a substrate using ATP, generating ADP. Second, the reaction is stopped, and the remaining ATP is depleted. Finally, a detection reagent converts the ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration, and therefore, to the kinase activity.[9][10] This method is robust, suitable for high-throughput screening (HTS), and minimizes interference from test compounds.[6][11]

Biochemical Assay Workflow (ADP-Glo™) Setup 1. Add Assay Buffer, Substrate, ATP, and Test Compound/Control to well Start 2. Add Src Kinase to initiate reaction Incubate at RT Setup->Start Stop 3. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Incubate Start->Stop Detect 4. Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate Stop->Detect Read 5. Measure Luminescence on a plate reader Detect->Read

Figure 3: Workflow for a luminescence-based Src kinase assay.

Protocol: Src Kinase Inhibition Assay (ADP-Glo™ Format)
  • Plate Setup: In a 96-well plate, add 2.5 µL of test compounds at various concentrations (typically a 10-point serial dilution). Include wells for a "No Inhibitor" control (DMSO vehicle) and a "Background" control (no enzyme).

  • Kinase Reaction:

    • Prepare a Master Mix containing Kinase Assay Buffer, 5x ATP solution, and a suitable Src substrate (e.g., Poly(Glu,Tyr) 4:1).[10]

    • Add 5 µL of purified recombinant Src enzyme to all wells except the "Background" control.

    • Initiate the reaction by adding 2.5 µL of the Master Mix to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "Background" control signal from all other measurements.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Analysis

Principle of SAR

Structure-Activity Relationship (SAR) analysis is the process of correlating the chemical structure of a compound with its biological activity.[7] By systematically modifying a lead compound and observing the resulting changes in potency, researchers can identify which chemical features are crucial for target interaction. This knowledge guides the rational design of more potent and selective inhibitors.[7][12]

For the ethyl 2,4-dioxo-4-arylbutanoate series, the primary point of modification is the aryl ring. Substituents at different positions can influence the compound's electronic properties, steric profile, and ability to form specific interactions (e.g., hydrogen bonds) within the Src ATP-binding pocket.

cluster_scaffold Core Scaffold cluster_modifications Points of Modification Core R1 R1 = H, Cl, F Core->R1 Ortho Position R2 R2 = H, CH₃, OCH₃ Core->R2 Meta Position R3 R3 = H, Cl Core->R3 Para Position

Figure 4: SAR exploration on the ethyl 2,4-dioxo-4-arylbutanoate scaffold.

Preliminary SAR Data

A study by Rafinejad et al. synthesized and evaluated a series of these compounds, providing initial SAR insights. All tested compounds showed moderate activity, with IC50 values ranging from 48.3 to 90.3 µM against Src kinase.

Compound IDAryl Substituent (R)Src Kinase IC50 (µM)
3a Phenyl90.3
3b 2-Chlorophenyl48.3
3c 3-Methylphenyl65.5
3d 2,4-Dichlorophenyl88.7
3e 4-Methoxyphenyl55.4
3f 4-Fluorophenyl80.3

Key Insights from this Data:

  • Electron-Withdrawing Groups: The presence of a single chloro group at the ortho position (Compound 3b , IC50 = 48.3 µM) resulted in the most potent compound in this series, suggesting this modification is favorable. However, a second chloro group (Compound 3d ) was detrimental to activity.

  • Electron-Donating Groups: A methoxy group at the para position (Compound 3e , IC50 = 55.4 µM) also enhanced activity compared to the unsubstituted parent compound 3a .

  • Positional Effects: The data suggests that substitution at the ortho and para positions can significantly influence inhibitory activity. The higher activity of 3b (2-chloro) compared to 3d (2,4-dichloro) and 3f (4-fluoro) highlights the complex interplay of steric and electronic effects.

Cellular Assays for Inhibitor Efficacy

Rationale for Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, they do not account for factors like cell permeability, off-target effects, or engagement with the target in its native cellular environment. Therefore, cell-based assays are a critical next step to validate a compound's potential.

Protocol: Western Blot for Src Phosphorylation

Principle: This assay directly measures target engagement. Active Src kinase autophosphorylates a key tyrosine residue (Tyr416). A potent inhibitor should decrease the level of this phosphorylation in treated cells.

  • Cell Culture: Plate a relevant cancer cell line (e.g., MDA-MB-231, known for Src activity) and grow to 70-80% confluency.[4][13]

  • Treatment: Treat cells with various concentrations of the test inhibitor or DMSO vehicle for a defined period (e.g., 2-24 hours).

  • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate with a primary antibody specific for phosphorylated Src (p-Src Tyr416).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To confirm equal protein loading, re-probe the membrane with an antibody for total Src and a loading control like GAPDH or β-actin.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent decrease in the p-Src signal relative to total Src indicates effective target inhibition.

Protocol: Cell Migration (Wound Healing) Assay

Principle: This assay assesses a key functional consequence of Src inhibition. Since Src is a critical regulator of cell motility, an effective inhibitor should reduce the ability of cancer cells to migrate and "heal" a scratch in a cell monolayer.[13]

  • Monolayer Formation: Plate cells in a multi-well plate and grow them to full confluency.

  • Wound Creation: Create a uniform "scratch" or wound in the center of each well using a sterile pipette tip.

  • Treatment: Gently wash with media to remove dislodged cells. Add fresh media containing the test inhibitor at various concentrations or DMSO vehicle.

  • Imaging: Immediately capture an image of the wound at time zero (T=0).

  • Incubation: Incubate the plate under normal cell culture conditions for 12-24 hours.

  • Final Imaging: Capture a final image of the same wound area.

  • Analysis: Quantify the area of the wound at T=0 and the final time point for each condition. Calculate the percentage of wound closure. A significant, dose-dependent reduction in wound closure compared to the DMSO control indicates the inhibitor has the desired functional effect.

Conclusion

The development of novel Src kinase inhibitors from the ethyl 2,4-dioxo-4-arylbutanoate scaffold presents a promising avenue for cancer drug discovery. The synthetic route is straightforward, and the scaffold is amenable to chemical modification for SAR exploration. The protocols outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and characterize these compounds. By progressing from biochemical potency screening to critical cell-based assays for target engagement and functional outcomes, researchers can effectively identify and advance lead candidates for further preclinical development.

References

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  • Colombo, S., et al. (2010). Structure-activity studies on arylamides and arysulfonamides Ras inhibitors. PubMed. [Link]

  • Ghorab, M.M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PMC. [Link]

  • Atasayar, S., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-cyclobutyl-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-cyclobutyl-4-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this versatile β-keto ester. As a key building block in organic synthesis, particularly for novel therapeutics and materials science applications, achieving high purity of Ethyl 4-cyclobutyl-4-oxobutanoate is critical for reliable downstream applications.[1]

This document provides practical, field-proven insights to help you overcome common purification challenges. The methodologies described are grounded in established principles of organic chemistry to ensure both efficacy and reproducibility.

Physicochemical Properties

A thorough understanding of the physical properties of Ethyl 4-cyclobutyl-4-oxobutanoate is fundamental to selecting and optimizing a purification strategy. While specific experimental data for this compound is not widely published, we can estimate its properties based on its structure and data from similar compounds.

PropertyEstimated Value/CharacteristicSignificance for Purification
Molecular Formula C₁₀H₁₆O₃[1]-
Molecular Weight 184.23 g/mol [1]Important for characterization and yield calculations.
Appearance Colorless liquid[1]A colored product suggests the presence of impurities.
Boiling Point High; likely >200 °C at atmospheric pressureVacuum distillation is recommended to prevent decomposition.[2]
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, hexanes); sparingly soluble in water.Crucial for selecting solvents for chromatography and extraction.
Polarity Moderately polarInfluences its behavior in chromatographic separations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Ethyl 4-cyclobutyl-4-oxobutanoate in a question-and-answer format.

Question 1: After synthesis and work-up, my crude product is a dark-colored oil. What are the likely impurities and how can I remove the color?

Answer:

A dark coloration in your crude Ethyl 4-cyclobutyl-4-oxobutanoate typically indicates the presence of polymeric or high-molecular-weight byproducts, often arising from side reactions during synthesis. The initial step should be a preliminary purification to remove these baseline impurities before proceeding to more refined techniques.

Initial Purification Step:

A simple and effective first step is to perform a filtration through a plug of silica gel.

Protocol:

  • Prepare a short column or a fritted funnel with a 2-3 inch plug of silica gel.

  • Dissolve your crude product in a minimal amount of a non-polar solvent like hexanes or a 95:5 mixture of hexanes:ethyl acetate.

  • Pass the solution through the silica plug, eluting with the same solvent system.

  • Collect the filtrate and concentrate it under reduced pressure.

This process should yield a significantly lighter-colored oil, which can then be subjected to more rigorous purification methods like flash chromatography or vacuum distillation.

Question 2: I'm performing flash column chromatography, but I'm getting poor separation between my product and an unknown impurity. What can I do to improve the resolution?

Answer:

Poor separation in flash chromatography is a common issue that can often be resolved by optimizing your solvent system and column parameters.[3][4]

Troubleshooting Steps:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired product to ensure good separation on the column.[4]

    • Solvent Polarity: If the impurity is running very close to your product, try a less polar solvent system to increase the separation. For moderately polar compounds like Ethyl 4-cyclobutyl-4-oxobutanoate, a gradient elution starting with a low polarity solvent (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity can be effective.

    • Alternative Solvents: Consider using a different solvent system altogether. For instance, if you are using a hexanes/ethyl acetate system, try a dichloromethane/methanol system to alter the selectivity of the separation.[3]

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

    • Silica Gel: Ensure you are using silica gel with a particle size of 40-63 µm for optimal resolution in flash chromatography.[4][5]

    • Loading: Do not overload the column. The amount of crude material should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.

Workflow for Improving Chromatographic Separation:

Caption: Decision workflow for troubleshooting poor chromatographic separation.

Question 3: I attempted to purify my product by vacuum distillation, but it seems to be decomposing at a high temperature, even under vacuum. How can I avoid this?

Answer:

Decomposition during distillation is a sign that the compound is not stable at its boiling point, even at reduced pressure.[2] For thermally sensitive compounds like some β-keto esters, vacuum distillation needs to be performed with care.

Key Considerations for Vacuum Distillation:

  • Achieve a High Vacuum: Ensure your vacuum system is capable of reaching a low pressure (ideally below 1 mmHg). The lower the pressure, the lower the boiling point.[2]

  • Short Path Distillation: For very sensitive compounds, a short path distillation apparatus is recommended. This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Accurate Temperature Monitoring: Place the thermometer correctly to measure the temperature of the vapor, not the pot.

  • Stirring: Vigorous stirring of the distillation pot ensures even heating and prevents bumping.

If decomposition is still an issue, it is advisable to switch to a non-thermal purification method like flash column chromatography.

Question 4: My final product appears pure by TLC, but the NMR spectrum shows the presence of a small amount of starting material (e.g., the corresponding cyclobutyl-containing carboxylic acid or its ethyl ester). How can I remove these trace impurities?

Answer:

Trace amounts of acidic or neutral starting materials can sometimes co-elute with the product during chromatography. An acidic wash of the organic solution can effectively remove acidic impurities.

Protocol for Acidic Wash:

  • Dissolve the impure product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurity, making it soluble in the aqueous layer.

  • Separate the layers and wash the organic layer again with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

If the impurity is a neutral starting material with a different polarity, a second, carefully optimized column chromatography is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for purifying Ethyl 4-cyclobutyl-4-oxobutanoate on a multi-gram scale?

A1: For multi-gram scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable enough under the applied vacuum.[2] It is generally faster and requires less solvent than chromatography. However, if the compound is prone to decomposition or if there are impurities with very similar boiling points, flash column chromatography is the preferred method.[3]

Q2: Can I use recrystallization to purify Ethyl 4-cyclobutyl-4-oxobutanoate?

A2: Recrystallization is a powerful purification technique for solid compounds.[6][7] Since Ethyl 4-cyclobutyl-4-oxobutanoate is a liquid at room temperature, direct recrystallization is not feasible.[1] However, if you can derivatize it to a solid (e.g., by forming a semicarbazone or a 2,4-dinitrophenylhydrazone), you could potentially purify the solid derivative by recrystallization and then regenerate the pure β-keto ester. This is a more complex, multi-step process and is generally not the preferred method.

Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for pure Ethyl 4-cyclobutyl-4-oxobutanoate?

  • ¹H NMR:

    • A triplet around 1.2-1.3 ppm (3H) and a quartet around 4.1-4.2 ppm (2H) corresponding to the ethyl ester group.

    • A singlet around 3.4-3.5 ppm (2H) for the methylene group between the two carbonyls.

    • Multiplets in the range of 1.6-3.2 ppm for the cyclobutyl ring protons and the methylene group adjacent to the cyclobutyl ketone.

  • ¹³C NMR:

    • Two signals for the carbonyl carbons around 170-175 ppm (ester) and 205-210 ppm (ketone).

    • A signal for the ester methylene carbon around 60-62 ppm.

    • Signals for the methylene carbons of the chain and the cyclobutyl ring in the aliphatic region.

    • A signal for the ester methyl carbon around 14 ppm.

It is crucial to compare your experimental spectra with these expected regions to assess the purity and confirm the structure of your compound.

Q4: How should I store purified Ethyl 4-cyclobutyl-4-oxobutanoate?

A4: As a β-keto ester, it is advisable to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (0-8 °C is recommended for a similar compound) to prevent degradation over time.[1]

References

  • Chem-Impex. Ester éthylique de l'acide 4-cyclobutyl-3-oxo-butyrique. [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. ResearchGate. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Infinome. [Link]

  • Vacuum distillation - Wikipedia. Wikipedia. [Link]

  • Successful flash chromatography - Biotage. Biotage. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Photoredox-Catalyzed Intramolecular Cyclopropanation of Alkenes with α- Bromo-β-keto Esters - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Ethyl 4-cyclobutyl-4-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers and process chemists. It prioritizes high-yield methodologies, rigorous troubleshooting, and mechanistic understanding.

Executive Summary & Reaction Logic

Ethyl 4-cyclobutyl-4-oxobutanoate (CAS: 1150617-69-6 / Analogous structures) is a


-keto ester utilized as a bifunctional building block in pharmaceutical synthesis. The primary challenge in its preparation is the chemoselectivity  required to functionalize the acyl chloride moiety of ethyl succinyl chloride  (ethyl 3-(chlorocarbonyl)propionate) without attacking the distal ester group or causing tertiary alcohol formation via double-addition.

This guide details the Copper(I)-Mediated Organometallic Acylation , a protocol selected for its superior selectivity and yield profile compared to standard Grignard or Friedel-Crafts approaches.

Core Reaction Scheme

The synthesis relies on the generation of a nucleophilic cyclobutyl species that is reactive enough to attack the acid chloride but "soft" enough to spare the ester.

ReactionScheme Start1 Cyclobutyl Bromide Mg Mg / THF (Grignard Formation) Start1->Mg Grignard Cyclobutyl-MgBr Mg->Grignard Cuprate [Cyclobutyl-Cu-MgBr] (Soft Nucleophile) Grignard->Cuprate -78°C CuI CuI (10-20 mol%) Transmetallation CuI->Cuprate Product Ethyl 4-cyclobutyl-4-oxobutanoate (Target) Cuprate->Product Selectivity Control Electrophile Ethyl Succinyl Chloride (Ethyl 3-(chlorocarbonyl)propionate) Electrophile->Product

Figure 1: Mechanistic pathway for the Copper(I)-mediated synthesis, highlighting the critical transmetallation step to ensure chemoselectivity.

Optimized Experimental Protocol

Objective: Synthesis of Ethyl 4-cyclobutyl-4-oxobutanoate on a 10 mmol scale. Target Yield: >85% isolated yield.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Cyclobutyl Bromide 1.1Nucleophile PrecursorMust be dry; free of HBr.
Magnesium Turnings 1.2Grignard ReagentActivated (iodine/heat).[1]
CuI (Copper Iodide) 0.15Catalyst/TransmetallatorPurified (white powder, not green/brown).
Ethyl Succinyl Chloride 1.0ElectrophileFreshly distilled; free of SOCl₂.
THF (Tetrahydrofuran) SolventMediumAnhydrous; stabilized or unstabilized.
Step-by-Step Workflow

Step 1: Preparation of Cyclobutylmagnesium Bromide

  • Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.2 equiv) and a crystal of iodine.

  • Add dry THF to cover Mg. Add 5% of the Cyclobutyl Bromide solution to initiate.

  • Observation: Loss of iodine color and mild exotherm indicates initiation.

  • Add remaining bromide dropwise to maintain a gentle reflux.

  • Critical: Stir for 1 hour post-addition to ensure full conversion. Titrate a small aliquot to confirm concentration.

Step 2: The "Softening" (Transmetallation)

  • Cool the Grignard solution to -78°C (Dry ice/Acetone bath).

  • Add CuI (15 mol%) rapidly against a counter-flow of Argon.

  • Note: The mixture may darken/change color; this indicates the formation of the organocuprate species.

Step 3: Acylation (The Selectivity Step)

  • Dissolve Ethyl Succinyl Chloride (1.0 equiv) in THF.

  • Add this solution dropwise to the cold (-78°C) organocuprate mixture over 30 minutes.

  • Hold at -78°C for 1 hour , then allow to warm slowly to -20°C over 2 hours.

  • Stop: Do not warm to room temperature until quenched.

Step 4: Quench & Workup

  • Quench with saturated aqueous NH₄Cl at -20°C.

  • Extract with EtOAc. Wash organic layer with 1M HCl (to remove Mg salts), then NaHCO₃, then Brine.

  • Dry over MgSO₄ and concentrate.

Troubleshooting Center (Q&A)

Category A: Yield & Purity Issues

Q1: I am isolating a significant amount of "diol" or tertiary alcohol. What went wrong?

  • Diagnosis: Over-addition.[1] The ketone product was more reactive than the acid chloride, or the reaction temperature was too high, allowing the reagent to attack the ketone or the ester.

  • Solution:

    • Strict Temperature Control: Ensure the addition happens at -78°C . The organocopper species is less reactive and will discriminate between the acid chloride and the ketone at this temperature.

    • Reverse Addition: Cannulate the Grignard/Cu mixture into the acid chloride solution. This ensures the electrophile is always in excess, minimizing double addition.

Q2: My product contains a "dimer" (Bicyclobutyl).

  • Diagnosis: Wurtz coupling during Grignard formation. This happens if the alkyl halide concentration is too high near the Mg surface.

  • Solution: Dilute the Cyclobutyl Bromide further (1:5 v/v in THF) and add it slower. Lower the temperature of Grignard formation (0°C instead of reflux) if initiation allows.

Q3: The yield is low (<40%), and I see unreacted Ethyl Succinyl Chloride.

  • Diagnosis: Moisture killed the Grignard, or the CuI was inactive.

  • Solution:

    • Check CuI Quality: Copper(I) Iodide must be white or off-white. If it is green or brown, it has oxidized to Cu(II). Recrystallize from saturated KI solution or buy fresh.

    • Titration: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or a standard acid titration before use to ensure you actually have 1.1 equivalents.

Category B: Reaction Mechanics[1]

Q4: Can I use Cyclobutyl Chloride instead of Bromide?

  • Answer: Yes, but initiation is harder.[1] You may need Rieke Magnesium or extensive activation with 1,2-dibromoethane. The bromide is preferred for ease of handling in standard labs.

Q5: Why not use the Friedel-Crafts reaction with succinic anhydride?

  • Answer: Cyclobutane rings are strained. Under strong Lewis Acid conditions (AlCl₃) required for Friedel-Crafts, the cyclobutane ring is prone to ring-opening or rearrangement to cyclopropyl carbinyl systems. The organometallic route at low temperature preserves the ring integrity.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Issue1 Tertiary Alcohol / Diol Formed Start->Issue1 Issue2 Low Yield / Unreacted SM Start->Issue2 Issue3 Ring Opening / Rearrangement Start->Issue3 Sol1 Cause: Over-addition / High Temp Fix: Keep at -78°C; Use Reverse Addition Issue1->Sol1 Sol2 Cause: Wet Reagents / Bad CuI Fix: Titrate Grignard; Purify CuI Issue2->Sol2 Sol3 Cause: Lewis Acid / Radical Instability Fix: Avoid AlCl3; Keep Temp < 0°C Issue3->Sol3

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Preparation of Ethyl Succinyl Chloride: Title: Preparation method of ethyl succinyl chloride.[2] Source: Google Patents (CN102126952A). URL:

  • General Organocopper Chemistry (Gilman Reagents): Title: Organocopper Reagents in Organic Synthesis.[1] Source: Organic Syntheses (General Reference).[1] URL:[Link]

  • Cyclobutyl Ketone Synthesis Strategies: Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones. Source: National Institutes of Health (PMC). URL:[Link]

  • Grignard Reagent Stability: Title: The Rate of Reaction of Cyclopentyl Bromide with Magnesium.[1][3] Source: MIT / J. Am. Chem. Soc. URL:[Link]

Sources

Technical Support Center: Synthesis of Cyclobutyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of cyclobutyl ketones (compounds containing a cyclobutane ring attached to a ketone moiety,


). It focuses on troubleshooting the unique side reactions driven by the high ring strain (~26 kcal/mol) and the conformational flexibility of the cyclobutane system.

Topic: Troubleshooting Side Products & Impurities Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The "Strain-Reactivity" Paradox

Synthesizing cyclobutyl ketones presents a unique challenge: the ring is stable enough to exist but reactive enough to open or rearrange under conditions standard for 5- or 6-membered rings. Most side products arise from three specific failure modes:

  • Ring Opening (Homoallyl Formation): Triggered by cationic or radical intermediates.

  • Regio- & Stereoisomeric Mixtures: Common in photochemical [2+2] cycloadditions.

  • Over-Alkylation: Occurs during direct nucleophilic addition to cyclobutanecarboxylic acid derivatives.

Troubleshooting Guide: Chemical Synthesis (Nucleophilic Routes)
Issue: "I am seeing large amounts of open-chain homoallylic ketones instead of my desired cyclobutyl ketone."

Diagnosis: You likely triggered the Cyclopropylcarbinyl-Cyclobutyl-Homoallyl Rearrangement Manifold . If your synthesis involves a cyclobutyl cation or radical intermediate (e.g., during Grignard formation, Friedel-Crafts acylation, or acid-catalyzed hydration), the ring will rapidly equilibrate to release strain.

  • Mechanism: The cyclobutyl cation is not a static entity. It exists in equilibrium with the cyclopropylcarbinyl cation and the homoallyl cation.[1]

    • Pathway: Cyclobutyl Cation

      
       Bicyclobutonium ion 
      
      
      
      Homoallyl Cation.
    • Result: Nucleophilic attack occurs at the least hindered or most electropositive site, often yielding the open-chain alkene (homoallyl product) rather than the closed ring.

Corrective Actions:

  • Avoid Cationic Intermediates: Do not use Friedel-Crafts acylation on cyclobutane. Instead, use Friedel-Crafts Alkanoylation (reacting cyclobutanecarbonyl chloride with an arene). The acylium ion (

    
    ) is stable and does not rearrange the ring.[2]
    
  • Use Weinreb Amides: If reacting a cyclobutyl metal species (Grignard/Lithium) with an electrophile, the radical character of the C-Mg bond can sometimes trigger ring opening.

    • Protocol Shift: Convert Cyclobutanecarboxylic acid

      
      Weinreb Amide 
      
      
      
      Treat with Organolithium/Grignard. The stable chelated intermediate prevents ring opening and over-addition.[3]
Issue: "My reaction with cyclobutanecarboxylic acid and organolithium yielded a tertiary alcohol, not the ketone."

Diagnosis: Over-addition (Double Nucleophilic Attack). Even though carboxylate salts usually resist a second attack, the high reactivity of organolithiums (e.g., MeLi) can force the formation of a geminal dianion. Upon workup, this collapses to a ketone, which—if not quenched immediately—reacts with remaining organolithium to form a tertiary alcohol.[4]

Corrective Actions:

  • Stoichiometry Control: Use exactly 2.0 equivalents of R-Li (1 for deprotonation, 1 for addition).

  • Temperature Control: Conduct the addition at -78°C to stabilize the tetrahedral dianion intermediate and prevent its premature collapse to the ketone before the quench.

  • Alternative: Use the Weinreb Amide route (see Protocol A below), which is self-limiting to the ketone oxidation state.

Troubleshooting Guide: Photochemical Synthesis ([2+2] Cycloaddition)
Issue: "I have a mixture of Head-to-Head and Head-to-Tail isomers that are inseparable."

Diagnosis: Poor Regocontrol in the Exciplex. In [2+2] photocycloaddition (e.g., alkene + enone), the reaction proceeds via an excited complex (exciplex) followed by a 1,4-diradical intermediate. The orientation is governed by the polarization of the alkene and the stability of the resulting diradical.

Corrective Actions:

  • Polarity Matching: Ensure your alkene and enone have complementary electronic demands.

    • Electron-Rich Alkenes (e.g., Vinyl ethers): Tend to form Head-to-Tail adducts with electron-poor enones to stabilize the partial positive charge in the exciplex.

    • Electron-Poor Alkenes: Often yield mixtures.[1]

  • Use a Tether: If possible, link the alkene and enone temporarily (e.g., via a silyl ether tether). Intramolecular [2+2] is highly regioselective due to geometric constraints.

Issue: "The reaction stalled, and I isolated a cyclobutane dimer of my starting material."

Diagnosis: Competitive Dimerization. If the concentration of the alkene trap is too low, the excited enone will react with a ground-state enone molecule (dimerization) instead of the alkene.

Corrective Actions:

  • Concentration Gradient: Use a large excess of the alkene (solvent quantities if possible).

  • Slow Addition: Slowly add the enone to a concentrated solution of the alkene to keep the steady-state concentration of excited enone low relative to the trap.

Visualizing the Rearrangement Trap

The following diagram illustrates the Rearrangement Manifold . This is the primary cause of "disappearing" cyclobutyl rings in nucleophilic substitution or radical chemistry.

RearrangementManifold cluster_legend Mechanism of Failure Cyclobutyl Cyclobutyl Cation (Strained Ring) CP_Carbinyl Cyclopropylcarbinyl Cation Cyclobutyl->CP_Carbinyl Ring Contraction (Fast Equilibrium) Product_CB Cyclobutyl Product (Desired) Cyclobutyl->Product_CB Trapping (Nucleophile) Homoallyl Homoallyl Cation (Open Chain) CP_Carbinyl->Homoallyl Ring Opening (Strain Release) Product_Open Open-Chain Alkenes (Side Product) Homoallyl->Product_Open Trapping (Nucleophile)

Caption: The C4H7+ cation manifold. Attempts to generate a cyclobutyl cation often result in equilibration to the homoallyl cation, leading to irreversible ring opening.

Validated Protocol: Synthesis via Weinreb Amide

Recommended for attaching a ketone chain to a cyclobutane ring without ring opening.

Methodology:

  • Activation: Dissolve cyclobutanecarboxylic acid (1.0 equiv) in DCM. Add CDI (1.1 equiv) portion-wise. Stir 1h at RT (CO2 evolution).

  • Amide Formation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Stir 12h.

    • Checkpoint: Isolate the Weinreb Amide . This stable intermediate can be purified by silica chromatography.

  • Nucleophilic Addition: Dissolve amide in dry THF under Argon. Cool to 0°C (Grignard) or -78°C (Organolithium).

  • Addition: Add R-MgBr or R-Li (1.2 equiv) dropwise.

    • Mechanism:[2][4][5][6][7][8][9][10][11][12] The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate. This prevents the "collapse" to the ketone during the reaction, blocking a second addition.

  • Quench: Pour into cold 1M HCl. The acid hydrolyzes the chelate, releasing the desired cyclobutyl ketone .

Data Summary: Common Side Products by Method

Synthesis MethodPrimary Side ProductCausePrevention
Direct Alkylation (R-Li + Acid) Tertiary AlcoholDouble addition of nucleophileUse Weinreb Amide; Control Temp (-78°C).
Friedel-Crafts (Cyclobutane + R-COCl) Ring-Opened AlkenesCationic rearrangement of cyclobutaneDo not acylate the ring; Acylate the arene with cyclobutanecarbonyl chloride.
[2+2] Photocycloaddition Regioisomers (HH/HT)Poor exciplex polarizationMatch donor/acceptor polarity; Use tethered substrates.
Favorskii Rearrangement Acyclic EstersRing opening of cyclopropanoneUse non-nucleophilic bases; Ensure correct leaving group geometry.
References
  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Link

  • Roberts, J. D., & Mazur, R. H. (1951).[13] Small-Ring Compounds. IV.[13] Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link

  • Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. Link

  • Crimmins, M. T. (1988). Photochemical Synthesis of Carbocycles. Chemical Reviews, 88(8), 1453–1473. Link

  • Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000–1045. Link

Sources

Column chromatography protocols for Ethyl 4-oxobutanoate purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Center.

Ticket Subject: Isolation and Purification of Ethyl 4-oxobutanoate (Ethyl succinaldehydate) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Executive Summary

Ethyl 4-oxobutanoate (


) presents a classic "deceptive simplicity" challenge in chromatography.[1] While it appears to be a standard aliphatic ester, the terminal aldehyde moiety renders it susceptible to three primary failure modes on silica gel: acid-catalyzed polymerization , oxidation to the carboxylic acid , and hydrate formation .[1]

This guide deviates from standard "load-and-go" protocols. We utilize a Deactivated Stationary Phase strategy to mitigate the inherent acidity of Silica Gel 60 (


), ensuring the aldehyde survives the purification process intact.[1]

Module 1: Pre-Purification Diagnostics

Before packing your column, you must validate the stability of your crude material and select the correct visualization method. Ethyl 4-oxobutanoate has weak UV absorption (


 transition at ~280 nm is often swamped by solvents), making standard UV detection unreliable.[1]
Visualization Protocol (TLC)

Do not rely solely on UV (254 nm).[1] You must use chemical derivatization.

Stain ReagentObservationSpecificityRecommendation
2,4-DNP Yellow/Orange spots High (Aldehydes/Ketones)Primary Method. Immediate visual confirmation of the aldehyde.[1]
KMnO₄ Yellow spot on pinkGeneral OxidizableSecondary. Good for checking general purity but less specific.
Anisaldehyde Blue/VioletGeneralEffective, but requires heating which may degrade trace sample on the plate.
UV (254 nm) Faint shadowConjugated systemsPoor. Likely to miss the product entirely.[1]
The "Spot Stability" Test

Perform this before running the column to confirm silica acidity is the culprit.

  • Spot your crude mixture on a TLC plate.

  • Wait 10 minutes before developing the plate.

  • Run the plate alongside a freshly spotted sample.

  • Result: If the "old" spot shows a baseline smear or a new spot (carboxylic acid) compared to the "fresh" spot, your silica is destroying your product. Proceed to Protocol B (Buffered Silica).

Module 2: The Purification Protocols

Protocol A: Standard Flash Chromatography (For Robust Samples)

Use only if the "Spot Stability" test showed no decomposition.[1]

  • Stationary Phase: Silica Gel 60 (40-63 µm).[1]

  • Solvent System: Hexane : Ethyl Acetate (Gradient 95:5

    
     70:30).[1]
    
  • Loading: Wet loading in DCM is preferred. Avoid heating during dry loading (rotary evaporation) to prevent oligomerization.[1]

Protocol B: The "Buffered Silica" System (Recommended)

This is the Gold Standard for Ethyl 4-oxobutanoate to prevent acid-catalyzed degradation.[1]

The Mechanism: Standard silica possesses acidic silanol groups (


).[1] By treating the column with Triethylamine (

), we protonate the base, effectively "capping" these acidic sites with an ammonium salt layer, preventing them from reacting with the aldehyde.[1]

Step-by-Step Methodology:

  • Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., 95:5 Hexane:EtOAc) containing 1% Triethylamine (v/v) .[1]

  • Packing: Pour the slurry into the column.

  • Equilibration (Critical): Flush the column with 2–3 column volumes (CV) of the mobile phase containing 1%

    
    .
    
  • The Wash (Optional but Good Practice): Flush with 1 CV of neutral solvent (no amine) to remove excess free base if your downstream chemistry is base-sensitive.

  • Elution: Run the gradient without further amine, or maintain 0.1% amine if tailing persists.

Module 3: Troubleshooting & FAQs

Q1: My product streaks/tails significantly on the TLC and column. How do I fix this? A: Tailing is the hallmark of interaction between the aldehyde carbonyl and acidic silanols, or the formation of hemiacetals on the column.

  • Immediate Fix: Switch to Protocol B (Buffered Silica).[1] The amine blocks the interaction sites.

  • Alternative: If you are already using amine, your product may be hydrating.[1] Switch the solvent system to Toluene : Ethyl Acetate . Toluene is less hygroscopic than Hexanes/DCM and suppresses hydrate formation.[1]

Q2: I loaded 500mg, but only recovered 200mg. Where did it go? A: You likely encountered one of two issues:

  • Volatility: Ethyl 4-oxobutanoate is a small molecule.[1] If you used high vacuum (<5 mbar) or a water bath >40°C during concentration, you pumped it into the trap.[1] Correction: Use controlled vacuum (>20 mbar) and keep the bath at 30°C.

  • Polymerization: The compound oligomerized on the acidic silica. Correction: Use the buffered column method and elute quickly.

Q3: The NMR shows a "doublet" of peaks or messy aliphatic region. Is it impure? A: Not necessarily. Ethyl 4-oxobutanoate exists in equilibrium with its hydrate (gem-diol) and potentially its cyclic hemiacetal trimer form, especially in the presence of water or acid.[1]

  • Verification: Run the NMR in

    
     that has been filtered through basic alumina to remove acid traces. If the peaks sharpen, it was an equilibrium artifact, not an impurity.[1]
    

Q4: Chromatography is failing completely. Is there a non-chromatographic alternative? A: Yes. You can use Bisulfite Adduct Purification .[2][3]

  • Dissolve crude in Et2O.

  • Shake with saturated aqueous

    
    . The aldehyde forms a water-soluble adduct and moves to the aqueous layer.
    
  • Discard organic layer (impurities).[1]

  • Basify aqueous layer (pH > 9) with carbonate.[1]

  • Extract the regenerated aldehyde back into Et2O. Note: This yields high purity but often lower yields due to equilibrium limitations.

Visualizing the Workflow

Figure 1: Decision Matrix for Aldehyde Purification

This logic tree guides the selection of the correct stationary phase modification.

G Start Start: Crude Ethyl 4-oxobutanoate TLC_Test Step 1: TLC Stability Test (Compare Fresh vs. 10min Old Spot) Start->TLC_Test Result_Stable Spots Identical (No Decomposition) TLC_Test->Result_Stable Stable Result_Unstable Old Spot Smears/New Spot (Acid Sensitivity Detected) TLC_Test->Result_Unstable Unstable Method_A Protocol A: Standard Silica Gel 60 (Hex/EtOAc) Result_Stable->Method_A Method_B Protocol B: Buffered Silica (Pre-treat with 1% Et3N) Result_Unstable->Method_B Check_Tailing Is Product Tailing? Method_A->Check_Tailing Final_Purification Proceed to Elution Method_B->Final_Purification Check_Tailing->Method_B Yes (Switch Method) Check_Tailing->Final_Purification No

Caption: Decision tree for selecting the appropriate stationary phase based on compound stability.

Figure 2: The Buffered Silica Setup

Visualizing the critical neutralization step to prevent product loss.

G Step1 1. Slurry Prep Silica + Hexane + 1% Et3N Step2 2. Packing Pour into column Allow to settle Step1->Step2 Step3 3. Deactivation Flush 2 CVs of solvent (Neutralizes acidic Si-OH) Step2->Step3 Step4 4. Loading Load Sample (Avoid acidic solvents) Step3->Step4

Caption: Step-by-step workflow for preparing a triethylamine-deactivated silica column.

References

  • BenchChem Technical Support. (2025).[1][3][4] Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 82395, Ethyl 4-oxobutanoate. Retrieved from [1]

  • ResearchGate Community. (2015).[1] Discussions on Purification of Aliphatic Aldehydes on Silica Gel. Retrieved from

  • Reich, H. J. (2024). Common TLC Stains and their Preparation.[5][6] University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [1]

  • EPA Method 3630C. (1996).[1] Silica Gel Cleanup.[7][8][9] U.S. Environmental Protection Agency. Retrieved from [1]

Sources

Technical Support Center: Minimizing Solvent Waste in Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers aiming to minimize solvent waste without compromising purification fidelity. It is structured into three high-impact modules: Flash Chromatography Optimization , Preparative HPLC Strategies , and Green Solvent Alternatives .

Current Status: Operational Role: Senior Application Scientist Objective: Reduce solvent consumption by 30–50% while maintaining compound purity.

Module 1: Flash Chromatography Optimization

Flash chromatography is often the largest consumer of solvents in synthetic labs. The "default" linear gradient (0–100%) is chemically inefficient.

Core Protocol: The Step Gradient Transition

Why it works: Linear gradients waste solvent by slowly ramping through non-eluting polarity zones. Step gradients "jump" to the necessary elution strength, removing dead volume and sharpening peaks.[1]

Workflow Visualization: From TLC to Step Gradient

The following logic tree guides you through converting Thin Layer Chromatography (TLC) data into an optimized step gradient.

StepGradientLogic Start Start: TLC Analysis CalcRf Calculate Rf of Product (Target Rf: 0.2 - 0.3) Start->CalcRf DeltaCV Calculate Column Volume (CV) CV ≈ Mass of Silica (g) × 1.5 mL/g CalcRf->DeltaCV Decision1 Is ΔRf (Product vs Impurity) > 0.15? DeltaCV->Decision1 StepDesign Design Step Gradient: 1. Hold 0% B (1 CV) 2. Jump to (TLC %B / 2) (3 CV) 3. Jump to (TLC %B) (Elution Step) Decision1->StepDesign Yes (Easy Separation) LinearFallback Use Focused Linear Gradient: Start: TLC %B - 10% End: TLC %B + 10% Decision1->LinearFallback No (Difficult Separation) Optimize Optimization: Use High-Surface Area Silica (Allows 2x loading = smaller column) StepDesign->Optimize LinearFallback->Optimize

Caption: Decision logic for converting TLC data into solvent-saving step gradients or focused linear gradients.

Troubleshooting & FAQs: Flash Chromatography

Q1: I switched to a step gradient, but my compounds co-eluted. What went wrong?

Diagnosis: The "jump" in polarity was likely too aggressive, causing a loss of selectivity (


).
Solution: 
  • Check the "Hold" Volume: Ensure each step is held for at least 2–3 Column Volumes (CV). If the step is too short, the column doesn't equilibrate, and the solvent front becomes turbulent.

  • The "5% Rule": Instead of jumping directly to the elution percentage found on TLC, jump to 5% below that value first. This "parking" step elutes non-polar impurities before the product moves.

Q2: How do I calculate solvent savings if I downsize my column?

Technical Insight: Loading capacity is proportional to silica surface area, not just mass. Modern high-performance silica (surface area >700 m²/g) allows you to load 2x more sample than standard irregular silica (500 m²/g). Calculation: If you move from a 25g column (Standard) to a 10g column (High-Performance):

  • Flow Rate Reduction: 25 mL/min

    
     12 mL/min.
    
  • Run Time: Constant.

  • Solvent Saved:

    
    .
    

Module 2: Preparative HPLC & Solvent Recycling

In Preparative HPLC, isocratic methods are common for chiral separations or simple purifications. These methods are prime candidates for automated solvent recycling .

Core Protocol: Automated Recycling Setup

Mechanism: A switching valve monitors the detector signal.[2] If the signal is below a threshold (baseline), the eluent is diverted back to the solvent reservoir.[2] If a peak is detected, it diverts to the fraction collector or waste.[2]

Workflow Visualization: Recycling Valve Logic

RecyclingLogic Detector UV/Vis Detector Controller Logic Controller (Threshold Check) Detector->Controller Signal (mV) Valve Switching Valve Controller->Valve Signal < Threshold? Reservoir Solvent Reservoir (Recycled) Valve->Reservoir Yes (Baseline) Waste Waste / Fraction Collector Valve->Waste No (Peak Detected)

Caption: Logic flow for an automated solvent recycling valve system in isocratic HPLC.

Troubleshooting & FAQs: HPLC Recycling

Q3: My baseline is drifting upward after 10 recycling cycles. Is the solvent contaminated?

Diagnosis: Yes. "Ghost peaks" or baseline drift usually indicate the accumulation of non-UV active impurities or highly retained compounds that bleed slowly off the column. Corrective Action:

  • Refresh Rate: Replace the solvent reservoir after 10–15 cycles or 24 hours, whichever comes first.

  • Guard Column: Install a fresh guard column to trap highly retained particulates before they re-enter the main column.

  • Evaporation Compensation: For volatile solvents (e.g., DCM/Hexane), the ratio changes due to differential evaporation. Use a closed-loop system or top up the more volatile component every 4 hours.

Q4: Can I use recycling with gradient elution?

Strictly No. In a gradient, the solvent composition changes over time (e.g., 5%


 95% B). Returning this to the "A" reservoir would contaminate it with "B," ruining the gradient profile for the next run. Recycling is exclusive  to isocratic methods.

Module 3: Alternative Solvents & Green Chemistry

Replacing hazardous solvents (like Dichloromethane/DCM) with greener alternatives reduces toxicity and often disposal costs.

Data Table: Green Solvent Substitutions
Traditional SolventGreen AlternativeRatio Adjustment (Approx.)Benefit
DCM / Methanol Ethyl Acetate / Ethanol (3:1) Use similar % as DCM/MeOHEliminates chlorinated waste; lower toxicity.
Hexane Heptane 1:1 Direct SwapHigher flash point; less neurotoxic.
THF 2-MeTHF 1:1 Direct SwapDerived from renewable sources; easier phase separation (immiscible with water).
Acetonitrile (HPLC) Ethanol Requires higher pressureBiodegradable; significantly cheaper.
Troubleshooting & FAQs: Green Solvents

Q5: I switched from DCM to EtOAc/EtOH, but my compound won't dissolve.

Diagnosis: While EtOAc/EtOH covers a wide polarity range, it lacks the unique polarizability of chlorinated solvents. Solution:

  • Add a Co-solvent: Add 5–10% Acetone to the EtOAc/EtOH mixture. Acetone is an excellent "bridge" solvent that maintains green credentials while boosting solubility for polar heterocycles.

  • Solid Loading: Instead of liquid injection, dissolve your sample in a minimal amount of strong solvent, adsorb it onto silica/Celite, evaporate to dryness, and perform a dry load . This eliminates solubility issues in the mobile phase.

Q6: Is Supercritical Fluid Chromatography (SFC) actually "greener"?

Analysis: Yes, significantly.

  • Solvent Reduction: SFC uses supercritical CO₂ as the primary mobile phase. Organic co-solvent (usually Methanol) usage is reduced by 70–90% compared to Normal Phase HPLC.

  • Energy: The low viscosity of scCO₂ allows for higher flow rates with lower backpressure, speeding up purification and reducing energy consumption per gram of purified material.

References

  • Biotage. (2023).[1][3][4] Three Key Strategies that make Flash Purification Greener. Retrieved from [Link]

  • Sorbtech. (2023). HOW TO: Step Gradients v Linear Gradients. Retrieved from [Link]

  • Welch, C. J., et al. (2010). Greening Analytical Chromatography. Trends in Analytical Chemistry.
  • Teledyne ISCO. (2025). What is Supercritical Fluid Chromatography (SFC)?. Retrieved from [Link]

Sources

Technical Support Center: Paal-Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this cornerstone reaction. Here, we move beyond simple protocols to address the nuanced challenges encountered in the lab, providing evidence-based troubleshooting strategies and in-depth mechanistic insights to empower your research.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the Paal-Knorr synthesis, providing not just solutions, but the chemical reasoning behind them.

Issue 1: Low Yield or Incomplete Reaction

Question: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: Low yields are a frequent challenge and can be traced back to several key factors. A systematic approach to diagnosis is essential.

  • Sub-optimal Reaction Conditions: The classic Paal-Knorr synthesis often requires thermal energy to drive the reaction forward.[1] Insufficient heating or short reaction times are common culprits. Conversely, excessively high temperatures or prolonged heating can lead to the degradation of either the starting materials or the acid-sensitive pyrrole product.[1][2]

    • Solution: Systematically screen reaction temperatures and times. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to identify the optimal endpoint and avoid product degradation. For thermally sensitive substrates, consider modern advancements such as microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[3]

  • Poorly Reactive Starting Materials: The nucleophilicity of the amine and the steric environment of the dicarbonyl are critical.

    • Amines with Electron-Withdrawing Groups (EWGs): EWGs on the amine (e.g., nitroanilines) decrease its nucleophilicity, slowing the initial attack on the carbonyl.[1]

    • Steric Hindrance: Bulky groups on either the amine or adjacent to the carbonyl groups can sterically impede the necessary bond formations.[1][4]

    • Solution: For poorly reactive amines, more forcing conditions such as higher temperatures or stronger acid catalysts may be required.[1] For sterically hindered substrates, prolonged reaction times or microwave heating can be effective.[1] In some cases, selecting a smaller, more active catalyst may provide better access to the hindered carbonyl group.

  • Inappropriate Catalyst Selection: Catalyst choice is paramount. While the reaction is acid-catalyzed, the type and concentration of the acid can make or break the synthesis. Excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[3]

    • Solution: If furan formation is an issue, switch to a milder Brønsted acid like acetic acid or a Lewis acid catalyst.[3] A wide array of Lewis acids, such as Sc(OTf)₃, Bi(NO₃)₃, and even I₂, have been shown to be highly effective, often under milder conditions.[3][5][6] For substrates with acid-sensitive functional groups, neutral conditions or the use of heterogeneous catalysts like clays can be beneficial.[5]

Issue 2: Significant Byproduct Formation (Furan)

Question: I am observing a significant amount of a furan byproduct in my reaction mixture. How can I minimize its formation?

Answer: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound, competing directly with the desired reaction with the amine.[3]

  • Mechanism of Furan Formation: One carbonyl is protonated by the acid catalyst, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal yields the furan.[7]

  • Strategies for Minimization:

    • Control Acidity: This is the most critical factor. Maintain a pH above 3. Using a weak acid like acetic acid often provides sufficient catalysis for pyrrole formation without excessively promoting the furan pathway.[3][8]

    • Increase Amine Concentration: Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents) will kinetically favor the bimolecular reaction leading to the pyrrole over the unimolecular cyclization of the dicarbonyl.[3][9]

    • Catalyst Choice: Certain Lewis acids may exhibit higher selectivity for pyrrole formation. Screening different catalysts can be a valuable optimization step.

Issue 3: Dark, Tarry Crude Product

Question: My crude product is a dark, tarry material that is difficult to purify. What is the cause and how can I prevent this?

Answer: The formation of dark, often polymeric, material is a strong indicator of product or starting material degradation. This is almost always caused by reaction conditions that are too harsh.[1]

  • Primary Causes:

    • Excessively High Temperatures: Leads to thermal decomposition.

    • Highly Acidic Conditions: Pyrroles are susceptible to polymerization under strong acid conditions.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, even if it requires a longer time.

    • Use a Milder Catalyst: Switch from a strong mineral acid (like HCl or H₂SO₄) to a weaker Brønsted acid (acetic acid) or a Lewis acid.[1] In some cases, the reaction can proceed under neutral conditions, albeit more slowly.[10]

    • Solvent Selection: The choice of solvent can influence stability. Ensure your starting materials and product are soluble and stable in the chosen solvent at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism of the Paal-Knorr pyrrole synthesis? A: The reaction proceeds via the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[3] The resulting cyclic intermediate then undergoes a sequence of dehydration steps to eliminate two molecules of water and form the aromatic pyrrole ring.[3][7]

Paal_Knorr_Mechanism Start 1,4-Dicarbonyl + R-NH₂ Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Cyclic Cyclic Intermediate (2,5-Dihydroxytetrahydropyrrole) Hemiaminal->Cyclic Intramolecular Cyclization (Rate-Determining Step) Pyrrole Aromatic Pyrrole Cyclic->Pyrrole Dehydration (-2 H₂O)

Caption: Paal-Knorr pyrrole synthesis mechanism.

Q2: How can I synthesize an N-unsubstituted pyrrole? A: To synthesize a pyrrole with a free N-H group, you must use ammonia or an ammonia precursor as the amine component.[7] Common reagents include aqueous ammonium hydroxide, ammonium acetate, or ammonium carbonate.[5][7]

Q3: Are there "greener" or more modern alternatives to the traditional protocol? A: Absolutely. The field has evolved significantly to address the harsh conditions of early methods.[2]

  • Microwave-Assisted Synthesis: Reduces reaction times to minutes and often proceeds under milder conditions.[3]

  • Solvent-Free Conditions: Reactions can be run neat or on a solid support (e.g., alumina, silica), reducing solvent waste.[3][11]

  • Aqueous Media: Some protocols have been developed to work in water, sometimes with the aid of surfactants or specialized catalysts like β-cyclodextrin.[12][13]

  • Reusable Catalysts: The use of solid acid catalysts, such as tungstate sulfuric acid or magnetically separable catalysts, allows for easy removal and recycling, improving the sustainability of the process.[9][11]

Experimental Protocols
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol is a classic example of the Paal-Knorr synthesis using a Brønsted acid catalyst.

Materials:

  • Hexane-2,5-dione (1.0 eq, e.g., 228 mg, 2.0 mmol)

  • Aniline (1.0 eq, e.g., 186 mg, 2.0 mmol)

  • Glacial Acetic Acid (as solvent)

  • Methanol/Water for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in glacial acetic acid (e.g., 5 mL).[4]

  • Add aniline (1.0-1.1 eq) to the solution.[4]

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with water to remove residual acetic acid.

  • Recrystallize the crude solid from a suitable solvent system, such as a methanol/water mixture, to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[3]

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis of N-Benzyl-2,5-dimethylpyrrole

This protocol demonstrates a modern, rapid, and environmentally benign approach.

Materials:

  • Hexane-2,5-dione (1.0 eq)

  • Benzylamine (1.1 eq)

Procedure:

  • In a microwave-safe reaction vessel, combine hexane-2,5-dione (1.0 eq) and benzylamine (1.1 eq). No solvent or catalyst is added.[10]

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The resulting crude product, often an oil, can be purified directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2,5-dimethylpyrrole.

Data Presentation
Table 1: Comparison of Catalysts and Conditions for Paal-Knorr Synthesis
CatalystConditionsReaction TimeTypical YieldNotes & Reference
Brønsted Acids
Acetic AcidReflux30 min - 24 hGood-ExcellentClassic method, can be slow.[3]
Hydrochloric AcidReflux15 - 30 minGoodCan promote furan formation if too concentrated.[3]
SaccharinRoom Temp, MeOH30 minHighMild, efficient Brønsted acid catalyst.[11]
Lewis Acids
Sc(OTf)₃ (1 mol%)Room Temp, Solvent-Free30 min89-98%Highly efficient and reusable.[3][6]
Bi(NO₃)₃VariesVariesGood-ExcellentEffective Lewis acid catalyst.[5]
I₂ (catalytic)Room Temp, Solvent-Free5 - 10 minHighExtremely rapid and mild conditions.[3]
"Green" Methods
Microwave Irradiation80 - 160 °C2 - 10 min65-89%Rapid synthesis, often improved yields.[3]
None (Solvent-Free)Room TempVariesExcellentEnvironmentally friendly, simple workup.[3][10]
Deep Eutectic Solvent80 °C2 - 12 h~90%"Green" solvent also acts as a catalyst.[3]
Troubleshooting Workflow

This diagram provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Problem Identify Primary Issue LowYield Low Yield / No Reaction Problem->LowYield Byproduct Major Byproduct (Furan) Problem->Byproduct Tarry Dark / Tarry Product Problem->Tarry Cause_LY Potential Causes LowYield->Cause_LY Cause_BP Potential Causes Byproduct->Cause_BP Cause_Tarry Potential Causes Tarry->Cause_Tarry Sol_LY1 Screen Temp & Time Use Microwave Cause_LY->Sol_LY1 Sub-optimal Conditions Sol_LY2 Use Forcing Conditions Change Catalyst Cause_LY->Sol_LY2 Poorly Reactive Substrates Sol_BP1 Maintain pH > 3 Use Weak Acid (AcOH) Cause_BP->Sol_BP1 Excess Acidity Sol_BP2 Use Excess Amine (1.1-1.5 eq) Cause_BP->Sol_BP2 Kinetics Favor Furan Sol_Tarry1 Lower Reaction Temp Cause_Tarry->Sol_Tarry1 High Temperature Sol_Tarry2 Use Milder Catalyst (Lewis Acid, Neutral) Cause_Tarry->Sol_Tarry2 Strong Acid

Caption: A logical workflow for troubleshooting the Paal-Knorr synthesis.

References
  • Al-Abed, Y., et al. (2007). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved February 20, 2026, from [Link]

  • Sobral, A. J. F. N., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Li, J., et al. (2014). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Journal of the Serbian Chemical Society. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia. Retrieved February 20, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Recent Advancements in Pyrrole Synthesis. National Institutes of Health (NIH). Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. SynArchive. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Sobral, A. J. F. N., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: New Scope and Limitations in the Knorr-Paal Synthesis of Pyrroles. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Zhou, Y., et al. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. MIT Open Access Articles. Retrieved February 20, 2026, from [Link]

Sources

Technical Support Center: Bayesian Reaction Optimization (BRO)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Advanced Research Methodology) Topic: Bayesian Optimization for Chemical Synthesis Audience: Synthetic Chemists, Process Engineers, and Chemoinformaticians

Introduction: The Paradigm Shift

Welcome to the BRO Support Center. If you are here, you are likely transitioning from One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE) methods to Bayesian Optimization (BO) .

Unlike DoE, which requires a rigid pre-planned grid of experiments, BO is sequential and adaptive . It builds a probabilistic surrogate model (usually a Gaussian Process) of your reaction landscape and uses an acquisition function to decide the next best experiment. This allows you to navigate complex, non-linear chemical spaces with significantly fewer experiments.

This guide addresses the specific friction points researchers encounter when deploying this algorithm in the lab.

Module 1: Initialization & Search Space Definition

Q: How do I handle categorical variables like solvents or ligands? My model treats them as independent labels.

The Issue: Standard Gaussian Processes (GPs) work best on continuous variables (Temperature, Time). If you use "One-Hot Encoding" (e.g., THF=[1,0,0], DCM=[0,1,0]), the model perceives these as equidistant, orthogonal points. It cannot learn that THF is chemically similar to Diethyl Ether. This prevents the model from "borrowing information" across similar chemicals, leading to slow convergence.

The Fix: Molecular Descriptors You must featurize your categorical variables using physicochemical descriptors. This maps discrete chemicals into a continuous numerical space where distance equals chemical similarity.

Protocol:

  • Select Descriptors:

    • Ligands/Reagents: Use DFT-derived properties (HOMO/LUMO energies, buried volume, dipole moment) or Mordred descriptors.

    • Solvents: Use Hansen Solubility Parameters or dielectric constants.

  • Normalization: Z-score normalize all descriptors (subtract mean, divide by standard deviation) before feeding them into the GP.

  • Implementation:

    • Instead of passing "Ligand A" to the optimizer, pass vector [ -1.2, 0.5, 0.8 ] representing its properties.

Visualization: Encoding Strategies

EncodingLogic cluster_0 Inefficient: One-Hot Encoding cluster_1 Efficient: Descriptor Embedding A Ligand A [1, 0, 0] Relation1 No Chemical Correlation A->Relation1 B Ligand B [0, 1, 0] B->Relation1 C Ligand C [0, 0, 1] C->Relation1 D Ligand A (Steric, Electronic) Map Continuous Chemical Space D->Map E Ligand B (Steric, Electronic) E->Map Insight Model Infers: Similar Properties = Similar Yield Map->Insight

Caption: One-hot encoding isolates variables, whereas descriptor embedding allows the model to generalize trends across chemical structures.

Module 2: The Optimization Loop & "Getting Stuck"

Q: My optimizer is too conservative. It keeps suggesting conditions near the current best result and won't explore new areas.

The Issue: This is the Exploration-Exploitation Dilemma . Your Acquisition Function is likely weighted too heavily towards Exploitation (trusting the model's mean prediction) rather than Exploration (investigating high uncertainty/variance).

The Fix: Tune the Acquisition Function Switch or tune your acquisition function to value uncertainty more highly.

Acquisition FunctionBehaviorBest Use Case
Probability of Improvement (PI) Extremely Greedy. Only cares about exceeding the current best.Final fine-tuning when you are close to the optimum.
Expected Improvement (EI) Balanced. Considers how much improvement is possible.The Gold Standard for general reaction optimization.
Upper Confidence Bound (UCB) Tunable. Uses a parameter (

) to explicitly control exploration width.
Use when EI gets stuck. Increase

to force the model to explore unknown regions.

Troubleshooting Protocol:

  • Check Kernel Length Scale: If your GP's length scale is too small, the model assumes the reaction landscape is extremely jagged. It will predict high uncertainty everywhere except right next to data points, causing it to refuse to explore.

    • Action: Constrain the minimum length scale in your GP hyperparameters.

  • Switch to Batch Mode: Instead of 1 experiment at a time, ask for a batch of 5. The algorithm is forced to diversify the batch to maximize information gain (e.g., using Kriging Believer or q-EI strategies).

Visualization: The Decision Cycle

BO_Cycle Start Define Search Space (Variables & Bounds) Init Initial Experiments (Random or Latin Hypercube) Start->Init Data Record Yield/Selectivity Init->Data Model Update Surrogate Model (Gaussian Process) Acq Maximize Acquisition Function (EI / UCB) Model->Acq Predict Mean & Variance Exp Run Experiment (Wet Lab / Flow Reactor) Acq->Exp Suggest Next Conditions Exp->Data Data->Model Check Target Met? Data->Check Check->Model No (Iterate) Stop Optimization Complete Check->Stop Yes

Caption: The iterative Bayesian Optimization workflow. The model updates its belief state after every experimental result.

Module 3: Handling Failure & Constraints

Q: The optimizer suggested a condition that failed completely (0% yield or precipitation). How do I feed this back into the model?

The Issue: Bayesian Optimization assumes a continuous response surface. A "failed" experiment (NaN or Null) breaks the math. If you simply exclude the data point, the model "forgets" that region is bad and might suggest it again.

The Fix: Penalization or Imputation

Option A: The "Worst-Case" Imputation (Simple) If the reaction failed, impute the yield as 0% (or slightly lower, e.g., -1%, to actively repel the optimizer).

  • Risk:[1] If the failure was due to a discrete cliff (e.g., boiling point exceeded), a smooth GP might struggle to model the sharp drop.

Option B: Coupled Classification-Regression (Advanced) Use a two-step model.

  • Classifier: A Random Forest predicts Probability of Success (Success/Fail).

  • Regressor: The GP predicts Yield only where the Classifier says "Success."

  • Acquisition:

    
    .
    

Protocol for Lab Failures:

  • Categorize the Failure:

    • Chemical Failure: Reaction ran but gave 0% product. -> Impute 0.

    • Operational Failure: Vial broke, pump clogged. -> Discard data point (do not train on this).

  • Constraint Definition:

    • If you know specific boundaries (e.g., "Temp > 100°C degrades catalyst"), apply a hard constraint to the search space so the acquisition function sets the utility of that region to zero.

Module 4: Multi-Objective Optimization

Q: I need to maximize Yield AND minimize E-Factor (waste). The optimizer just gives me high yield with high waste.

The Issue: Single-objective BO aggregates everything into one number. You need to find the Pareto Front —the set of optimal trade-offs where you cannot improve one metric without hurting the other.

The Fix: Pareto-Based Acquisition (EHVI) Use Expected Hypervolume Improvement (EHVI) . This algorithm tries to push the "frontier" of your results towards the theoretical maximum of both objectives simultaneously.

Visualization: Pareto Frontier Logic

ParetoLogic cluster_space Objective Space Dominated1 A Pareto1 P1 Dominated2 B Pareto2 P2 Pareto3 P3 Note Red Nodes = Pareto Front (Optimal Trade-offs) Blue Node = Next Experiment (Maximizes Hypervolume) Pareto3->Note NewPoint ?

Caption: EHVI selects experiments that expand the volume dominated by the Pareto set (Red), pushing the boundary of what is chemically possible.

References

  • Shields, B. J., et al. (2021).[2][3][4][5] "Bayesian reaction optimization as a tool for chemical synthesis."[2][3][4][6] Nature, 590, 89–96.[2][3] Link

    • Core text for the EDBO platform and descriptor-based optimiz
  • Ranković, B., et al. (2022). "Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings." Chemical Science. Link

    • Validation of molecular descriptors over one-hot encoding.
  • Hickman, R. J., et al. (2023).[7] "Bayesian optimization with experimental failure for high-throughput materials growth." arXiv. Link

    • Strategies for handling failed experiments and missing d
  • Daulton, S., et al. (2020). "Differentiable Expected Hypervolume Improvement for Parallel Multi-Objective Bayesian Optimization." Advances in Neural Information Processing Systems. Link

    • The algorithmic basis for multi-objective optimization (EHVI).[8]

Sources

Technical Support Center: Adaptive Experimentation in Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting Closed-Loop Autonomous Synthesis Systems Authorized Personnel: Senior Application Scientist

Introduction: The Self-Driving Lab Ecosystem

Welcome to the Adaptive Experimentation Support Center. You are likely here because your closed-loop system—integrating flow chemistry, Process Analytical Technology (PAT), and Bayesian Optimization (BO)—is failing to converge on optimal reaction conditions, or your hardware is desynchronized from your algorithmic agent.

In adaptive experimentation, the "experiment" is no longer a single reaction but a campaign . The system selects conditions based on a surrogate model (usually a Gaussian Process) that updates its belief state with every iteration. Failures here are rarely simple hardware breaks; they are often causality disconnects between the physical reality (reactor) and the digital twin (algorithm).

This guide addresses the three critical failure nodes:

  • The Brain (Algorithm): When the optimizer gets stuck in local optima.

  • The Body (Hardware): When flow dynamics distort the chemical reality.

  • The Senses (Data): When analytical noise misleads the decision agent.

Module 1: The Brain – Algorithmic Troubleshooting

Context: Most adaptive platforms use Bayesian Optimization (BO). The core tension is the Exploration-Exploitation Trade-off . If your system is only making small changes to a decent result (over-exploitation), it misses better global solutions. If it jumps wildly (over-exploration), it wastes reagents.

FAQ: Optimization Convergence

Q: My algorithm is oscillating between two poor conditions and not improving. What is happening? A: This is often a "Boundary Thrashing" issue caused by an ill-defined Acquisition Function .

  • Diagnosis: Check your acquisition function settings. If you are using Upper Confidence Bound (UCB) with a high beta value, the model is prioritizing uncertainty reduction (exploration) over yield maximization. If using Expected Improvement (EI), it may be trapping itself in a local optimum if the initial dataset was too sparse.

  • Solution: Implement a Dynamic Acquisition Strategy . Start the campaign with UCB (high exploration) to map the space, then switch to EI (exploitation) to refine the peak.

  • Reference: Shields et al. (2021) demonstrate the efficacy of EDBO (Experimental Design via Bayesian Optimization) in managing these trade-offs.

Q: The model predicts high yield (90%+) for a condition, but the experiment gives <10%. Why? A: This is Model Overconfidence due to kernel mismatch.

  • Causality: The Gaussian Process (GP) uses a kernel (covariance function) to measure similarity between reactions. If you are using a standard Radial Basis Function (RBF) kernel on categorical data (e.g., different ligands or solvents), the model assumes a continuous distance that doesn't exist chemically.

  • Protocol: Switch to a Tanimoto Kernel or One-Hot Encoding for categorical variables (solvents/ligands) to correctly represent chemical similarity.

Visualization: The Algorithmic Decision Loop

The following diagram illustrates the logic flow where failures typically occur.

ClosedLoopLogic Start Initial Dataset (n=5-10) ModelFit Fit Gaussian Process (GP) (Surrogate Model) Start->ModelFit AcqFunc Maximize Acquisition Function (EI, UCB, PI) ModelFit->AcqFunc SelectExp Select Next Conditions (T, Time, Equiv) AcqFunc->SelectExp Execute Execute Experiment (Flow/Batch Reactor) SelectExp->Execute Analyze PAT Analysis (HPLC/NMR Yield) Execute->Analyze Update Update Posterior Belief Analyze->Update Converged Convergence Criteria Met? Update->Converged Converged->ModelFit No (Iterate) Stop Optimal Conditions Found Converged->Stop Yes

Caption: The Bayesian Optimization cycle. Critical failure points are the "Model Fit" (kernel mismatch) and "Acquisition Function" (exploration/exploitation imbalance).

Module 2: The Body – Hardware & Flow Chemistry Integration

Context: In autonomous flow systems, the "reaction time" set in software is a theoretical residence time. Physical phenomena like dispersion can make the actual reaction environment different from the requested one.

Troubleshooting Flow Dynamics

Q: My optimization suggests extremely short residence times (<30s), but yields are inconsistent. A: You are likely encountering Axial Dispersion .

  • Mechanism: In laminar flow, the velocity profile is parabolic. At short residence times, the center of the fluid plug moves faster than the edges. The "residence time" is actually a distribution (RTD). Your reaction might need 30s, but due to dispersion, 40% of your material only spends 15s in the reactor.

  • Validation Protocol: Run a tracer experiment (e.g., a dye pulse) and measure the absorbance peak width. If the peak is broad, your reactor behaves more like a CSTR (Continuous Stirred-Tank Reactor) than a PFR (Plug Flow Reactor).

  • Fix: Introduce static mixers or use segmented flow (gas-liquid or liquid-liquid slugs) to sharpen the residence time distribution.

Q: The system reports "Steady State Reached," but the HPLC data is noisy. A: This is often a Synchronization Mismatch .

  • Issue: The automation software calculates the time to collect a sample based on System Volume / Flow Rate. However, viscosity changes (e.g., switching from MeCN to DMSO) alter the backpressure and pump efficiency, causing the product plug to arrive later than expected. The sampler misses the peak concentration.

  • Solution: Use an inline UV/IR detector before the fraction collector/HPLC injection valve to trigger sampling based on a signal threshold, rather than calculated time.

Module 3: The Senses – Data Quality & Objective Functions

Context: The algorithm assumes the data it receives is ground truth. If your HPLC integration includes a byproduct peak as "Product," the algorithm will ruthlessly optimize for the production of that impurity.

Data Integrity FAQ

Q: How do I handle multi-objective optimization (e.g., Yield vs. E-factor)? A: Do not use a weighted sum (e.g., 0.5Yield + 0.5Cost) unless the scales are identical.

  • Reasoning: Yield (0-100) and Cost ($/kg) have different magnitudes. The optimizer will ignore the smaller number.

  • Technique: Use Pareto Optimization (e.g., EHVI - Expected Hypervolume Improvement). This identifies a "Pareto Front" of non-dominated solutions where you cannot improve one metric without hurting the other.

  • Reference: Coley et al. (2019) discuss the importance of multi-objective frameworks in autonomous discovery.

Q: The optimizer is stuck in a region of high variance. A: Check your Signal-to-Noise Ratio (SNR) .

  • Issue: If the standard deviation of your analytical method (e.g., ±5%) is close to the expected improvement (e.g., +3%), the GP treats the noise as signal.

  • Protocol: Enforce a "Nugget Term" (noise regularization) in your Gaussian Process. This tells the model, "Expect noise of X magnitude; do not overfit to small variations."

Comparison of Acquisition Functions

Select the correct "strategy" for your campaign phase.

Acquisition FunctionRoleBest Use CaseRisk
Probability of Improvement (PI) ConservativeLate-stage refinement when close to target.Gets stuck in local optima easily.
Expected Improvement (EI) BalancedThe default standard. Balances magnitude of gain with probability.Can be too greedy if initial data is sparse.
Upper Confidence Bound (UCB) ExploratoryEarly-stage screening. "Optimism in the face of uncertainty."Wastes reagents exploring low-probability regions if

is too high.
Thompson Sampling (TS) StochasticHigh-dimensional spaces (>5 parameters).Computationally cheaper but less sample-efficient than EI.

Standard Operating Protocol: Setting Up a Closed-Loop Run

Objective: Initialize an autonomous optimization for a Suzuki-Miyaura coupling using EDBO.

Prerequisites:

  • Flow reactor with automated pumps.

  • Online HPLC with calibrated method.

  • Python environment with edbo, pandas, rdkit.

Step-by-Step Methodology:

  • Define the Reaction Space (The "Domain"):

    • Create a CSV file listing all discrete variables (Catalysts, Ligands, Bases, Solvents).

    • Define continuous variables boundaries: Temperature (30–120 °C), Residence Time (1–20 min), Stoichiometry (1.0–3.0 equiv).

  • Encoding & Prior Generation:

    • Action: Use One-Hot Encoding for categorical variables.

    • Code Snippet:

  • Initialization (The "Cold Start"):

    • Do not start with random selection. Use Latin Hypercube Sampling (LHS) to ensure the initial 5–10 experiments cover the vector space evenly.

    • Why: Random sampling clusters points, leaving large "blind spots" in the model.

  • The Loop Execution:

    • Propose: next_exp = bo.propose(n=1, acquisition_function='EI')

    • Make: Send next_exp parameters to the flow controller (e.g., via OPC UA or Python API).

    • Test: Wait for steady state (3x residence time). Trigger HPLC.

    • Analyze: Parse HPLC report. Calculate Yield.

    • Update: bo.add_results(next_exp, yield_result)

  • Termination:

    • Stop when Expected Improvement (EI) drops below a threshold (e.g., <0.01) or maximum reagent budget is reached.

Visualizing the Troubleshooting Logic

Use this decision tree when the system fails to improve.

TroubleshootingTree Problem System Not Improving Yield CheckVar Is Variance High? Problem->CheckVar HighVar High Variance/Noise CheckVar->HighVar Yes LowVar Low Variance (Stuck) CheckVar->LowVar No CheckAnalytic Check Analytics (HPLC) HighVar->CheckAnalytic CheckAcq Check Acquisition Func LowVar->CheckAcq FixDispersion Fix Flow Dispersion (Check RTD) CheckAnalytic->FixDispersion Timing Mismatch FixNoise Increase GP Nugget Check Integration CheckAnalytic->FixNoise Integration Error SwitchUCB Switch to UCB (Force Exploration) CheckAcq->SwitchUCB Over-Exploiting CheckSpace Expand Reaction Space (Boundaries too tight?) CheckAcq->CheckSpace Local Max Reached

Caption: Diagnostic workflow for autonomous optimization failures. Distinguishes between physical noise (variance) and algorithmic stagnation.

References

  • Shields, B. J. , Stevens, J., Li, J., Parasram, M., Damani, F., Alvarado, J. I. M., Janey, J. M., Adams, R. P., & Doyle, A. G. (2021).[1][2][3][4] Bayesian reaction optimization as a tool for chemical synthesis.[2][3][4][5] Nature, 590, 89–96.[1][2][3][5] [Link]

  • Coley, C. W. , Eyke, N. S., & Jensen, K. F. (2019).[6] Autonomous Discovery in the Chemical Sciences Part I: Progress. Angewandte Chemie International Edition, 59(51), 22858–22893.[6] [Link]

  • Schweidtmann, A. M. , Clayton, A. D., Holmes, N., Bradford, E., Bourne, R. A., & Lapkin, A. A. (2018). Machine learning meets continuous flow chemistry: Automated optimization towards the Pareto front of multiple objectives. Chemical Engineering Journal, 352, 277-282. [Link]

  • EDBO Python Package Documentation (Shields Lab). Experimental Design via Bayesian Optimization. [Link]

Sources

Technical Support Center: A Guide to the Purification of Ethyl 4-cyclobutyl-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities from Ethyl 4-cyclobutyl-4-oxobutanoate. Our aim is to equip you with the expertise and practical insights needed to ensure the purity of this valuable synthetic intermediate.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues you may encounter during the purification of Ethyl 4-cyclobutyl-4-oxobutanoate. The solutions provided are based on established principles of organic chemistry and proven purification methodologies.

Question: My initial NMR spectrum shows more than one set of signals for the cyclobutyl group. What could be the cause?

Answer: The presence of multiple cyclobutyl signal sets often indicates the presence of positional isomers as impurities. A likely synthetic route to Ethyl 4-cyclobutyl-4-oxobutanoate is a Friedel-Crafts acylation or a related C-acylation reaction. In such reactions, acylation can sometimes occur at different positions on a precursor molecule, leading to isomeric byproducts.[1][2]

  • Recommended Action:

    • High-Resolution Mass Spectrometry (HRMS): Confirm that the additional signals correspond to a compound with the same mass as your target product.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can help in elucidating the exact structure of the isomeric impurity.

    • Purification Strategy: Isomers can be notoriously difficult to separate. Flash column chromatography with a high-efficiency silica gel (230-400 mesh) and a carefully optimized solvent system is your best approach.[3] A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.

Question: After an aqueous workup, my crude product is wet and the NMR is broad. How can I effectively dry my product?

Answer: Residual water is a common issue, especially with compounds like β-keto esters that have some polarity. Water can broaden NMR signals and interfere with subsequent reactions.

  • Recommended Action:

    • Brine Wash: During your liquid-liquid extraction, a final wash with a saturated sodium chloride solution (brine) will help to draw water out of the organic layer.[4]

    • Use of a Drying Agent: After separating the organic layer, dry it over an anhydrous inorganic salt. Magnesium sulfate (MgSO₄) is a good choice as it has a high capacity and works quickly. Sodium sulfate (Na₂SO₄) is less reactive but slower.

    • Azeotropic Removal: If water persists, you can dissolve your crude product in a solvent that forms a low-boiling azeotrope with water, such as toluene, and then remove the solvent under reduced pressure.

Question: I have a significant amount of a lower boiling point impurity that is co-eluting with my product during column chromatography. What is it likely to be and how can I remove it?

Answer: A volatile impurity could be an unreacted starting material. For instance, if your synthesis involved a cyclobutyl halide and an ethyl acetoacetate equivalent, the unreacted halide might persist.

  • Recommended Action:

    • Analysis: Compare the GC-MS of your crude product with that of your starting materials to confirm the identity of the impurity.

    • Distillation: If there is a sufficient difference in boiling points between the impurity and your product, fractional distillation under reduced pressure can be an effective purification method.[5]

    • Chemical Scavenging: In some cases, unreacted electrophilic starting materials can be removed by adding a nucleophilic scavenger to the reaction mixture before workup.[6] This creates a more polar adduct that can be easily removed by extraction.

Question: My final product has a persistent acidic impurity. What is the likely source and how can I remove it?

Answer: Acidic impurities can originate from several sources, including unreacted starting materials (if carboxylic acids were used), or byproducts from the hydrolysis of the ester functionality.

  • Recommended Action:

    • Acid-Base Extraction: This is a highly effective method for removing acidic impurities.[7][8] Dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution.[9] The acidic impurity will be deprotonated and extracted into the aqueous layer.[10]

    • Multiple Washes: Repeat the basic wash two to three times to ensure complete removal of the acidic impurity.[11]

    • Final Wash: After the basic washes, wash the organic layer with water and then brine to remove any residual base and water before drying and concentrating.[4]

Frequently Asked Questions (FAQs)

What are the most common classes of impurities in the synthesis of Ethyl 4-cyclobutyl-4-oxobutanoate?

Based on typical synthetic routes for β-keto esters, the most common impurities include:

  • Unreacted Starting Materials: Such as a cyclobutyl-containing precursor and an ethyl ester reagent.[9]

  • Side-Reaction Byproducts: This can include products from self-condensation of starting materials or positional isomers from reactions like Friedel-Crafts acylation.[1][2]

  • Residual Reagents and Solvents: Catalysts, acids, bases, and solvents used in the reaction and workup can remain in the final product.[12]

What analytical techniques are best for identifying impurities in my product?

A combination of techniques is often necessary for comprehensive impurity profiling:[12][]

  • Thin Layer Chromatography (TLC): A quick and easy method to get a preliminary assessment of the purity and to help develop a solvent system for column chromatography.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.

  • Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS): Helps to determine the molecular weight of impurities and can aid in their identification.[15]

When should I choose recrystallization over column chromatography?

The choice between these two powerful purification techniques depends on the nature of your product and the impurities:

  • Recrystallization is ideal when your desired product is a solid at room temperature and there is a significant difference in solubility between your product and the impurities in a chosen solvent system.[5] It is often a more scalable and cost-effective method for final purification.

  • Column Chromatography is more versatile and can be used to separate a wider range of compounds, including liquids and solids, based on differences in their polarity.[16] It is particularly useful for removing impurities with similar solubilities to the product.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography for General Purification

This protocol provides a general guideline for purifying Ethyl 4-cyclobutyl-4-oxobutanoate using flash column chromatography.

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • The ideal solvent system will give your product an Rf value of approximately 0.25-0.35.[3]

  • Column Packing:

    • Select a column of an appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your solvent system (e.g., hexanes).

    • Carefully pour the slurry into the column and allow it to pack evenly.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the solvent system or a more volatile solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound using TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic impurities from your crude product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[9]

  • Basic Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[7][8]

  • Extraction: Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently and then more vigorously, venting periodically. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-4) two more times to ensure all acidic impurities are removed.[11]

  • Final Washes: Wash the organic layer with an equal volume of water, followed by an equal volume of brine.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to yield the purified product.

Visualizations

Workflow for Impurity Identification and Removal

Purification_Workflow Crude_Product Crude Ethyl 4-cyclobutyl-4-oxobutanoate Analysis Analytical Characterization (TLC, NMR, GC-MS) Crude_Product->Analysis Impurity_Identified Impurity Identified? Analysis->Impurity_Identified Acidic_Impurity Acidic Impurity (e.g., Carboxylic Acid) Impurity_Identified->Acidic_Impurity Yes Basic_Impurity Basic Impurity (e.g., Amine) Impurity_Identified->Basic_Impurity Yes Neutral_Impurity Neutral Impurity (e.g., Starting Material, Isomer) Impurity_Identified->Neutral_Impurity Yes Pure_Product Pure Product Impurity_Identified->Pure_Product No Acid_Base_Extraction Acid-Base Extraction (Basic Wash) Acidic_Impurity->Acid_Base_Extraction Acid_Base_Extraction_Acidic Acid-Base Extraction (Acidic Wash) Basic_Impurity->Acid_Base_Extraction_Acidic Column_Chromatography Flash Column Chromatography Neutral_Impurity->Column_Chromatography Distillation Distillation Neutral_Impurity->Distillation Volatile Recrystallization Recrystallization (if solid) Neutral_Impurity->Recrystallization Solid Acid_Base_Extraction->Pure_Product Acid_Base_Extraction_Acidic->Pure_Product Column_Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: A decision-making workflow for purifying Ethyl 4-cyclobutyl-4-oxobutanoate.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • University of Colorado Boulder. Acid-Base Extraction. [Link]

  • Modus Technologies. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. [Link]

  • OChemOnline. (2020, March 22). Acid-Base Extraction Tutorial [Video]. YouTube. [Link]

  • SATHEE. Friedel Crafts Reaction. [Link]

  • Teledyne LABS. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. [Link]

  • Chromatography Online. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • EduBirdie. Acid-Base Liquid-Liquid Extraction. [Link]

  • SpiroChem. Impurity Synthesis And Identification. [Link]

  • National Center for Biotechnology Information. Ethyl 4-oxobutanoate. PubChem Compound Database. [Link]

  • Google Patents.
  • Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER.
  • National Center for Biotechnology Information. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. [Link]

  • Organic Syntheses. ETHYL (E)-4,5-DIPHENYL-2-METHYL-3-OXO-4-PENTENOATE. [Link]

  • Chegg. How is the product isolated from any unreacted starting materials (carboxylic acid and alcohol)?. [Link]

  • National Center for Biotechnology Information. Ethyl 4-cyclobutyl-2,2-dimethyl-4-oxobutanoate. PubChem Compound Database. [Link]

  • LookChem. ethyl 4-cyclohexyl-4-oxobutanoate. [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]

  • Oxford Academic. (2002, January 1). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. [Link]

  • National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. [Link]

  • The Royal Society of Chemistry. Generic Methods for Monomer Synthesis. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • SciSpace. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

  • PubChemLite. Ethyl 4-(4-bromophenyl)-4-oxobutanoate (C12H13BrO3). [Link]

  • National Center for Biotechnology Information. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 5). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

Sources

CrystalClear Support: Advanced Recrystallization Technical Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: REC-404-PURITY

Introduction

Welcome to the CrystalClear Support Hub. You are likely here because your solid is behaving like an oil, your yield is non-existent, or your HPLC purity traces show persistent impurity entrainment.

Recrystallization is not merely "dissolving and cooling"; it is a thermodynamic negotiation between solute, solvent, and impurities. As researchers, we often treat it as a black box. This guide deconstructs that box, offering a mechanistic approach to purification, specifically tailored for high-value organic solids and pharmaceutical intermediates.

Module 1: Solvent System Architecture

The most common failure point is not the technique, but the solvent choice.

The "Golden Zone" of Solubility

You require a solvent with a high temperature coefficient of solubility for your target molecule.[1]

  • Cold (0–25°C): Solubility should be <10 mg/mL.

  • Hot (Reflux): Solubility should be >100 mg/mL.

Solvent Selection Data Matrix

Use this table to select solvents based on polarity (Dielectric Constant,


) and Boiling Point (BP).
SolventBP (°C)

(Polarity)
Application Notes
Water 10080.1High polarity. Good for salts/amino acids. Hard to dry.
DMSO 18946.7Avoid for recrystallization if possible (high BP, hard to remove).
Acetonitrile 8237.5Excellent "middle ground" polar solvent.
Methanol 6532.7Common for polar organics. Toxic.
Ethanol 7824.5The "Universal Solvent" for many organics.
Acetone 5620.7Good solubility power, but low BP limits thermal differential.
Dichloromethane 408.9Poor choice (BP too low for significant solubility delta).
Ethyl Acetate 776.0Excellent general-purpose solvent.
Toluene 1112.4Good for aromatics. High BP allows high solubility delta.[1]
Hexane/Heptane 69/981.9Standard non-polar anti-solvents.
Binary Solvent Systems (Solvent/Anti-Solvent)

When a single solvent fails, use a binary system.[2] The Rule: The two solvents must be miscible (e.g., Ethanol/Water, Toluene/Hexane).[1] The Protocol: Dissolve in the good solvent (hot), then add the anti-solvent (hot) dropwise until persistent cloudiness appears. Add one drop of good solvent to clear it, then cool.

Module 2: The Dissolution & Filtration Protocol

Standard Operating Procedure for High-Purity Results

Step 1: Saturation (The Thermodynamic Setup)
  • Action: Place crude solid in an Erlenmeyer flask. Add a minimum amount of hot solvent.[3][4]

  • The "Why": Using excess solvent drastically reduces yield because the compound remains dissolved in the mother liquor even at cold temperatures.

  • Pro-Tip: Add solvent until ~90% is dissolved, then add small aliquots. If 10% remains insoluble, it may be an inorganic impurity (salt) or dust. Do not add infinite solvent trying to dissolve "trash."

Step 2: Hot Filtration (Removing Mechanical Impurities)
  • Action: Filter the boiling solution through a fluted filter paper or a pre-heated glass funnel.

  • The "Why": This removes insoluble impurities (dust, charcoal, salts).

  • Critical Failure Point: If the funnel is cold, the product will crystallize in the stem of the funnel, blocking flow and ruining yield. Pre-heat your funnel with hot solvent.

Step 3: Controlled Cooling (Nucleation Control)
  • Action: Allow the flask to cool to room temperature on a cork ring (insulator), then move to an ice bath.

  • The "Why":

    • Fast Cooling (Crash Crystallization): Traps impurities inside the crystal lattice (occlusion).

    • Slow Cooling: Allows equilibrium; molecules align perfectly, rejecting impurities (which have a different shape) back into the solution.

Module 3: Troubleshooting (The Crisis Center)

Issue A: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptoms: The solution turns cloudy/milky, or distinct droplets of oil appear at the bottom instead of crystals.[4] Mechanism: The melting point of the solute (in the solvent mixture) is lower than the temperature at which the solution becomes saturated.[4] The compound precipitates as a liquid supercooled melt.

Corrective Actions:

  • Lower the Temperature: The oil may solidify if cooled further, though it may form an amorphous glass (impure).[4]

  • Change Solvent BP: Use a solvent with a boiling point lower than the melting point of your solid.[1]

  • Trituration: If the oil solidifies into a gum, add a non-polar solvent (like hexanes) and crush the solid with a glass rod to extract impurities.

  • Seeding: Add a seed crystal at the temperature just above where oiling occurs to provide a template for the solid phase.

Issue B: No Precipitation (Supersaturation Lock)

Symptoms: The solution is cold, clear, and contains the product, but no crystals form. Mechanism: The system is in a metastable supersaturated state. It lacks a nucleation site (energy barrier to form the first crystal is too high).

Corrective Actions:

  • Seeding: Add a tiny speck of pure crystal (or crude starting material if pure is unavailable).[5]

  • Scratching: Vigorously scratch the inner glass wall with a glass rod.[5] This releases micro-glass particles that serve as nucleation sites.

  • Volume Reduction: You likely used too much solvent.[6] Rotovap off 50% of the solvent and retry.

Visualization: Troubleshooting Logic Flow

RecrystallizationTroubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType OilingOut Oiling Out (Liquid Droplets) IssueType->OilingOut NoCrystals No Crystals (Clear Solution) IssueType->NoCrystals CheckBP Is Solvent BP > Solute MP? OilingOut->CheckBP Scratch Scratch Glass / Seed NoCrystals->Scratch SwitchSolvent Switch to Lower BP Solvent CheckBP->SwitchSolvent Yes AddSolvent Add More Solvent (Redissolve) CheckBP->AddSolvent No SeedOil Seed at T < MP AddSolvent->SeedOil Success Crystals Form? Scratch->Success Evap Evaporate 50% Solvent Success->Evap No IceBath Ice/Salt Bath (-10°C) Success->IceBath Yes (Done) Evap->IceBath

Caption: Decision tree for resolving common crystallization failures (Oiling Out vs. Supersaturation).

Module 4: Advanced Pharma Optimization (Polymorphism)

For drug development professionals, obtaining the correct polymorph is critical for bioavailability and patent compliance.[7]

Kinetic vs. Thermodynamic Control
  • Kinetic Product (Metastable): Forms fast, usually at high supersaturation (rapid cooling, crash precipitation). Often more soluble but less stable.

  • Thermodynamic Product (Stable): Forms slowly, usually at lower supersaturation (slow cooling, high temperature digestion). Most stable, less soluble.

Polymorph Control Protocol

To ensure the stable polymorph:

  • Digestion: Hold the slurry at a temperature near boiling for 1-2 hours before cooling. This allows "Ostwald Ripening" (small, kinetic crystals dissolve; large, thermodynamic crystals grow).

  • Seeding: Always seed with the desired polymorph during the cooling phase.

  • Solvent Choice: Hydrogen-bonding solvents (Ethanol) may stabilize different polymorphs compared to non-polar solvents (Toluene).

Visualization: Polymorph Selection Pathways

PolymorphControl Solution Supersaturated Solution FastCool Rapid Cooling (High Supersaturation) Solution->FastCool SlowCool Slow Cooling (Low Supersaturation) Solution->SlowCool Kinetic Kinetic Polymorph (Metastable, High Solubility) FastCool->Kinetic Thermo Thermodynamic Polymorph (Stable, Low Solubility) SlowCool->Thermo Ostwald Ostwald Ripening (Heat/Digestion) Kinetic->Ostwald Time + Heat Ostwald->Thermo

Caption: Pathway differentiation for Kinetic vs. Thermodynamic polymorph isolation.

References

  • Vogel's Textbook of Practical Organic Chemistry.
  • Mettler Toledo . (n.d.). Oiling Out in Crystallization. Retrieved from [Link][4]

  • Chemistry LibreTexts . (2022). 3.6F: Troubleshooting Recrystallization. Retrieved from [Link]

  • University of York . (n.d.). Solvent Choice for Recrystallisation. Retrieved from [Link]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Regarding Polymorphism and Ostwald Ripening).

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Ethyl 4-cyclobutyl-4-oxobutanoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for validating the purity of Ethyl 4-cyclobutyl-4-oxobutanoate, a versatile keto ester intermediate.[1] We will explore the rationale behind HPLC method development, provide detailed experimental protocols, and compare its performance with alternative analytical techniques, supported by experimental data.

The structural integrity and purity of starting materials like Ethyl 4-cyclobutyl-4-oxobutanoate are critical as they directly influence the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] The presence of impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potential safety concerns.[3] Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC is widely regarded as the gold standard for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and resolving power.[3] It allows for the separation, identification, and quantification of the main compound from its potential process-related impurities and degradation products.

Causality in HPLC Method Development

The development of a successful HPLC method is a systematic process guided by the physicochemical properties of the analyte and potential impurities. For Ethyl 4-cyclobutyl-4-oxobutanoate, a non-polar compound, a reversed-phase HPLC method is the logical choice.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and provides excellent retention and separation for a wide range of non-polar to moderately polar compounds. The choice of a C18 stationary phase is based on the principle of "like dissolves like," where the non-polar analyte interacts favorably with the non-polar stationary phase.

  • Mobile Phase Optimization: The mobile phase, a mixture of a weak acid in water and an organic solvent, is crucial for achieving optimal separation.

    • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

    • Aqueous Component (Acidified Water): The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the aqueous component of the mobile phase serves to suppress the ionization of any potential acidic impurities and the enol form of the keto ester, leading to sharper, more symmetrical peaks.[4]

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the timely elution of both the main compound and any more strongly retained impurities.

  • Detector Selection: A UV detector is suitable for Ethyl 4-cyclobutyl-4-oxobutanoate as the carbonyl group provides a chromophore that absorbs in the low UV region (around 210 nm). A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is even more advantageous as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Experimental Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Sample in Diluent Injection Inject into HPLC System SamplePrep->Injection StandardPrep Prepare Reference Standard Solution StandardPrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV/DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: A streamlined workflow for HPLC purity validation.

Detailed HPLC Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chromatography data system for instrument control and data processing.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 40
    15 90
    20 90
    20.1 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve a reference standard of Ethyl 4-cyclobutyl-4-oxobutanoate in the diluent to a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.

4. System Suitability: Before sample analysis, the suitability of the chromatographic system must be verified according to USP guidelines.[5] This involves injecting the standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

5. Analysis and Calculation: Inject the sample solution and record the chromatogram. The purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Comparative Analysis: Alternative Techniques

While HPLC is the preferred method, other analytical techniques can provide complementary information or may be more suitable in specific contexts.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[3] Given that Ethyl 4-cyclobutyl-4-oxobutanoate is an ester, it is amenable to GC analysis.

1. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary column suitable for the analysis of esters (e.g., DB-5 or equivalent).

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1)

3. Sample Preparation: Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).[4] It provides information about the chemical environment of each proton in the molecule, allowing for the identification and quantification of impurities without the need for impurity reference standards, provided a certified internal standard is used. A key advantage of NMR is its ability to detect and quantify non-chromophoric impurities that would be invisible to a UV detector in HPLC.

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., CDCl₃).

3. Data Acquisition and Processing: Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration. The purity is calculated by comparing the integral of a characteristic signal of the analyte to the integral of the internal standard's signal.

Performance Comparison

ParameterHPLC-UVGC-FID¹H NMR
Specificity High (with appropriate method development)High (for volatile impurities)Very High (structurally informative)
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)
Quantification Relative (Area %), requires standards for absoluteRelative (Area %), requires standards for absoluteAbsolute (with internal standard)
Throughput HighHighLow
Impurity Detection UV-active impuritiesVolatile impuritiesAll proton-containing impurities
Instrumentation Cost Moderate to HighModerateHigh

Logical Framework for Purity Validation

Purity_Validation cluster_initial Initial Assessment cluster_primary Primary Purity Method cluster_orthogonal Orthogonal & Confirmatory Methods cluster_final Final Purity Assignment Synthesis Synthesis of Ethyl 4-cyclobutyl-4-oxobutanoate Initial_Analysis Preliminary Analysis (e.g., TLC, melting point) Synthesis->Initial_Analysis HPLC_Method HPLC Method Development & Validation (ICH Q2(R2)) Initial_Analysis->HPLC_Method Primary Method GC_Analysis GC-FID for Volatile Impurities HPLC_Method->GC_Analysis Orthogonal NMR_Analysis ¹H NMR for Structural Confirmation & Non-chromophoric Impurities HPLC_Method->NMR_Analysis Confirmatory MS_Analysis LC-MS for Impurity Identification HPLC_Method->MS_Analysis Identification Final_Purity Assign Final Purity Value HPLC_Method->Final_Purity GC_Analysis->Final_Purity NMR_Analysis->Final_Purity MS_Analysis->Final_Purity

Caption: A logical approach to comprehensive purity validation.

Trustworthiness Through Self-Validating Systems

A robust analytical method is a self-validating system. This is achieved by adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures.[6][7][8] The validation process provides documented evidence that the method is fit for its intended purpose.[9]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

By rigorously evaluating these parameters, we build confidence in the data generated by the HPLC method, ensuring that the reported purity of Ethyl 4-cyclobutyl-4-oxobutanoate is accurate and reliable.

Conclusion

Validating the purity of Ethyl 4-cyclobutyl-4-oxobutanoate is a critical step in ensuring the quality and consistency of research and drug development processes. While HPLC stands out as the primary method of choice due to its high resolution and sensitivity for non-volatile organic compounds, a comprehensive purity assessment often benefits from the application of orthogonal techniques like GC and NMR. This multi-faceted approach, grounded in the principles of method validation outlined by regulatory bodies such as the ICH, provides the highest level of confidence in the purity of this important chemical intermediate. By understanding the causality behind method development and adhering to rigorous validation protocols, researchers can ensure the scientific integrity of their work.

References

  • ICH. (2022). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Journal of Applied Bioanalysis. (n.d.). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [Link]

  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]

  • SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • ICH. (2022). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • International Journal Of Pharmaceutical Sciences And Research. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-cyclobutyl-2,2-dimethyl-4-oxobutanoate. PubChem. [Link]

  • Waters. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Quora. (2017). What are the modifications to improve the purity of ester?[Link]

  • ResearchGate. (2025). A new method for rapid degree of substitution and purity determination of chloroform-soluble cellulose esters, using 31P NMR. [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Element Lab Solutions. (2023). Allowable Changes to Chromatography Methods for HPLC – More Freedom for Chromatographers Granted by the Pharmacopoeias?[Link]

  • LookChem. (2025). ethyl 4-cyclohexyl-4-oxobutanoate. [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2...[Link]

  • Chem-Impex. (n.d.). Ester éthylique de l'acide 4-cyclobutyl-3-oxo-butyrique. [Link]

  • The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. [Link]

  • ACS Publications. (2015). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • U.S. Environmental Protection Agency. (2025). Ethyl 4-cyclohexylbut-2-enoate Properties. [Link]

  • ResearchGate. (2025). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ResearchGate. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl 4-(4-butylphenyl)-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative MS Profiling: Ethyl 4-(4-butylphenyl)-4-oxobutanoate

Executive Summary & Molecule Profile

Molecule: Ethyl 4-(4-butylphenyl)-4-oxobutanoate CAS Registry Number: (Analogous to 113467-93-3 family) Molecular Formula: C₁₆H₂₂O₃ Molecular Weight: 262.35 g/mol [1]

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of Ethyl 4-(4-butylphenyl)-4-oxobutanoate. This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-modulating agents (e.g., Fenbufen analogs). Its structure—comprising a lipophilic butylphenyl tail, a central ketone, and a polar ethyl ester head—creates a unique fragmentation signature that distinguishes it from simpler aromatic esters.

Key Application: Quality control (QC) in Friedel-Crafts acylation workflows and metabolic profiling in drug discovery.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum accurately, we must deconstruct the molecule into its labile moieties. The fragmentation is governed by the competition between the aromatic stability of the butylphenyl group and the ionization potential of the carbonyl oxygens.

Primary Fragmentation Pathways (EI - 70 eV)

Under Electron Impact (EI), the molecule undergoes predictable cleavage driven by charge localization on the ketone and ester functionalities.

Fragment Ion (m/z)Ion TypeMechanismStructural Identity
262 [M]⁺•Molecular IonParent Molecule (C₁₆H₂₂O₃)
217 [M-45]⁺Inductive CleavageLoss of Ethoxy group (-OEt) from ester.
176 [M-86]⁺•McLafferty Rearrangement Diagnostic Peak. Gamma-H transfer from the succinyl chain to the ketone oxygen, followed by cleavage of the C2-C3 bond. Yields the enol form of 1-(4-butylphenyl)ethanone.
161 [M-101]⁺Alpha-Cleavage Base Peak Candidate. Cleavage of the bond between the central carbonyl and the aliphatic chain. Yields the stable 4-butylbenzoyl acylium ion.
133 [M-129]⁺CO LossDecarbonylation of the m/z 161 ion to form the butylphenyl cation.
115 [M-147]⁺Alpha-Cleavage (Alt)Formation of the ethyl succinate ion [EtOOC-CH₂-CH₂]⁺ (less stable than aromatic fragments).
91 [C₇H₇]⁺RearrangementTropylium ion (common in alkylbenzenes), formed after the loss of the butyl chain and carbonyl.
Mechanism Deep Dive: The McLafferty Rearrangement

The most distinct feature of this spectrum compared to simple acetophenones is the m/z 176 peak.

  • Requirement: A gamma-hydrogen relative to the carbonyl group.

  • Process: The carbonyl oxygen abstracts a hydrogen from the CH₂ adjacent to the ester.

  • Outcome: The bond between the alpha and beta carbons (relative to the ketone) breaks, ejecting neutral Ethyl Acrylate (Mass 100) and leaving the charged enol species (Mass 176).

Comparative Analysis: Ionization Techniques

The choice of ionization method drastically alters the observed spectrum.[2] This comparison validates which method to use for specific research stages (e.g., Synthesis Confirmation vs. Biological Assay).

Table 1: EI vs. ESI Performance Metrics
FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Level Hard Ionization (70 eV)Soft Ionization (1-5 kV)
Dominant Species Fragment Ions (161, 176, 91)Adducts: [M+H]⁺ (263), [M+Na]⁺ (285)
Structural Insight High (Fingerprinting)Low (Molecular Weight only)
Sensitivity Moderate (ng range)High (pg range)
Best For Structure Elucidation & Purity Checks LC-MS Quantification in Biological Matrices

Critical Insight: For initial synthesis verification, EI is superior because the m/z 161 and 176 fragments definitively prove the coupling of the succinyl chain to the butylbenzene ring. ESI will only confirm the mass, which could be isomeric with other species.

Experimental Protocol: Method Validation

To ensure reproducibility, follow this self-validating protocol.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of Ethyl 4-(4-butylphenyl)-4-oxobutanoate in 1 mL of HPLC-grade Methanol.

  • Working Standard (GC-MS): Dilute 1:100 in Hexane (Final conc: 10 µg/mL). Note: Avoid protic solvents like methanol for GC if derivatization is not intended, though direct injection is usually fine for stable esters.

  • Working Standard (LC-MS): Dilute 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

B. GC-MS Parameters (EI Mode)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program: 60°C (hold 1 min) → 20°C/min to 280°C (hold 5 min).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

C. Self-Validation Steps
  • Blank Run: Inject pure solvent. Ensure no peaks at m/z 161 or 262.

  • System Suitability: Inject a homologous standard (e.g., Ethyl 4-phenyl-4-oxobutanoate).

    • Check: Does the homolog show m/z 105 (Benzoyl) instead of 161 (Butylbenzoyl)?

    • Result: If yes, the mass shift of +56 Da (Butyl group) in your sample confirms the alkyl chain integrity.

Visualization of Fragmentation Pathways

The following diagram maps the logical flow of fragmentation, distinguishing between the dominant Alpha-cleavage and the diagnostic McLafferty rearrangement.

FragmentationPathways M Molecular Ion [M]+. m/z 262 Alpha Alpha Cleavage (Ketone-Alkyl Bond) M->Alpha Major Path McLafferty McLafferty Rearrangement (Gamma-H Transfer) M->McLafferty Diagnostic Path EsterCleave Ester Cleavage (Loss of OEt) M->EsterCleave Minor Path Acylium Butylbenzoyl Cation [Ar-CO]+ m/z 161 Alpha->Acylium Decarb Butylphenyl Cation [Ar]+ m/z 133 Acylium->Decarb -CO (28) Tropylium Subst. Tropylium m/z 91 (+C4H9) Decarb->Tropylium -C3H6 Enol Enol Ion [Ar-C(OH)=CH2]+. m/z 176 McLafferty->Enol Neutral Neutral Loss: Ethyl Acrylate (100 Da) McLafferty->Neutral M_OEt Acyl Ion [M-45]+ m/z 217 EsterCleave->M_OEt

Caption: Figure 1. EI Fragmentation Tree for Ethyl 4-(4-butylphenyl)-4-oxobutanoate showing competing Alpha-cleavage and McLafferty pathways.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for McLafferty and Alpha-cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology. [Link]

  • PubChem. (2024). Compound Summary: Ethyl 4-oxo-4-phenylbutanoate (Analog).[3] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of Ethyl 4-cyclobutyl-4-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 4-cyclobutyl-4-oxobutanoate is a γ-keto ester with significant utility as a building block in organic synthesis, particularly for heterocyclic compounds and pharmaceutical precursors.[1] Its molecular structure, containing both a ketone and an ester, presents a fascinating challenge in structural elucidation due to its potential for isomerism. For researchers in drug development and process chemistry, the unambiguous identification of the correct isomer is paramount, as even subtle structural variations can lead to drastically different chemical reactivity and biological activity.[2][3]

This guide provides an in-depth, technically-grounded comparison of the analytical methodologies required to differentiate the key isomers of Ethyl 4-cyclobutyl-4-oxobutanoate. We will move beyond simple data reporting to explain the causality behind the expected analytical signatures, empowering researchers to make informed decisions in their own laboratories. The primary isomers under consideration are:

  • The Target Molecule: Ethyl 4-cyclobutyl-4-oxobutanoate (a γ-keto ester).

  • A Positional Isomer: Ethyl 4-cyclobutyl-3-oxobutanoate (a β-keto ester).

  • Tautomeric Isomers: The Keto-Enol forms inherent to these structures.[4][5]

This guide is structured to provide not just protocols, but a logical framework for tackling complex isomeric mixtures with confidence.

Chapter 1: Understanding the Isomeric Landscape

Before delving into analytical techniques, we must first appreciate the structural nuances of the isomers . The choice of analytical strategy is dictated by these fundamental differences.

Positional Isomerism: γ- vs. β-Keto Esters

The most common alternative isomer that could arise from a synthetic route is a positional or regioisomer. Here, we compare the target γ-keto ester with its β-keto ester analogue. The connectivity difference fundamentally alters the electronic environment of nearby atoms, a key principle we will exploit for differentiation.

Figure 1: Structural comparison of the target γ-keto ester and its β-keto ester positional isomer.

Tautomerism: The Keto-Enol Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a keto form and an enol (alkene + alcohol) form.[5] For most simple ketones, this equilibrium heavily favors the keto form. However, for β-keto esters like our positional isomer, the enol form is significantly stabilized by conjugation and intramolecular hydrogen bonding, meaning it can exist as a substantial mixture in solution.[4] While less pronounced in γ-keto esters, the potential for enolization must always be considered. The presence of both tautomers can complicate analysis if not properly understood.

G cluster_enol Enol Geometric Isomers Keto Keto Tautomer (C=O) Enol Enol Tautomer (C=C-OH) Keto->Enol Tautomerization (H+ or OH- catalysis) E_isomer E-Isomer Enol->E_isomer Z_isomer Z-Isomer Enol->Z_isomer

Figure 2: The keto-enol equilibrium and the resulting geometric isomers of the enol form.

The position of this equilibrium is highly sensitive to factors like solvent polarity and temperature, which can be manipulated to aid in identification.[4] Non-polar solvents tend to stabilize the enol form, while polar solvents favor the keto tautomer.[4]

Chapter 2: The Analytical Toolkit: Methods and Causality

No single technique provides a complete picture. A multi-faceted approach, grounded in understanding the principles of each method, is essential for definitive isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to provide detailed information about molecular structure, connectivity, and the electronic environment of nuclei.[6] It is the cornerstone for distinguishing the subtle differences between our isomers.[2][3]

2.1.1 Proton (¹H) NMR Spectroscopy

  • Causality: The chemical shift (ppm) of a proton is determined by its local electronic environment. Proximity to electron-withdrawing groups like carbonyls causes a "deshielding" effect, shifting the signal downfield. Spin-spin coupling creates signal multiplicities (singlet, doublet, triplet, etc.) that reveal the number of neighboring protons, thus establishing connectivity.

  • Differentiating Positional Isomers:

    • Ethyl 4-cyclobutyl-4-oxobutanoate (γ-keto): Will exhibit two distinct methylene (-CH₂-) signals in the aliphatic region, both appearing as triplets (assuming first-order coupling). The protons at C2 (α to the ester) will be around 2.6 ppm, and the protons at C3 (α to the ketone) will be further downfield, around 2.8-3.0 ppm.

    • Ethyl 4-cyclobutyl-3-oxobutanoate (β-keto): Will show a unique singlet for the two protons at C2, which are positioned between two carbonyl groups and are therefore highly deshielded (typically 3.4-3.6 ppm). The protons at C4 will appear as a triplet, coupled to the methine proton on the cyclobutyl ring.

  • Differentiating Keto-Enol Tautomers:

    • Keto form: Shows the characteristic signals for α-protons as described above.

    • Enol form: The α-proton signal disappears and is replaced by a new vinylic proton signal (=CH-) in the 5.0-6.0 ppm region and a very broad enolic hydroxyl (-OH) signal, which can range from 5-15 ppm.[4] By integrating the signals unique to each tautomer, their relative ratio can be precisely calculated.[4]

2.1.2 Carbon (¹³C) NMR Spectroscopy

  • Causality: Like ¹H NMR, ¹³C chemical shifts reflect the carbon atom's electronic environment. The number of distinct signals indicates the number of unique carbon environments in the molecule.

  • Differentiating Isomers:

    • Positional Isomers: The chemical shifts of the carbonyl carbons and the aliphatic chain carbons will be distinct, providing a clear fingerprint for each isomer. The γ-keto ester will have a ketone signal ~205-215 ppm and an ester signal ~170-175 ppm. The β-keto ester will have its ketone signal slightly upfield (~200-205 ppm) and its ester signal ~165-170 ppm.

    • Keto-Enol Tautomers: The keto form will show two carbonyl signals. The enol form replaces the ketone C=O signal with two sp² carbon signals for the C=C double bond (typically 90-160 ppm).

2.1.3 2D NMR Techniques (COSY, HSQC, HMBC)

For unambiguous assignment, especially in complex mixtures, 2D NMR is invaluable.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the most powerful tool for differentiating positional isomers, as it can definitively establish the long-range connectivity between, for example, the cyclobutyl ring protons and the specific carbonyl carbon they are adjacent to.[6]

Technique Ethyl 4-cyclobutyl-4-oxobutanoate (γ-Keto) Ethyl 4-cyclobutyl-3-oxobutanoate (β-Keto) Enol Tautomer (of β-Keto)
Key ¹H NMR Two -CH₂- triplets (~2.6, ~2.9 ppm)One -CH₂- singlet (~3.5 ppm)Vinylic =CH- singlet (~5.5 ppm), broad -OH
Key ¹³C NMR Ketone C=O (~210 ppm), Ester C=O (~173 ppm)Ketone C=O (~202 ppm), Ester C=O (~168 ppm)Ester C=O (~170 ppm), 2x sp² C=C signals
IR (cm⁻¹) C=O (ketone) ~1715, C=O (ester) ~1740C=O (ketone) ~1720, C=O (ester) ~1745C=O (conj. ester) ~1660, C=C ~1640, O-H ~3400

Table 1: Comparative summary of expected spectroscopic data for key isomers.

Mass Spectrometry (MS)
  • Causality: MS measures the mass-to-charge ratio (m/z) of ions. While constitutional isomers have the same molecular mass, they can be distinguished by the unique fragmentation patterns that result from their different structures upon ionization.[7]

  • Differentiating Positional Isomers: The location of the carbonyl group and the cyclobutyl ring will direct bond cleavage. Alpha-cleavage adjacent to the carbonyl groups is a dominant fragmentation pathway.

    • γ-Keto Ester: Will likely show characteristic fragmentation from cleavage on either side of the ketone, leading to ions corresponding to the cyclobutylcarbonyl cation and the propoxy-ester fragment.

    • β-Keto Ester: Will show a different pattern, likely involving cleavage between C2 and C3, and a prominent McLafferty rearrangement if γ-hydrogens are available.

    • Coupling MS with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) is essential, as the different isomers will likely have different retention times, allowing for the acquisition of clean mass spectra for each separated component.[8][9]

Infrared (IR) Spectroscopy
  • Causality: IR spectroscopy measures the absorption of infrared radiation by molecules, which corresponds to vibrational transitions of specific bonds. The frequency of vibration depends on the bond strength and the masses of the connected atoms.

  • Differentiating Keto-Enol Tautomers: This is a primary application of IR.

    • Keto Form: Will display two sharp, strong absorption bands in the carbonyl region: one for the ketone (~1715 cm⁻¹) and one for the ester (~1740 cm⁻¹).[10]

    • Enol Form: The spectrum changes dramatically. The ketone peak vanishes, and a new, broad O-H stretch appears around 3200-3600 cm⁻¹. A C=C double bond stretch appears around 1640-1660 cm⁻¹. The ester carbonyl is now conjugated with this double bond, which weakens the C=O bond and shifts its absorption to a lower frequency (~1650-1670 cm⁻¹).[11]

Chapter 3: Experimental Protocols and Workflows

Trustworthy data is built on robust protocols. The following sections provide standardized procedures for acquiring high-quality data.

Logical Differentiation Workflow

A systematic approach ensures efficient and accurate identification. The initial analysis by NMR provides the most definitive structural information, which can then be confirmed by secondary methods.

Sample Unknown Isomeric Mixture NMR ¹H and ¹³C NMR Analysis Sample->NMR Decision1 Keto-Enol Mixture Detected? NMR->Decision1 Keto Predominantly Keto Form Decision1->Keto No (or trace) Enol Significant Enol Form Present Decision1->Enol Yes NMR_2D 2D NMR (HMBC, HSQC) for Connectivity Keto->NMR_2D Enol->NMR_2D Decision2 Connectivity Match? NMR_2D->Decision2 Gamma ID: Ethyl 4-cyclobutyl-4-oxobutanoate Decision2->Gamma γ-Keto Connectivity Beta ID: Ethyl 4-cyclobutyl-3-oxobutanoate Decision2->Beta β-Keto Connectivity Confirm Confirm with GC-MS and FTIR Gamma->Confirm Beta->Confirm

Figure 3: A logical workflow for the systematic identification of the correct isomer.

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that will help visualize any inherent enol form. To study solvent effects on the keto-enol equilibrium, prepare a parallel sample in a polar aprotic solvent like DMSO-d₆.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure the spectral width covers a range from -1 to 16 ppm to capture all signals, including potentially downfield enolic protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A typical spectral width of 0 to 220 ppm is sufficient.

  • 2D NMR Acquisition: If ambiguity exists, acquire ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra. The HMBC experiment is critical and should be optimized to detect 2-3 bond correlations (typically by setting the long-range coupling constant to 8 Hz).

  • Data Processing: Process all spectra using appropriate software. Perform phase and baseline corrections. Integrate the ¹H NMR spectrum to determine the relative ratios of any tautomers present.

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms). The low polarity minimizes on-column tautomer interconversion.

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Compare the retention times and fragmentation patterns of the eluted peaks. Different isomers should elute at different times and produce distinct mass spectra.

Protocol: FTIR Spectroscopy
  • Sample Preparation: As the compound is a liquid, the simplest method is to acquire the spectrum as a neat thin film. Place one drop of the neat liquid between two NaCl or KBr salt plates.

  • Acquisition: Place the salt plates in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio.

  • Analysis: Carefully examine the region from 4000 cm⁻¹ to 1500 cm⁻¹. Look for the presence of a broad O-H band (~3400 cm⁻¹) and analyze the carbonyl region (~1600-1800 cm⁻¹) for single, multiple, or shifted C=O stretching bands.

References

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A Senior Application Scientist's Guide to the Conformational Analysis of Cyclobutane-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of molecular conformation is paramount. The spatial arrangement of atoms dictates a molecule's properties, reactivity, and biological activity. Within this landscape, the cyclobutane moiety presents a unique and fascinating case. Far from being a simple planar square, the cyclobutane ring adopts a puckered conformation to alleviate internal strain, leading to a complex conformational equilibrium that can significantly influence the behavior of molecules in which it is embedded.

This guide provides an in-depth, comparative analysis of the primary experimental and computational techniques used to elucidate the conformational landscape of cyclobutane-containing molecules. We will delve into the underlying principles of each method, present their relative strengths and weaknesses, and provide actionable, field-proven protocols to empower your research.

The Dynamic Nature of the Cyclobutane Ring: Beyond the Planar Representation

The cyclobutane ring is characterized by a delicate balance of angle strain and torsional strain. A planar conformation would necessitate C-C-C bond angles of 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to substantial angle strain.[1][2] To relieve this, the ring puckers, or folds, along one of its diagonals.[1][3] This puckering reduces torsional strain by moving adjacent hydrogen atoms away from a fully eclipsed arrangement. However, this comes at the cost of slightly increased angle strain. The result is a dynamic equilibrium between two equivalent puckered "butterfly" conformations.

The degree of puckering is described by the dihedral angle, which is typically in the range of 25° to 35°.[1][4] The energy barrier for the interconversion between these two puckered forms, passing through a planar transition state, is relatively low, on the order of 1.45-1.48 kcal/mol.[5] This low barrier means that at room temperature, the cyclobutane ring is in constant, rapid flux between its puckered conformers.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for studying cyclobutane conformation depends on several factors, including the physical state of the sample (solid, liquid, or gas), the desired level of detail, and the available instrumentation. Here, we compare the most powerful and commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution. For cyclobutane derivatives, ¹H NMR is particularly informative. The vicinal (³J) and long-range (⁴J) proton-proton coupling constants are exquisitely sensitive to the dihedral angles between the coupled protons and, by extension, to the ring's conformation.[6]

Expertise in Action: In monosubstituted cyclobutanes, the equilibrium between the axial and equatorial conformers of the substituent can be quantified by analyzing the ⁴J(HH) coupling constants.[6] A larger ⁴J(eq-eq) coupling (around 5 Hz) compared to a near-zero ⁴J(ax-ax) coupling allows for the determination of the conformational free energy difference (ΔG) between the two forms.[6]

  • Sample Preparation: Dissolve the cyclobutane-containing compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Carefully shim the magnetic field to obtain sharp, well-resolved signals.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques such as COSY and HSQC if necessary.

    • Accurately measure the chemical shifts and all relevant J(HH) coupling constants from the 1D spectrum. Sophisticated spectral analysis software may be required for complex spin systems.

  • Conformational Analysis:

    • Focus on the four-bond coupling constants (⁴JHH) between protons on opposite corners of the ring.

    • Use the measured ⁴JHH values to calculate the mole fractions of the axial (x_ax) and equatorial (x_eq) conformers using the following equation:

      • J_obs = x_ax * J_ax + x_eq * J_eq

      • Where J_obs is the experimentally observed coupling constant, and J_ax and J_eq are the coupling constants for the pure axial and equatorial conformers, respectively (often estimated from model compounds or theoretical calculations).

    • Calculate the equilibrium constant (K_eq = x_eq / x_ax) and the free energy difference (ΔG = -RT ln(K_eq)).

X-Ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of a molecule's conformation in the solid state.[7][8][9][10] By diffracting X-rays off a single crystal, one can determine the precise three-dimensional coordinates of each atom, yielding highly accurate bond lengths, bond angles, and dihedral angles.

Trustworthiness of the Protocol: It is crucial to remember that the conformation observed in the crystal lattice may not be the most stable conformation in solution or the gas phase. Crystal packing forces can influence and sometimes trap a higher-energy conformer.[11] Therefore, it is often beneficial to combine crystallographic data with solution-state or computational studies for a more complete picture.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Visualization Slow Evaporation Slow Evaporation Mount Crystal Mount Crystal Slow Evaporation->Mount Crystal Vapor Diffusion Vapor Diffusion Cooling Cooling X-ray Diffractometer X-ray Diffractometer Mount Crystal->X-ray Diffractometer Collect Diffraction Data Collect Diffraction Data X-ray Diffractometer->Collect Diffraction Data Solve Phase Problem Solve Phase Problem Collect Diffraction Data->Solve Phase Problem Build Model Build Model Solve Phase Problem->Build Model Refine Atomic Parameters Refine Atomic Parameters Build Model->Refine Atomic Parameters Determine Bond Lengths & Angles Determine Bond Lengths & Angles Refine Atomic Parameters->Determine Bond Lengths & Angles Analyze Puckering Analyze Puckering Determine Bond Lengths & Angles->Analyze Puckering Generate 3D Model Generate 3D Model Analyze Puckering->Generate 3D Model

Caption: Workflow for X-ray Crystallography.

Gas-Phase Electron Diffraction (GED): Intrinsic Molecular Structure

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the absence of intermolecular interactions, providing insight into the intrinsic conformational preferences.[12][13] A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and dihedral angles.

Authoritative Grounding: GED studies on cyclobutane itself have been instrumental in confirming its puckered nature and quantifying the degree of puckering.[4][13] These studies provide benchmark data for validating computational models.

Vibrational Spectroscopy (Infrared and Raman): Probing Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The ring-puckering motion of cyclobutane gives rise to a characteristic low-frequency vibration.[14][15][16] The frequencies and intensities of these and other vibrational bands can provide information about the molecular symmetry and, consequently, its conformation.

Causality in Experimental Choices: For instance, the infrared spectra of some substituted cyclobutanes have been used to identify absorption frequencies characteristic of the cyclobutane ring.[17] The temperature dependence of certain bands can also be used to study the equilibrium between different conformers.[16]

Computational Chemistry: In Silico Conformational Analysis

Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are indispensable tools for studying the conformational landscape of molecules.[18][19][20][21] These methods allow for the calculation of the relative energies of different conformers, the energy barriers between them, and various geometric parameters.

Expertise and Experience: A common workflow involves performing a conformational search using a less computationally expensive method like MM, followed by geometry optimization and energy refinement of the low-energy conformers using a more accurate method like DFT.

G Start Start Build 3D Model Build 3D Model Start->Build 3D Model Conformational Search (MM) Conformational Search (MM) Build 3D Model->Conformational Search (MM) Identify Low-Energy Conformers Identify Low-Energy Conformers Conformational Search (MM)->Identify Low-Energy Conformers Geometry Optimization (DFT) Geometry Optimization (DFT) Identify Low-Energy Conformers->Geometry Optimization (DFT) For each conformer Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Analyze Results Analyze Results Frequency Calculation->Analyze Results End End Analyze Results->End

Caption: Computational Conformational Analysis Workflow.

Data Summary: A Comparative Overview

The following table summarizes key conformational parameters for cyclobutane and some of its derivatives determined by various techniques.

ParameterMethodValueReference
Cyclobutane
Dihedral AngleGas Electron Diffraction27.9 ± 1.6°[4]
Dihedral AngleAb Initio Calculation29.59°[20]
Inversion BarrierGas-Phase Raman1.48 ± 0.01 kcal/mol[4]
Inversion BarrierAb Initio Calculation1.38 kcal/mol (482 cm⁻¹)[20][22]
C-C Bond LengthGas Electron Diffraction1.552 ± 0.001 Å[4]
trans-1,3-Dibromocyclobutane
Puckering AngleDipole Moment143°[11]
cis-1,3-Cyclobutanedicarboxylic acid
ConformationX-ray CrystallographyPuckered[11]
trans-1,3-Cyclobutanedicarboxylic acid
Conformation (Solid)X-ray CrystallographyPlanar[11]
Conformation (Solution)Raman/IRPuckered[11]

Conclusion: An Integrated Approach for a Comprehensive Understanding

The conformational analysis of cyclobutane-containing molecules requires a multi-faceted approach. No single technique can provide a complete picture. By judiciously combining the strengths of experimental methods like NMR and X-ray crystallography with the power of computational chemistry, researchers can gain a comprehensive and nuanced understanding of the conformational landscape of these intriguing molecules. This integrated approach is crucial for establishing structure-activity relationships and for the rational design of novel therapeutics and materials.

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  • Allinger, N. L., & Tushaus, L. A. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society, 87(13), 2953-2957. [Link]

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Comparative Guide: Structural Elucidation of Novel Cyclobutane Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Square" Challenge in 3D Space

In modern drug discovery, cyclobutane derivatives have emerged as high-value pharmacophores.[1][2] Unlike their flexible acyclic counterparts or rigid aromatic analogs, cyclobutanes offer a unique "conformationally restricted but adaptive" scaffold. They bridge the gap between


 planarity and 

dimensionality, often improving metabolic stability and target selectivity (e.g., Carboplatin, Boceprevir).

However, structural elucidation of these derivatives presents a distinct analytical bottleneck. The cyclobutane ring puckering (butterfly motion) creates a dynamic equilibrium that often averages NMR signals, masking relative stereochemistry. Furthermore, these strained rings frequently yield oils or amorphous solids, rendering traditional Single-Crystal X-ray Diffraction (SC-XRD) impossible.

This guide compares the industry-standard SC-XRD approach against the modern Integrated NMR-DFT-ECD Workflow . While XRD remains the "gold standard" for absolute configuration, this guide argues that the Integrated Workflow is the more robust, universally applicable solution for novel cyclobutane pipelines.

Comparative Analysis: Elucidation Methodologies

The following table contrasts the three primary pathways for determining the structure of a novel cyclobutane derivative (e.g., a 1,2,3-trisubstituted cyclobutane).

FeatureMethod A: Single-Crystal XRD Method B: Integrated NMR-DFT-ECD Method C: MicroED (Electron Diffraction)
Primary Requirement High-quality single crystal (>100 µm).Pure sample (>95%); ~5 mg soluble material.Nanocrystals (<1 µm).
Stereochemical Output Absolute Configuration (AC) & Relative Configuration (RC).RC via NOE/J-coupling; AC via ECD/VCD.AC & RC.
Handling "Puckering" Captures a single, frozen low-energy conformation.Observes time-averaged solution state (biologically relevant).Frozen state (cryogenic).
Throughput Low (bottleneck: crystallization screening).High (automated acquisition + batch computation).Medium (specialized hardware).
Success Rate < 20% for oily cyclobutane intermediates.> 95% (universally applicable).Increasing, but hardware-limited.
Cost Efficiency High initial CAPEX; low per-sample cost if crystals exist.Moderate (requires CPU/GPU time + NMR time).Very High (TEM instrumentation).

Expert Insight: For cyclobutane derivatives, Method B is superior for SAR (Structure-Activity Relationship) cycles where speed is critical and crystallization is unpredictable.

Deep Dive: The Integrated NMR-DFT-ECD Protocol

This protocol describes the self-validating workflow for elucidating a non-crystalline cyclobutane derivative.

Phase 1: High-Resolution NMR Acquisition

Objective: Establish connectivity and relative stereochemistry.

  • Sample Prep: Dissolve 5–10 mg of compound in 600 µL of

    
     or 
    
    
    
    .
    • Note: Benzene-

      
       is often preferred for cyclobutanes to resolve overlapping methylene protons via Anisotropic Induced Shifts (ASIS).
      
  • Essential Experiments:

    • 1D

      
      H with Pure Shift:  Remove homonuclear decoupling to simplify multiplets.
      
    • 1D

      
      C {1H}:  Crucial for identifying ring strain effects on chemical shifts.
      
    • 2D NOESY (Mixing time 500-800 ms):

      • Critical Check: For small cyclobutanes (MW < 600), the NOE may be near zero. If NOESY signals are weak, switch to ROESY (Mixing time 200-300 ms) to avoid the zero-crossing point.

    • 1D Selective NOE: Irradiate specific methine protons to confirm cis/trans relationships.

Phase 2: Computational Validation (DFT & DP4+)

Objective: Distinguish between diastereomers that have similar NMR patterns.

  • Conformational Search: Use Molecular Mechanics (MMFF94) to generate conformers for all possible diastereomers (e.g., cis-trans-cis vs cis-cis-trans).

  • Geometry Optimization: Optimize low-energy conformers using DFT (B3LYP/6-31G* or higher).

    • Causality: This step accounts for the ring puckering energy minima.

  • NMR Calculation (GIAO): Calculate magnetic shielding tensors (mPW1PW91/6-311+G(d,p)) for all candidates.

  • DP4+ Probability Analysis:

    • Input experimental chemical shifts (

      
      ) and calculated shifts (
      
      
      
      ).
    • The DP4+ algorithm (Sarotti et al.) applies a Bayesian statistical analysis to assign a probability score (0–100%) to each diastereomer.

    • Acceptance Criteria: >95% probability for a single isomer.[3]

Phase 3: Absolute Configuration (ECD)

Objective: Determine enantiomer (R,R vs S,S).

  • Experiment: Acquire Electronic Circular Dichroism (ECD) spectrum in MeOH.

  • Simulation: Calculate Time-Dependent DFT (TD-DFT) spectra for the DP4+-validated structure.

  • Overlay: A positive correlation between experimental and calculated Cotton effects confirms the absolute configuration.

Experimental Data: Cyclobutane Specifics

When analyzing cyclobutanes, standard Karplus curves often fail due to ring strain. Use the following reference data for validation.

Table 1: Diagnostic Coupling Constants ( ) in Cyclobutanes
Interaction TypeTypical

Value (Hz)
Structural Implication
Cis-Vicinal (

)
6.0 – 11.0 Hz Protons on the same face. Higher values indicate a planar conformation.
Trans-Vicinal (

)
2.0 – 9.0 Hz Protons on opposite faces. Lower values (< 5 Hz) often indicate strong puckering.
Geminal (

)
-11.0 to -14.0 Hz Methylene protons. Large magnitude due to bond angle strain (~88°).
Long Range (

)
1.0 – 2.5 Hz "W-coupling" across the ring; diagnostic for rigid cis-1,3 arrangements.

Validation Check: If you observe a "pseudo-quartet" for a cyclobutane methine with


 Hz, it suggests a flexible puckering mode averaging the cis and trans couplings.

Visualizing the Workflow

The following diagram illustrates the decision matrix for structural elucidation, prioritizing the Integrated Workflow when crystals are unavailable.

Structural_Elucidation_Workflow Start Novel Cyclobutane Derivative (Isolated) Solubility Crystallinity Check Start->Solubility XRD Single Crystal XRD (Low Temp) Solubility->XRD Crystalline Solid NMR_Acq 1. High-Res NMR (1H, 13C, NOESY/ROESY) Solubility->NMR_Acq Oil / Amorphous Solved_XRD Structure Solved (Absolute Config) XRD->Solved_XRD Stereo_Hypothesis 2. Generate Diastereomer Candidates NMR_Acq->Stereo_Hypothesis DFT_Opt 3. DFT Geometry Opt (B3LYP/6-31G*) Stereo_Hypothesis->DFT_Opt GIAO_Calc 4. GIAO NMR Calculation (mPW1PW91/6-311+G**) DFT_Opt->GIAO_Calc DP4_Analysis 5. DP4+ Probability Check GIAO_Calc->DP4_Analysis ECD_Check 6. TD-DFT vs. Exp ECD (Enantiomer Assignment) DP4_Analysis->ECD_Check Prob > 95% Fail_Loop Re-evaluate Candidates or Derivatize DP4_Analysis->Fail_Loop Prob < 95% Solved_NMR Structure Solved (Relative + Absolute) ECD_Check->Solved_NMR Fail_Loop->Stereo_Hypothesis

Figure 1: Decision tree for the structural elucidation of cyclobutane derivatives. Path B (Blue/Red) represents the Integrated Workflow recommended for non-crystalline intermediates.

References

  • Cyclobutanes in Drug Discovery

    • Talesh, N. et al. "Cyclobutanes in Small-Molecule Drug Candidates." J. Med. Chem. (2021).[1][2][4]

  • DP4+ Methodology

    • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. "DP4+ - A Critical Review on the Use of DP4+ in the Structural Elucidation of Natural Products." Nat. Prod. Rep. (2021).[1][2][4]

  • Cyclobutane Stereochemistry & Coupling

    • Wiberg, K. B. et al. "Conformational Studies of Cyclobutane Derivatives." J. Org. Chem. (2006).[5][6]

  • NMR vs.

    • Reibarkh, M. et al. "NMR Crystallography: A Vital Tool in Assisting Crystal Structure Determination." MDPI Crystals (2022).

Sources

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